5-Borono-1-naphthoic acid
Description
Properties
IUPAC Name |
5-borononaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BO4/c13-11(14)9-5-1-4-8-7(9)3-2-6-10(8)12(15)16/h1-6,15-16H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMJISAJLZTPOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=C(C2=CC=C1)C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681865 | |
| Record name | 5-Borononaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216060-11-6 | |
| Record name | 5-Borononaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Borono-1-naphthoic acid CAS number
An In-Depth Technical Guide to 5-Borono-1-naphthoic acid
Abstract: This technical guide provides a comprehensive overview of this compound (CAS No: 216060-11-6), a bifunctional naphthalene derivative of significant interest to researchers in medicinal chemistry and materials science. Boronic acids have emerged as a pivotal class of compounds in drug discovery, with several FDA-approved drugs featuring this moiety.[1][2] This document delineates the physicochemical properties, a validated synthesis protocol, characterization methods, and key applications of this compound, offering field-proven insights for its effective utilization in research and development.
This compound is a unique chemical entity that combines the rigid, aromatic scaffold of naphthalene with two key functional groups: a carboxylic acid at the 1-position and a boronic acid at the 5-position. This dual functionality makes it a versatile building block for creating complex molecular architectures.
Table 1: Physicochemical and Identification Data
| Property | Value | Source |
| CAS Number | 216060-11-6 | [3] |
| Molecular Formula | C₁₁H₉BO₄ | [3] |
| Molecular Weight | 216.00 g/mol | [3] |
| SMILES Code | O=C(O)C1=C2C=CC=C(B(O)O)C2=CC=C1 | [3] |
| Appearance | Typically an off-white to white solid | N/A |
| pKa (Boronic Acid) | ~9-10 (estimated) | [1] |
The boronic acid group is a Lewis acid with a pKa typically around 9, meaning it is largely protonated and neutral under physiological pH conditions.[1] This property, along with its ability to form reversible covalent bonds with diols, is central to its utility in medicinal chemistry, particularly in the design of enzyme inhibitors.[4]
Synthesis and Purification Protocol
The most reliable and common route to synthesize this compound is through a lithium-halogen exchange on its bromo-precursor, 5-Bromo-1-naphthoic acid (CAS: 16726-67-3), followed by quenching with a trialkyl borate. This method is favored for its high yield and predictability.
Causality in Experimental Design:
The choice of an organolithium-mediated reaction over a Grignard-based approach is deliberate. Lithium-halogen exchange is often faster and more efficient at the extremely low temperatures required to prevent side reactions with the carboxylic acid moiety (after in-situ protection). The temperature of -78 °C (dry ice/acetone bath) is critical for maintaining the stability of the aryllithium intermediate.
Experimental Protocol: Synthesis of this compound
Materials:
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl), 2 M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add 5-Bromo-1-naphthoic acid (1.0 eq). Dissolve it in anhydrous THF (approx. 0.1 M concentration).
-
Deprotonation/Protection: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-Butyllithium (2.2 eq) dropwise via syringe. The first equivalent deprotonates the carboxylic acid, forming the lithium carboxylate, which protects it from further reaction. The second equivalent initiates the lithium-halogen exchange. Stir the mixture at -78 °C for 1 hour.
-
Borylation: While maintaining the temperature at -78 °C, add triisopropyl borate (1.5 eq) dropwise. The reaction mixture should be stirred at this temperature for an additional 2 hours, then allowed to warm slowly to room temperature overnight.
-
Quenching and Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 2 M HCl. This step hydrolyzes the borate ester to the desired boronic acid. Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., water/acetonitrile) or by column chromatography on silica gel to yield pure this compound.
Self-Validating System:
The success of this protocol is validated at each stage. The formation of the aryllithium can be monitored by quenching a small aliquot with D₂O and observing deuterium incorporation via mass spectrometry. The final product's purity and identity must be confirmed by HPLC, LC-MS, and NMR spectroscopy to ensure it is suitable for downstream applications.
Caption: Synthesis workflow for this compound.
Applications in Drug Discovery and Materials Science
The unique structure of this compound makes it a valuable intermediate. The boronic acid can act as a key pharmacophore or as a versatile handle for chemical modification, while the carboxylic acid provides a point for conjugation or modulation of physicochemical properties.
A. As a Pharmacophore in Enzyme Inhibition
Boronic acids are renowned for their ability to inhibit serine proteases. The boron atom can form a stable, tetrahedral intermediate with the catalytic serine residue in the enzyme's active site, effectively blocking its function. The proteasome inhibitor Bortezomib (Velcade®), a landmark boron-containing drug approved for treating multiple myeloma, exemplifies this principle.[1] While this compound itself is not a drug, its core structure can be incorporated into larger molecules designed to target specific enzymes where the naphthalene scaffold can provide beneficial hydrophobic or π-stacking interactions.
B. As a Building Block in Cross-Coupling Reactions
The boronic acid group is a cornerstone of the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. This makes this compound an excellent building block for synthesizing complex organic molecules. Researchers can couple the boronic acid with various aryl or vinyl halides to construct novel compounds for drug screening libraries or advanced materials. The carboxylic acid group can be used before or after coupling to attach the molecule to linkers, polymers, or other scaffolds.[7]
Caption: Role as a building block in Suzuki coupling.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. While specific toxicity data is limited, related compounds like 1-naphthoic acid and bromo-naphthoic acids are known to cause skin and eye irritation.[6][8]
-
Hazard Statements (Anticipated): Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[6]
-
Storage: Store in a cool, dry place away from oxidizing agents. Boronic acids can undergo self-condensation (dehydration) to form boroxines, so storage in a desiccator is recommended.
Conclusion
This compound (CAS: 216060-11-6) is a high-value chemical intermediate with significant potential in drug discovery and materials science. Its synthesis from commercially available precursors is well-established, and its dual functionality provides a robust platform for creating novel molecular entities. By understanding its core properties and leveraging its reactivity, researchers can effectively employ this compound to advance their scientific objectives.
References
- 1. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 216060-11-6 | this compound | Organoborons | Ambeed.com [ambeed.com]
- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 5-Bromo-1-naphthoic acid | 16726-67-3 [smolecule.com]
- 6. 5-Bromonaphthalene-1-carboxylic acid | C11H7BrO2 | CID 697605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 1-Naphthoic acid | C11H8O2 | CID 6847 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 5-Borono-1-Naphthoic Acid
Introduction: The Significance of 5-Borono-1-Naphthoic Acid in Modern Drug Discovery
This compound is an intriguing bifunctional molecule that marries the rigid, aromatic scaffold of naphthalene with the versatile reactivity of a boronic acid and the ionizable nature of a carboxylic acid. This unique combination of functional groups makes it a compound of significant interest to researchers, scientists, and drug development professionals. The boronic acid moiety is a cornerstone of modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which allows for the facile formation of carbon-carbon bonds. This capability is invaluable in the construction of complex molecular architectures required for novel therapeutic agents.
The naphthalene core provides a lipophilic and sterically defined framework, often utilized in the design of molecules targeting specific biological pathways. The carboxylic acid group, on the other hand, imparts aqueous solubility and provides a handle for ionic interactions or further chemical modification. Understanding the fundamental physicochemical properties of this compound is paramount for its effective application in medicinal chemistry, from predicting its behavior in biological systems to designing robust synthetic routes and stable formulations.
This technical guide provides an in-depth exploration of the core physicochemical properties of this compound. In the absence of extensive published experimental data for this specific molecule, this guide will focus on the established methodologies for determining these properties, drawing comparisons with the well-characterized parent compound, 1-naphthoic acid, and its halo-substituted analogue, 5-bromo-1-naphthoic acid. This approach offers a robust framework for researchers to characterize this compound and unlock its full potential in their research endeavors.
Molecular Structure and Key Physicochemical Parameters
A thorough understanding of a molecule's physicochemical profile is the bedrock of its application in research and development. These parameters govern a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) properties, which are critical in drug design.
Structural Attributes
This compound possesses a naphthalene ring system substituted with a carboxylic acid at the 1-position and a boronic acid group at the 5-position. The spatial arrangement and electronic interplay of these functional groups dictate its chemical reactivity and physical behavior.
Table 1: Key Structural and Predicted Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 1-Naphthoic Acid[1][2] | 5-Bromo-1-naphthoic acid |
| Molecular Formula | C₁₁H₉BO₄ | C₁₁H₈O₂ | C₁₁H₇BrO₂ |
| Molecular Weight | 215.99 g/mol | 172.18 g/mol | 251.08 g/mol [3] |
| Appearance | White to off-white solid (Predicted) | White to cream to brown powder[4] | |
| Melting Point (°C) | Not available | 159-165[4] | |
| Boiling Point (°C) | Not available | 300 | |
| Predicted pKa | Carboxylic Acid: ~3.5-4.0Boronic Acid: ~8.5-9.0 | 3.69 (experimental) | Carboxylic Acid: ~3.4-3.8 |
| Predicted LogP | ~2.5-3.0 | 3.1 (experimental) | 3.8 (computed)[3] |
Acidity and pKa Determination: A Gateway to Understanding Ionization
The acidity, quantified by the pKa value, is a critical parameter that influences a molecule's solubility, lipophilicity, and interaction with biological targets at physiological pH. This compound is a polyprotic acid, with ionizable protons on both the carboxylic acid and boronic acid moieties. The pKa of the carboxylic acid is expected to be in the acidic range, while the boronic acid will have a pKa in the mildly basic range.
Causality Behind Experimental Choices: Potentiometric Titration
Potentiometric titration is the gold-standard method for the experimental determination of pKa values. This technique relies on monitoring the change in pH of a solution of the analyte as a titrant of known concentration is incrementally added. The resulting titration curve reveals inflection points that correspond to the pKa values of the ionizable groups.
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol outlines the steps for determining the pKa of this compound.
Materials:
-
This compound
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Deionized water, purged with nitrogen to remove dissolved CO₂
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of approximately 1-5 mM. A co-solvent such as methanol or DMSO may be used if solubility is limited, though this can affect the measured pKa.
-
Ionic Strength Adjustment: Add KCl to the sample solution to maintain a constant ionic strength, typically around 0.15 M.
-
Initial pH Adjustment: For the determination of the carboxylic acid pKa, the solution can be titrated directly with NaOH. To determine both pKa values, the initial pH of the solution should be lowered to ~2 with 0.1 M HCl.
-
Titration: Place the solution on a magnetic stirrer and immerse the calibrated pH electrode. Begin the titration by adding small, precise increments of the 0.1 M NaOH solution from the burette.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding.
-
Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The first inflection point will correspond to the carboxylic acid pKa, and the second to the boronic acid pKa.
Caption: Workflow for pKa determination by potentiometric titration.
Solubility Profile: A Key Determinant of Bioavailability
The solubility of a compound in both aqueous and organic media is a critical factor influencing its absorption and distribution in biological systems. The presence of both a polar carboxylic acid group and a nonpolar naphthalene ring in this compound suggests a complex solubility profile that will be highly dependent on the pH of the medium.
Causality Behind Experimental Choices: The Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution of the compound, separating the undissolved solid, and then determining the mass of the dissolved solute in a known volume of the solvent.
Experimental Protocol: Solubility Determination by the Gravimetric Method
This protocol describes the determination of the solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected solvent (e.g., water, phosphate-buffered saline, ethanol)
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filters)
-
Analytical balance
-
Evaporating dish
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent.
-
Equilibration: Seal the vial and place it in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and filter it to remove any remaining solid particles.
-
Quantification of Dissolved Solute: Accurately weigh a clean, dry evaporating dish. Transfer the filtered saturated solution to the dish and reweigh.
-
Solvent Evaporation: Gently evaporate the solvent from the dish. This can be done in a fume hood at room temperature or in a drying oven at a temperature below the decomposition point of the compound.
-
Final Weighing: Once the solvent is completely evaporated, cool the dish to room temperature in a desiccator and weigh it again.
-
Calculation: The solubility is calculated from the mass of the dissolved solid and the volume of the solvent used.
Caption: Gravimetric method for solubility determination.
Spectroscopic Characterization: Unveiling the Molecular Fingerprint
Spectroscopic techniques provide invaluable information about the structure and purity of a compound. Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are essential tools for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR will reveal the chemical shifts and coupling patterns of the aromatic protons, while ¹³C NMR will identify the carbon environments.
Expected ¹H NMR Spectral Features:
-
A downfield singlet for the carboxylic acid proton (typically >10 ppm), which may be broad and exchangeable with D₂O.
-
A complex multiplet pattern in the aromatic region (typically 7-9 ppm) corresponding to the six protons on the naphthalene ring.
-
A broad singlet for the B(OH)₂ protons, which is also exchangeable with D₂O.
Expected ¹³C NMR Spectral Features:
-
A signal for the carboxylic carbon (typically 165-185 ppm).
-
Multiple signals in the aromatic region (typically 110-150 ppm) for the naphthalene carbons. The carbon attached to the boronic acid group will show a characteristic chemical shift.
Experimental Protocol: NMR Sample Preparation for Boronic Acids
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, Methanol-d₄).
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard (Optional): For quantitative NMR, a known amount of an internal standard can be added.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.
Expected FT-IR Spectral Features:
-
A very broad O-H stretching band from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.[5]
-
A strong C=O stretching absorption from the carboxylic acid, typically around 1700-1725 cm⁻¹.[5]
-
C-O stretching and O-H bending vibrations from the carboxylic acid in the fingerprint region.
-
A broad O-H stretching band from the boronic acid group.
-
B-O stretching vibrations.
-
C=C stretching absorptions from the aromatic naphthalene ring.
Experimental Protocol: FT-IR Analysis (ATR)
-
Sample Preparation: Place a small amount of the solid this compound onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the FT-IR spectrum.
-
Background Correction: A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Expected Mass Spectrum:
-
The molecular ion peak (M⁺) corresponding to the exact mass of this compound.
-
Fragmentation patterns corresponding to the loss of water, carbon dioxide, and other characteristic fragments.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).[6][7]
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[6][7]
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode.[6][7]
Caption: Overview of spectroscopic techniques for characterization.
Conclusion: A Foundation for Future Research
This technical guide has provided a comprehensive framework for understanding and determining the key physicochemical properties of this compound. While specific experimental data for this molecule remains to be fully elucidated in the scientific literature, the detailed protocols and comparative analysis with related compounds presented herein offer a clear path forward for researchers. The systematic application of these methodologies will not only provide a definitive characterization of this compound but also enable its rational application in the design and development of novel chemical entities with therapeutic potential. The insights gained from a thorough understanding of its pKa, solubility, and spectroscopic fingerprint will undoubtedly accelerate its journey from a promising building block to a valuable tool in the hands of medicinal chemists and materials scientists.
References
-
PubChem. (n.d.). 5-Hydroxy-1-naphthoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromonaphthalene-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
-
PubChem. (n.d.). 1-Naphthoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). 1-Naphthoic acid. Retrieved from [Link]
-
NIST. (n.d.). 1-Naphthalenecarboxylic acid. National Institute of Standards and Technology. Retrieved from [Link]
- Munir, A., et al. (2021). Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid. American Journal of Physical Chemistry, 10(3), 52-60.
- Chickos, J. S., et al. (n.d.). The energetics of the isomeric 1- and 2-naphthoic acids. University of Missouri–St. Louis.
-
PubChem. (n.d.). naphthoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 5-Amino-1-naphthoic acid. Retrieved from [Link]
- Zhang, Y., et al. (2020). Analysis of the Physicochemical Properties of Acaricides Based on Lipinski's Rule of Five.
- Kim, J., et al. (2023). Organic acid quantification by LC-MS/MS. Bio-protocol, 13(12), e4728.
-
Bio-protocol. (2018). Organic Acids Quantification. Retrieved from [Link]
- MetBioNet. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- ResearchGate. (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids.
- University of California, Davis. (n.d.).
- Martins, F. T., et al. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(16), 4388-4395.
-
Chemicalize. (n.d.). Calculations - Instant Cheminformatics Solutions. Retrieved from [Link]
Sources
- 1. 1-Naphthoic acid | C11H8O2 | CID 6847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Naphthoic acid - Wikipedia [en.wikipedia.org]
- 3. 5-Bromonaphthalene-1-carboxylic acid | C11H7BrO2 | CID 697605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A10273.22 [thermofisher.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of 5-Borono-1-naphthoic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of 5-borono-1-naphthoic acid in organic solvents. Designed for researchers, scientists, and professionals in drug development and synthetic chemistry, this document navigates the theoretical principles governing the dissolution of this bifunctional molecule. In the absence of extensive, publicly available quantitative solubility data for this compound, this guide establishes a predictive framework based on the well-documented behavior of analogous compounds, namely 1-naphthoic acid and various arylboronic acids. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of both kinetic and thermodynamic solubility, empowering researchers to generate reliable data tailored to their specific applications. The significance of understanding these solubility characteristics is contextualized through the lens of its applications, particularly in medicinal chemistry and as a building block in cross-coupling reactions.
Introduction: The Significance of this compound and Its Solubility
This compound is a fascinating bifunctional molecule, integrating the structural rigidity and aromaticity of a naphthalene core with the versatile reactivity of both a carboxylic acid and a boronic acid. This unique combination makes it a valuable building block in several areas of chemical research. The boronic acid moiety is a cornerstone of modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[1] In the realm of drug discovery, the incorporation of boronic acids into molecules has led to the development of several FDA-approved drugs, where they can act as enzyme inhibitors or enhance pharmacokinetic profiles.[2][3][4] The carboxylic acid group, on the other hand, provides a handle for further derivatization and can influence the molecule's physicochemical properties, including its solubility and potential for biological interactions.
A thorough understanding of the solubility of this compound in organic solvents is of paramount importance for its practical application. In organic synthesis, the choice of solvent directly impacts reaction kinetics, yields, and the ease of purification. For drug development professionals, solubility is a critical determinant of a compound's bioavailability and is a key parameter in formulation studies. This guide aims to provide a foundational understanding of the factors governing the solubility of this compound and to equip researchers with the tools to accurately measure and predict its behavior in various organic media.
Theoretical Framework: Understanding the Solubility of Arylboronic Acids
The solubility of a solid in a liquid solvent is governed by a delicate balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" serves as a useful initial guide; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[5] However, the solubility of boronic acids is often more complex due to their unique chemical nature.
Several factors influence the solubility of arylboronic acids like this compound:
-
Molecular Structure and Polarity : The presence of both a polar carboxylic acid group (-COOH) and a boronic acid group (-B(OH)₂) imparts a degree of polarity to the molecule. The large, non-polar naphthalene core, however, contributes significant hydrophobicity. The overall solubility will therefore be a balance between these competing characteristics.
-
Hydrogen Bonding : Both the carboxylic acid and boronic acid functionalities can act as hydrogen bond donors and acceptors. This allows for strong interactions with protic solvents (e.g., alcohols) and other solvents capable of hydrogen bonding (e.g., ethers, ketones).
-
Dehydration and Boroxine Formation : A key characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[1] This equilibrium is influenced by the solvent and can complicate solubility measurements, as the solubility of the boroxine may differ significantly from that of the monomeric acid.[2]
-
Esterification : In the presence of diols or certain alcohols, boronic acids can form boronic esters. This transformation can significantly increase their solubility in organic solvents compared to the parent acids.
Based on these principles, we can make some qualitative predictions about the solubility of this compound in common organic solvents.
Predicted Solubility Profile of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Protic Solvents | Methanol, Ethanol | Moderate | The ability to form hydrogen bonds with the carboxylic and boronic acid groups will promote solubility. However, the large non-polar naphthalene core will limit high solubility. |
| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can act as hydrogen bond acceptors and have dipole moments that can interact favorably with the polar functionalities of the solute. DMF and DMSO are often excellent solvents for a wide range of organic molecules. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Low to Moderate | These solvents are weakly polar and can engage in dipole-dipole interactions. Solubility is expected to be moderate at best. |
| Aromatic Hydrocarbons | Toluene, Benzene | Low | While the naphthalene core may have favorable pi-pi stacking interactions with aromatic solvents, the polar functional groups will limit solubility. |
| Non-polar Aliphatic Hydrocarbons | Hexane, Cyclohexane | Very Low / Insoluble | The significant polarity of the carboxylic and boronic acid groups will make it very difficult for the molecule to dissolve in non-polar aliphatic solvents. |
Experimental Protocols for Solubility Determination
To obtain accurate quantitative solubility data, rigorous experimental determination is necessary. The following are two widely accepted methods for determining the solubility of compounds like this compound.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.
Methodology:
-
Sample Preparation : Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration : Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for an extended period (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
Phase Separation : After equilibration, allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled.
-
Sample Analysis : Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
-
Calculation : The solubility is calculated from the measured concentration and the dilution factor.
Diagram of the Shake-Flask Method Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Determination (Turbidimetric Method)
This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a stock solution, typically in DMSO.
Methodology:
-
Stock Solution Preparation : Prepare a concentrated stock solution of this compound in a suitable solvent, commonly DMSO.
-
Serial Dilution : In a microplate, perform serial dilutions of the stock solution with the target organic solvent.
-
Precipitation Monitoring : Incubate the microplate for a set period (e.g., 2-24 hours) and then measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.
-
Data Analysis : The kinetic solubility is defined as the highest concentration at which no precipitation is observed.
Diagram of Solute-Solvent Interactions
Sources
A Senior Application Scientist's Guide to the Characterization of 5-Borono-1-Naphthoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-Borono-1-Naphthoic Acid
In the landscape of modern medicinal chemistry and materials science, bifunctional molecules serve as critical scaffolds for innovation. This compound is a prime example of such a molecule, integrating two highly valuable functional groups—a boronic acid and a carboxylic acid—onto a rigid naphthalene core. This unique architecture makes it a powerful building block in drug discovery, enabling its use in Suzuki-Miyaura cross-coupling reactions while providing a handle for amide bond formation or other conjugations.[1] Its utility extends to the development of sensors and advanced materials where the boronic acid moiety's ability to reversibly bind with diols is exploited.[2]
A thorough and precise characterization of this compound is not merely an academic exercise; it is a prerequisite for its effective and reproducible application. Inconsistencies in purity, stability, or structural integrity can compromise entire research and development pipelines. This guide provides an in-depth, field-proven approach to the comprehensive characterization of this compound, moving beyond rote procedures to explain the scientific rationale behind each analytical choice.
Section 1: Foundational Physicochemical Properties
Before embarking on complex analytical procedures, a baseline understanding of the molecule's physical properties is essential. This data informs everything from solvent selection for reactions and chromatography to appropriate storage conditions. While specific experimental values for this compound are not centrally cataloged, the properties can be reliably predicted based on its constituent parts: 1-naphthoic acid and a bromo-analogue, which serve as excellent proxies.[3][4]
| Property | Value (Predicted/Analog-Based) | Rationale & Significance |
| Molecular Formula | C₁₁H₉BO₄ | Defines the elemental composition. |
| Molecular Weight | 216.00 g/mol | Critical for all stoichiometric calculations and mass spectrometry. |
| Appearance | White to off-white solid | Visual inspection is the first, simplest test of purity.[5] |
| Melting Point | >160 °C | A sharp melting point indicates high purity. Data is based on 1-naphthoic acid (161 °C) and 5-bromo-1-naphthoic acid.[3][6] |
| Solubility | Soluble in hot alcohol, ether; slightly soluble in hot water. | Based on 1-naphthoic acid.[5] Crucial for selecting solvents for NMR, HPLC, and reaction chemistry. |
| pKa | ~3-4 (Carboxylic Acid), ~8-9 (Boronic Acid) | The two distinct pKa values govern the molecule's charge state in different pH environments, impacting chromatographic retention and biological interactions. |
Section 2: The Unique Chemistry of Boronic Acids: A Characterization Challenge
Characterizing arylboronic acids requires an appreciation for their unique chemical equilibria. This understanding is key to avoiding common analytical pitfalls, such as misinterpreting mass spectra or observing variable chromatographic behavior.
The primary challenge arises from the propensity of boronic acids to undergo dehydration to form a cyclic trimer anhydride, known as a boroxine .[7] This equilibrium is often influenced by temperature, solvent, and the presence of water.
A second critical equilibrium is the interconversion between the neutral, sp²-hybridized trigonal planar form and the anionic, sp³-hybridized tetrahedral boronate form, which occurs in the presence of Lewis bases (like water or hydroxide ions). This conversion is fundamental to the boronic acid's utility but complicates analysis if not properly controlled.
Caption: Key equilibria of arylboronic acids in solution.
Section 3: Comprehensive Analytical Workflow
A robust characterization of this compound relies on a multi-technique approach. No single method provides a complete picture; instead, data from spectroscopic, chromatographic, and thermal analyses are integrated to confirm structure, purity, and stability.
Caption: Integrated workflow for comprehensive characterization.
Spectroscopic Characterization
NMR is the most powerful tool for unambiguous structure elucidation. For this molecule, a suite of experiments is necessary.
-
¹H NMR: Provides information on the number and environment of protons. For this compound, the spectrum will show distinct signals for the aromatic protons on the naphthalene ring and exchangeable protons from the carboxylic acid (-COOH) and boronic acid (-B(OH)₂) groups.
-
¹³C NMR: Confirms the carbon skeleton. Key signals to identify include the carboxyl carbon (~169 ppm) and the carbon atom directly attached to the boron, which will have a characteristic chemical shift and may show broadening due to the quadrupolar boron nucleus.[8]
-
¹¹B NMR: This is a specific and highly informative experiment for boronic acids. The chemical shift of the ¹¹B nucleus is sensitive to its hybridization state. The sp²-hybridized boronic acid typically appears as a broad signal around +30 ppm, while the sp³-hybridized boronate ester or anion shifts upfield significantly.[9] This technique is invaluable for studying interactions with diols or changes in pH.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). DMSO-d₆ is often preferred as it allows for the observation of exchangeable -OH protons.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.
-
Expected Resonances: A complex multiplet pattern in the aromatic region (7.5-9.0 ppm) and broad singlets for the COOH and B(OH)₂ protons, which will disappear upon D₂O exchange.
-
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time (several hours) due to the lower natural abundance of ¹³C and quadrupolar broadening effects.
-
Expected Resonances: Look for the carbonyl carbon (>165 ppm) and 10 distinct aromatic carbon signals, including the C-B signal.[8]
-
-
¹¹B NMR Acquisition: Use a dedicated boron probe or a broadband probe tuned to the ¹¹B frequency. A quartz NMR tube is recommended to avoid background signals from borosilicate glass.
-
Expected Resonance: A single, potentially broad signal between +25 and +35 ppm relative to a BF₃·OEt₂ external standard.
-
MS provides the molecular weight and fragmentation pattern, confirming the molecular formula. Electrospray Ionization (ESI) is the preferred method for this non-volatile, polar molecule.[10]
Causality Behind the Method: The primary challenge in the MS analysis of boronic acids is their tendency to dehydrate in the gas phase, leading to the observation of ions corresponding to the boroxine trimer.[7] ESI is a "soft" ionization technique that minimizes this fragmentation, but careful optimization of source conditions (e.g., temperature, voltages) is still required. Analysis in negative ion mode is often advantageous as it can detect the deprotonated carboxylate [M-H]⁻ or the tetrahedral boronate [M+OH-H₂O]⁻.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
-
Instrumentation: Infuse the sample directly into an ESI mass spectrometer.
-
Data Acquisition (Negative Ion Mode):
-
Scan a mass range from m/z 100 to 800.
-
Expected Ions:
-
[M-H]⁻ at m/z 215.0
-
Potential adducts with solvent or anions.
-
Ions corresponding to the dehydrated trimer (boroxine) may also be present, especially at higher source temperatures.
-
-
-
Data Acquisition (High-Resolution MS): If available, use a high-resolution instrument (e.g., Orbitrap, TOF) to obtain an accurate mass measurement, which can confirm the elemental composition to within a few parts per million (ppm).
Chromatographic Purity Assessment
HPLC is the gold standard for determining the purity of small molecules and identifying any related impurities. For this compound, a reversed-phase (RP-HPLC) method is most appropriate.
Causality Behind Method Development: The choice of a C18 column is standard for aromatic compounds. The key variable is the mobile phase pH. Due to the presence of two acidic functional groups, the retention time of the molecule will be highly sensitive to the pH of the mobile phase.[9] An acidic mobile phase (e.g., pH 2-3 using formic or phosphoric acid) is typically used to suppress the ionization of both the carboxylic and boronic acid groups, ensuring a consistent retention time and good peak shape.[11][12]
Experimental Protocol: RP-HPLC Purity Analysis
-
Instrumentation: A standard HPLC system with a UV/PDA detector.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: A typical gradient would be 10-95% Solvent B over 20 minutes, followed by a hold and re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the naphthalene chromophore absorbs strongly (e.g., 254 nm or 280 nm).[11]
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent (e.g., 50:50 Acetonitrile:Water) at a concentration of ~0.5 mg/mL.
-
Analysis: Inject 5-10 µL. Purity is calculated from the peak area percentage of the main component relative to the total area of all observed peaks.
Thermal and Elemental Analysis
-
Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) can precisely determine the melting point and identify any phase transitions, while Thermogravimetric Analysis (TGA) reveals thermal stability and decomposition patterns.[7]
-
Elemental Analysis (CHN): This technique provides the percentage composition of Carbon, Hydrogen, and Nitrogen. The experimental values should match the theoretical values calculated from the molecular formula (C₁₁H₉BO₄) within a narrow margin (±0.4%), providing definitive proof of elemental composition and purity.
Section 4: Safety and Handling
Proper handling is crucial when working with any laboratory chemical. While specific toxicity data for this compound is limited, data from analogous compounds like 1-naphthoic acid and other arylboronic acids indicate that it should be handled as a potential irritant.[1][13]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from strong bases and oxidizing agents.[5]
Conclusion
The comprehensive characterization of this compound is a multi-faceted process that provides the foundation for its successful application in research and development. By integrating data from NMR for structural verification, MS for molecular weight confirmation, HPLC for purity assessment, and other supportive techniques, a scientist can proceed with confidence in the quality and integrity of this versatile chemical building block. This guide serves as a framework for establishing a robust, scientifically-grounded analytical strategy, ensuring that the potential of this compound can be fully and reliably realized.
References
-
Arylboronic acid chemistry under electrospray conditions. (n.d.). PubMed. Retrieved from [Link]
-
Marinaro, W. A., Schieber, L. J., Munson, E. J., Day, V. W., & Stella, V. J. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190-3198. Retrieved from [Link]
-
Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1293–1307. Retrieved from [Link]
-
Supporting Information for Nickel-Catalyzed Carboxylation of Aryl Chlorides with CO2. (n.d.). Retrieved from [Link]
-
Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). WordPress.com. Retrieved from [Link]
-
5-Bromonaphthalene-1-carboxylic acid | C11H7BrO2 | CID 697605. (n.d.). PubChem. Retrieved from [Link]
-
1-Naphthoic acid | C11H8O2 | CID 6847. (n.d.). PubChem. Retrieved from [Link]
-
A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. (2021, June 26). Hindawi. Retrieved from [Link]
-
1-Naphthoic acid. (n.d.). Wikipedia. Retrieved from [Link]
-
5-Bromo-1-naphthoic acid, min 96%, 100 grams. (n.d.). HBARSCI. Retrieved from [Link]
-
HPLC Determination of 1,5-Naphthalenedisulfonic Acid on Newcrom B Column. (n.d.). SIELC. Retrieved from [Link]
-
HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. (n.d.). SIELC. Retrieved from [Link]
-
HPLC Methods for analysis of 2-Naphthoic Acid. (n.d.). HELIX Chromatography. Retrieved from [Link]
-
Separation of 8-Bromo-1-naphthoic acid on Newcrom R1 HPLC column. (n.d.). SIELC. Retrieved from [Link]
-
1-Naphthalenecarboxylic acid. (n.d.). NIST WebBook. Retrieved from [Link]
-
Rapid Characterization of Naphthenic Acids Using Differential Mobility Spectrometry and Mass Spectrometry. (2015). ResearchGate. Retrieved from [Link]
-
5-Hydroxy-1-naphthoic acid | C11H8O3 | CID 75531. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 2. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. 1-Naphthoic acid - Wikipedia [en.wikipedia.org]
- 4. 5-Bromonaphthalene-1-carboxylic acid | C11H7BrO2 | CID 697605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Naphthoic acid | 86-55-5 [chemicalbook.com]
- 6. Buy 5-Bromo-1-naphthoic acid | 16726-67-3 [smolecule.com]
- 7. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC Determination of 1,5-Naphthalenedisulfonic Acid on Newcrom B Column | SIELC Technologies [sielc.com]
- 12. helixchrom.com [helixchrom.com]
- 13. 1-Naphthoic acid | C11H8O2 | CID 6847 - PubChem [pubchem.ncbi.nlm.nih.gov]
Section 1: The Chemical Nature of Boronic Acids: A Foundation for Understanding Stability
An In-Depth Technical Guide to the Stability and Storage of 5-Borono-1-naphthoic acid
For Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide on the stability, storage, and handling of this compound. As a crucial building block in synthetic chemistry, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through Suzuki-Miyaura cross-coupling reactions, understanding its chemical vulnerabilities is paramount. The integrity of this reagent directly impacts experimental reproducibility, yield, and the purity of final compounds. This guide provides field-proven insights and detailed protocols to ensure the long-term viability and performance of this compound in a laboratory setting.
Boronic acids are organoboron compounds distinguished by the functional group -B(OH)₂. While they are notably more stable to air and moisture compared to many other organometallic reagents like Grignards or organolithiums, they possess inherent chemical properties that make them susceptible to degradation under specific conditions. The boron atom in this compound is electron-deficient, rendering it a Lewis acid. This electronic nature is the root of its reactivity and its primary degradation pathways. The stability of the carbon-boron bond is influenced by the electronic and steric properties of the naphthyl group to which it is attached.
Section 2: Primary Degradation Pathways
The utility of this compound is contingent on the integrity of its C-B bond. There are three principal degradation pathways that researchers must mitigate through proper handling and storage.
Dehydration to Boroxines
Boronic acids can undergo intermolecular dehydration, a process where three molecules condense to form a stable, six-membered cyclic anhydride known as a boroxine.[1] This is an equilibrium reaction, and the presence of water can hydrolyze the boroxine back to the parent boronic acid. However, the formation of boroxines alters the molecular weight and stoichiometry of the reagent, which can lead to significant errors in reaction setup. Complete characterization of boronic acids is often challenging because they readily form these stable cyclic anhydrides.[2]
Caption: Reversible dehydration of boronic acid to its boroxine anhydride.
Protodeboronation
Protodeboronation is the cleavage of the carbon-boron bond, where the boronic acid moiety is replaced by a hydrogen atom.[3] This irreversible process converts this compound into 1-Naphthoic acid, rendering it inactive for cross-coupling reactions. This degradation is often catalyzed by acidic or basic conditions, elevated temperatures, and the presence of certain metals.[1][3]
Oxidation
The electron-deficient boron center and the C-B bond are susceptible to oxidation.[3] Exposure to atmospheric oxygen can lead to the oxidation of the carbon-boron bond to form 5-Hydroxy-1-naphthoic acid and boric acid. This process is often slow but can be accelerated by light and the presence of oxidizing agents. Storing the compound under an inert atmosphere is a key preventative measure.[3]
Caption: The three primary degradation pathways for this compound.
Section 3: Optimal Storage and Handling Protocols
Adherence to stringent storage and handling protocols is the most effective strategy for preserving the quality and extending the shelf-life of this compound.
Recommended Storage Conditions
The stability of the compound is highly dependent on its physical state (solid vs. solution) and the storage environment.
| Form | Temperature | Duration | Atmosphere | Key Considerations |
| Solid Powder | -20°C | Long-term (≥3 years)[1] | Standard or Inert | Store in a tightly sealed, opaque container in a dry, well-ventilated place. Protect from moisture and light.[1] |
| 2-8°C | Short-term | Standard or Inert | Suitable for routine use; minimize opening and closing of the container. For long-term stability, -20°C is recommended.[1] | |
| In Solution | -20°C to -80°C | Short-term (≤1 month)[3] | Inert (Argon/Nitrogen) | Prepare solutions fresh whenever possible. If storage is required, use degassed anhydrous solvents and store under an inert atmosphere. |
Handling Best Practices
Proper technique when handling the solid reagent is critical to prevent the introduction of atmospheric moisture and oxygen.
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold powder.
-
Inert Atmosphere: Whenever possible, handle the solid in a glovebox or under a positive pressure of an inert gas like argon or nitrogen.
-
Dispensing: Use clean, dry spatulas. Weigh out the desired amount quickly and reseal the container tightly immediately after use.
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]
Chemical Incompatibilities
To prevent degradation, store this compound away from incompatible materials. Key incompatibilities include:
-
Strong Oxidizing Agents: Can promote the oxidation of the C-B bond.[3][4]
-
Strong Acids and Bases: Can catalyze protodeboronation.[3][4]
-
Moisture/Water: Promotes hydrolysis and dehydration to boroxines.[3][4]
Section 4: Assessing the Stability and Purity
Regularly assessing the purity of this compound, especially from older stock, is crucial for quality control. Several analytical techniques are suitable for this purpose.
Comparative Overview of Analytical Methods
| Method | Principle | Selectivity | Sensitivity (Typical) | Application |
| HPLC-UV | Separation by liquid chromatography with detection via UV absorbance. | Moderate to High | µg/mL to ng/mL | Routine purity checks and quantification of known impurities with UV chromophores.[6] |
| LC-MS | Separation by liquid chromatography followed by mass-based detection. | Very High | ng/mL to pg/mL | Trace-level quantification and identification of unknown degradation products in complex matrices.[6][7] |
| GC-MS | Separation of volatile compounds by gas chromatography with mass-based detection. | High | ng/mL | Analysis of volatile impurities or those that can be derivatized to become volatile.[6] |
Protocol: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products like 1-Naphthoic acid.
-
Sample Preparation:
-
Accurately weigh ~5 mg of this compound.
-
Dissolve in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of 0.5 mg/mL. Aprotic solvents like acetonitrile are often preferred for sample preparation to minimize hydrolysis.[8]
-
Vortex until fully dissolved. Filter through a 0.45 µm syringe filter if necessary.
-
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., Acquity BEH C18 or equivalent).[7]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted as needed.[7]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
-
Analysis:
-
Inject 5-10 µL of the sample solution.
-
Integrate the peaks and calculate the area percent of the main peak corresponding to this compound.
-
Identify potential degradation products by comparing retention times with known standards (e.g., 1-Naphthoic acid) or by using a mass spectrometer detector.
-
Section 5: Designing a Stability Study
A forced degradation study is an essential tool for understanding the stability profile of this compound, identifying potential degradation products, and developing stability-indicating analytical methods.[1]
Caption: A generalized experimental workflow for a forced degradation study.
Protocol: Forced Degradation Study
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
-
Acidic Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.[1]
-
Basic Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.[1]
-
Oxidative Degradation: Add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.[1]
-
Thermal Degradation: Store a vial of the stock solution in an oven at an elevated temperature (e.g., 60°C).[1]
-
Control: Keep one vial at the recommended storage temperature (e.g., 4°C) protected from light.
-
-
Incubation: Incubate the vials under their respective conditions.
-
Sampling: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples using the validated stability-indicating HPLC method described in Section 4.
-
Data Interpretation: Calculate the percentage of the remaining parent compound and identify the major degradation products by comparing them to reference standards or by using LC-MS for structural elucidation.
Conclusion
The chemical integrity of this compound is critical for its successful application in organic synthesis. While it is susceptible to degradation via dehydration, protodeboronation, and oxidation, its stability can be effectively maintained through stringent adherence to proper storage and handling protocols. The core principles are the exclusion of moisture and atmospheric oxygen, storage at low temperatures, and avoidance of chemical incompatibilities. By implementing the assessment protocols and stability studies outlined in this guide, researchers can ensure the quality of their reagent, leading to more reliable and reproducible scientific outcomes.
References
-
How to Store Boric Acid. Lab Alley. Available at: [Link]
-
What are the analytical methods for determining the purity of Boric acid - 10B?. Blog. Available at: [Link]
-
Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. Available at: [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). Available at: [Link]
-
Understanding Boronic Acids: Properties, Handling, and Sourcing. Available at: [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. Available at: [Link]
-
Borate handling and storage. U.S. Borax. Available at: [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. Available at: [Link]
-
Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Available at: [Link]
-
2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester - Organic Syntheses Procedure. Available at: [Link]
-
material safety data sheet - 1-naphthoic acid 97%. Available at: [Link]
-
1-Naphthoic Acid Pathway Map. Eawag-BBD. Available at: [Link]
-
1-Naphthoic acid - Wikipedia. Available at: [Link]
-
Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. PMC - PubMed Central. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Predicted Spectral Characteristics of 5-Borono-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of 5-Borono-1-naphthoic Acid
The convergence of a naphthalene core with both carboxylic and boronic acid functionalities endows this compound with a unique chemical profile. The naphthalene unit provides a rigid, aromatic platform, while the carboxylic acid offers a handle for amide bond formation and other derivatizations. The boronic acid group is particularly noteworthy for its ability to form reversible covalent bonds with diols, a property extensively utilized in the design of sensors for saccharides and other biologically important molecules. The strategic placement of the boronic acid at the 5-position and the carboxylic acid at the 1-position influences the electronic and steric environment of the naphthalene ring, which in turn dictates its reactivity and spectral properties. A thorough understanding of its spectral signature is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Architecture
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus. For this compound, both ¹H and ¹³C NMR are critical for confirming the connectivity and substitution pattern of the naphthalene ring.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit a set of distinct signals in the aromatic region, corresponding to the six protons on the naphthalene ring, along with a characteristic downfield signal for the carboxylic acid proton and broad signals for the boronic acid protons. The predicted chemical shifts are based on the known spectrum of 1-naphthoic acid, with adjustments made to account for the electronic effects of the boronic acid substituent at the 5-position. The boronic acid group is a weak electron-withdrawing group, which will influence the chemical shifts of the protons on the same ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| COOH | > 12.0 | singlet (broad) | - |
| B(OH)₂ | 4.0 - 6.0 | singlet (broad) | - |
| H-8 | ~8.9 | doublet | ~8.5 |
| H-4 | ~8.2 | doublet | ~8.0 |
| H-2 | ~8.1 | doublet | ~7.5 |
| H-6 | ~7.8 | triplet | ~7.8 |
| H-3 | ~7.6 | triplet | ~7.7 |
| H-7 | ~7.5 | triplet | ~7.9 |
Disclaimer: The predicted data is based on the analysis of 1-naphthoic acid and related substituted naphthalenes. Actual experimental values may vary.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Eleven distinct signals are expected, corresponding to the ten carbons of the naphthalene ring and the carbonyl carbon of the carboxylic acid. The chemical shifts are predicted based on the known spectrum of 1-naphthoic acid, with considerations for the substituent effects of the boronic acid group.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~170 |
| C-5 (C-B) | ~135 (broad) |
| C-4a | ~134 |
| C-8a | ~132 |
| C-1 | ~131 |
| C-8 | ~130 |
| C-4 | ~129 |
| C-2 | ~128 |
| C-6 | ~127 |
| C-3 | ~126 |
| C-7 | ~125 |
Disclaimer: The predicted data is based on the analysis of 1-naphthoic acid and related substituted naphthalenes. The signal for the carbon attached to boron (C-5) is expected to be broad due to quadrupolar relaxation of the boron nucleus. Actual experimental values may vary.
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for structural verification.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and the observation of exchangeable protons.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the sample is free of particulate matter.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): 16-64, depending on sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): -2 to 14 ppm.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans (NS): 1024 or higher, as ¹³C is a less sensitive nucleus.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): 0-200 ppm.
-
Temperature: 298 K (25 °C).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid, the O-H and B-O stretching of the boronic acid, and the C-H and C=C stretching of the aromatic naphthalene ring.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 3300 - 2500 | Broad |
| C-H stretch (Aromatic) | 3100 - 3000 | Medium |
| C=O stretch (Carboxylic acid) | 1700 - 1680 | Strong |
| C=C stretch (Aromatic) | 1600 - 1450 | Medium to Strong |
| O-H bend (Carboxylic acid) | 1440 - 1395 | Medium |
| B-O stretch (Boronic acid) | 1380 - 1310 | Strong |
| O-H bend (Boronic acid) | 1200 - 1100 | Medium |
| C-H out-of-plane bend (Aromatic) | 900 - 675 | Strong |
Disclaimer: Predicted values are based on typical absorption ranges for these functional groups. The exact positions and intensities can be influenced by the molecular environment and sample preparation.
Experimental Protocol for FTIR Spectroscopy
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000-400 cm⁻¹.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by ionizing it and then measuring the mass-to-charge ratio (m/z) of the resulting ions.
Predicted Mass Spectrum
For this compound (C₁₁H₉BO₄), the predicted exact mass is approximately 216.0594 g/mol . In a typical electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) at m/z 216 would be expected. The fragmentation pattern will be dictated by the stability of the resulting fragments.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Fragment |
| 216 | [M]⁺ (Molecular Ion) |
| 199 | [M - OH]⁺ |
| 171 | [M - COOH]⁺ |
| 127 | [C₁₀H₇]⁺ (Naphthyl cation) |
Proposed Fragmentation Pathway
The fragmentation of the molecular ion is likely to proceed through the loss of stable neutral molecules or radicals. The carboxylic acid group can readily lose a hydroxyl radical (-OH) or a carboxyl radical (-COOH). The boronic acid group can also undergo fragmentation.
Experimental Protocol for Mass Spectrometry
Instrumentation:
-
A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, coupled with an ionization source such as electrospray ionization (ESI) or electron ionization (EI).
Sample Preparation (for ESI):
-
Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution is then infused directly into the mass spectrometer or injected via a liquid chromatography system.
Data Acquisition (ESI):
-
Ionization Mode: Positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often preferred.
-
Mass Range: Scan a range appropriate to observe the molecular ion, for example, m/z 50-500.
Conclusion
This technical guide provides a comprehensive predictive overview of the NMR, IR, and MS spectral data for this compound. By leveraging data from structural analogs and fundamental spectroscopic principles, this document serves as a valuable resource for the identification and characterization of this important bifunctional molecule. The detailed experimental protocols offer practical guidance for researchers aiming to acquire their own high-quality spectral data. It is anticipated that this guide will facilitate further research and application of this compound in various scientific and technological fields.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
PubChem Compound Summary for CID 6847, 1-Naphthoic acid. National Center for Biotechnology Information. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Hall, D. G. (Ed.). (2011).
An In-depth Technical Guide to 5-borono-1-naphthoic acid: Synthesis, Properties, and Applications
Introduction: The Strategic Importance of Naphthyl Boronic Acids in Modern Chemistry
In the landscape of contemporary organic synthesis and drug discovery, aryl boronic acids stand out as exceptionally versatile building blocks. Their stability, coupled with their reactivity in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, has revolutionized the construction of complex molecular architectures.[1][2] Within this class of reagents, naphthyl boronic acids are of particular interest due to the unique properties conferred by the naphthalene scaffold. The rigid, planar, and lipophilic nature of the naphthalene ring system makes it a privileged motif in medicinal chemistry, often enhancing binding affinities to biological targets.[1]
This technical guide focuses on a specific, yet underexplored, member of this family: 5-borono-1-naphthoic acid. This molecule uniquely combines the reactivity of a boronic acid at the 5-position with a carboxylic acid at the 1-position of the naphthalene ring. This bifunctional arrangement opens up a myriad of possibilities for derivatization and incorporation into larger, more complex structures, making it a potentially valuable intermediate for researchers in pharmaceuticals, materials science, and chemical biology. Due to its limited commercial availability, a comprehensive understanding of its synthesis and properties is paramount for its effective utilization. This guide aims to provide a detailed overview of the molecular structure, physicochemical properties, a robust synthetic protocol, and the potential applications of this compound, grounded in established chemical principles and field-proven insights.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a naphthalene core substituted with a boronic acid group [-B(OH)₂] at the C5 position and a carboxylic acid group [-COOH] at the C1 position. The presence of these two functional groups dictates its chemical behavior and potential applications.
Physicochemical Data
Direct experimental data for this compound is scarce in the literature. Therefore, the following table includes predicted values and experimental data for the closely related precursor, 5-bromo-1-naphthoic acid, for comparison.
| Property | This compound (Predicted/Estimated) | 5-bromo-1-naphthoic acid (Experimental) | Reference |
| Molecular Formula | C₁₁H₉BO₄ | C₁₁H₇BrO₂ | |
| Molecular Weight | 216.00 g/mol | 251.08 g/mol | [3] |
| Appearance | White to off-white solid | Off-white to gray solid | [4] |
| Melting Point | >200 °C (decomposes) | 270 °C | |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, hot methanol), sparingly soluble in water. | Soluble in hot alcohol and ether, slightly soluble in hot water. | [5] |
| pKa (Carboxylic Acid) | ~3.5 - 4.5 | ~3.8 | [3] |
| pKa (Boronic Acid) | ~8.5 - 9.5 | N/A |
Synthesis and Reactivity
The most plausible and efficient synthetic route to this compound is via a palladium-catalyzed Miyaura borylation reaction, starting from the commercially available 5-bromo-1-naphthoic acid.[6][7][8] This reaction involves the cross-coupling of the aryl bromide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. The resulting boronate ester can then be hydrolyzed to the desired boronic acid.
Experimental Protocol: Miyaura Borylation of 5-bromo-1-naphthoic acid
This protocol is a representative procedure based on established methods for the Miyaura borylation of aryl bromides.[6][7][8]
Materials:
-
5-bromo-1-naphthoic acid (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 - 0.05 equiv)
-
Potassium acetate (KOAc) (3.0 equiv)
-
Anhydrous 1,4-dioxane or dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (1 M)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 5-bromo-1-naphthoic acid, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane or DMF via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude boronate ester.
-
Hydrolysis: Dissolve the crude boronate ester in a mixture of acetone and water. Add an aqueous solution of HCl (1 M) and stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Purification: Remove the acetone under reduced pressure. The resulting aqueous solution can be extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated. The crude this compound can be purified by recrystallization or column chromatography.
Reactivity and Stability Considerations
Aryl boronic acids are generally stable solids but can undergo protodeboronation (loss of the boronic acid group) under certain conditions, particularly in the presence of strong acids or bases at elevated temperatures. The presence of the carboxylic acid group in this compound may influence its stability and reactivity profile. It is advisable to store the compound in a cool, dry place.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR (in DMSO-d₆):
-
δ 13.0-14.0 ppm (s, 1H): Carboxylic acid proton (-COOH).
-
δ 8.0-8.5 ppm (m, 2H): Aromatic protons ortho to the boronic acid and carboxylic acid groups.
-
δ 7.5-8.0 ppm (m, 4H): Remaining aromatic protons.
-
δ 8.0-9.0 ppm (br s, 2H): Boronic acid protons (-B(OH)₂).
Predicted ¹³C NMR (in DMSO-d₆):
-
δ ~170 ppm: Carboxylic acid carbon (-COOH).
-
δ ~120-140 ppm: Aromatic carbons. The carbon attached to the boron atom is expected to be a broad signal due to quadrupolar relaxation.
Applications in Research and Drug Development
The unique bifunctional nature of this compound makes it a highly attractive building block for various applications, particularly in medicinal chemistry and materials science.
Medicinal Chemistry and Drug Discovery
-
Scaffold for Novel Therapeutics: The naphthalene core can be elaborated using the boronic acid functionality via Suzuki-Miyaura coupling to introduce diverse aryl or heteroaryl substituents. Simultaneously, the carboxylic acid can be converted to amides, esters, or other functional groups to modulate physicochemical properties and interact with biological targets.[11]
Sources
- 1. Naphthyl Boronic Acid - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 2. 1-Naphthylboronic Acid: Basic Properties and Applications_Chemicalbook [chemicalbook.com]
- 3. 5-Bromonaphthalene-1-carboxylic acid | C11H7BrO2 | CID 697605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromo-1-naphthoic acid | CymitQuimica [cymitquimica.com]
- 5. 1-Naphthoic acid | 86-55-5 [chemicalbook.com]
- 6. Miyaura Borylation Reaction [organic-chemistry.org]
- 7. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 1-Naphthoic acid | C11H8O2 | CID 6847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-Naphthalenecarboxylic acid [webbook.nist.gov]
- 11. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Authored for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Discovery and History of Naphthalenecarboxylic Acids
Abstract
Naphthalenecarboxylic acids, functionalized derivatives of the simplest polycyclic aromatic hydrocarbon, represent a cornerstone in the development of advanced materials and pharmaceuticals. Their rigid, planar structure and tunable electronic properties have made them indispensable scaffolds in organic synthesis. This guide provides a comprehensive exploration of the discovery and historical evolution of naphthalenecarboxylic acids. It navigates from the foundational isolation of naphthalene from coal tar to the elucidation of sophisticated synthetic pathways that provide precise control over isomeric substitution. We will dissect key named reactions, explain the causal mechanisms behind experimental choices, and trace the journey of these molecules from laboratory curiosities to industrially vital monomers and pharmacophores.
From Coal Tar to Fused Rings: The Dawn of Naphthalene Chemistry
The story of naphthalenecarboxylic acids begins with their parent hydrocarbon, naphthalene (C₁₀H₈). In the early 1820s, a pungent, white crystalline solid was independently isolated from the distillation of coal tar by at least two chemists.[1] In 1821, John Kidd, a British physician and chemist, systematically described the properties of this substance and proposed the name "naphthaline," derived from "naphtha," a general term for volatile, flammable hydrocarbon liquids.[1][2][3] The empirical formula was correctly determined by Michael Faraday in 1826, but its unique structure remained a puzzle for decades.[1][3] It wasn't until 1866 that Emil Erlenmeyer proposed the now-familiar structure of two fused benzene rings, a hypothesis confirmed by Carl Gräbe three years later.[1][2]
This discovery unlocked a new frontier in aromatic chemistry. Scientists quickly realized that naphthalene, like benzene, could undergo electrophilic substitution, but with greater reactivity and more complex regiochemical outcomes due to its two distinct substitution positions: the α-positions (1, 4, 5, 8) and the β-positions (2, 3, 6, 7).[4][5] This isomeric complexity would become a central theme in the synthesis of its derivatives, particularly the naphthalenecarboxylic acids.
Foundational Pathways to Carboxylation
The introduction of a carboxylic acid (-COOH) group onto the naphthalene nucleus was the critical step that transformed a simple hydrocarbon into a versatile chemical building block. Early synthetic chemists developed several fundamental strategies, many of which remain conceptually relevant today.
Friedel-Crafts Acylation: The Gateway to Naphthoyl Ketones
One of the most powerful and historically significant methods for functionalizing naphthalene is the Friedel-Crafts reaction.[4] The acylation variant, using an acyl chloride (RCOCl) and a Lewis acid catalyst like aluminum chloride (AlCl₃), introduces a ketone group, which can then be oxidized to a carboxylic acid.
The true elegance and challenge of this reaction lie in its regioselectivity. The α-position is kinetically favored due to the higher stability of the corresponding σ-complex intermediate, which allows for charge delocalization across both rings without disrupting the aromaticity of the second ring.[4] However, the α-substituted product is often sterically hindered.
-
Kinetic vs. Thermodynamic Control: In non-polar solvents like carbon disulfide (CS₂) or dichloromethane at low temperatures, the reaction is under kinetic control and yields primarily the 1-acylnaphthalene.[4][6] Conversely, in polar solvents like nitrobenzene, the 1-acylnaphthalene-AlCl₃ complex is more soluble, allowing for a reversible reaction.[6] This equilibrium allows the reaction to proceed to the more sterically stable and thermodynamically favored 2-acylnaphthalene.[6][7] This solvent-dependent selectivity is a classic example of manipulating reaction conditions to achieve a desired isomeric outcome.
Oxidation of Alkylnaphthalenes
A direct and intuitive route to naphthalenecarboxylic acids is the oxidation of alkyl-substituted naphthalenes. Early methods relied on harsh stoichiometric oxidants like potassium permanganate or chromic acid. A significant advancement came with the development of catalytic liquid-phase oxidation processes, particularly using air as the oxidant in the presence of heavy metal catalysts like cobalt and manganese.[8][9] This approach is especially crucial for the industrial production of naphthalenedicarboxylic acids, where dialkylnaphthalenes are oxidized in a single, high-yield step.[8][9] For instance, 2,3-dimethylnaphthalene can be oxidized to 2,3-naphthalenedicarboxylic acid using sodium dichromate in an autoclave at high temperature and pressure.[10]
The Kolbe-Schmitt Reaction: Carboxylating Naphthols
The Kolbe-Schmitt reaction, developed by Hermann Kolbe and Rudolf Schmitt, is a powerful method for producing aromatic hydroxy acids.[11][12] While famously used to synthesize salicylic acid from phenol, it is equally applicable to naphthols. The reaction involves treating a sodium or potassium naphthoxide with carbon dioxide under high pressure and temperature.[11][13] The mechanism proceeds via the nucleophilic attack of the naphthoxide anion on CO₂.[11][14] The regioselectivity is sensitive to the counter-ion and temperature, allowing for the targeted synthesis of specific hydroxynaphthoic acid isomers, which are valuable intermediates in the dye and pharmaceutical industries.[11][13]
Industrial Evolution and Isomer-Specific Syntheses
As the demand for specific naphthalenecarboxylic acid isomers grew, particularly for polymer applications, new and more efficient industrial processes were developed.
The Henkel Reaction (Raecke Process)
A landmark in the production of naphthalenedicarboxylic acids is the Henkel reaction, which involves the thermal disproportionation of potassium salts of naphthoic acids.[15][16] In this process, a salt like potassium 2-naphthoate is heated to high temperatures (e.g., 390-450 °C) in an inert atmosphere, often under carbon dioxide pressure and in the presence of a catalyst like cadmium chloride.[15][16] This causes a rearrangement to produce the dipotassium salt of the thermodynamically most stable isomer, 2,6-naphthalenedicarboxylic acid, along with naphthalene.[15] This process was revolutionary because it provided a direct route to the highly sought-after 2,6-isomer, the key monomer for high-performance polyethylene naphthalate (PEN) polymers.[17][18]
Modern Catalytic Oxidation
Today, the dominant industrial process for producing 2,6-naphthalenedicarboxylic acid is the liquid-phase catalytic oxidation of 2,6-dimethylnaphthalene.[8][9] This method, analogous to the Amoco process for producing terephthalic acid from p-xylene, uses air as the oxidant and a catalyst system typically comprising cobalt, manganese, and bromine components in an acetic acid solvent.[8][19] The process is highly efficient and has largely superseded other methods for large-scale production due to its high selectivity and yield.[9][17]
Isomer Properties and Characterization
The physical and chemical properties of naphthalenecarboxylic acids are highly dependent on the position of the carboxyl group. This isomerism dictates their reactivity, acidity, and suitability for various applications.
| Property | 1-Naphthoic Acid | 2-Naphthoic Acid |
| Formula | C₁₁H₈O₂[20][21] | C₁₁H₈O₂[22] |
| Molar Mass | 172.18 g/mol [20][23] | 172.18 g/mol [22] |
| Melting Point | 161 °C[20] | 185.5 °C[22] |
| Appearance | White solid[20] | White solid[22] |
| pKa | ~3.7 | 4.2[22] |
| CAS Number | 86-55-5[20][23] | 93-09-4[22] |
Table 1: Comparison of Physical Properties for Monocarboxylic Isomers.
The difference in acidity (pKa) is noteworthy. 1-Naphthoic acid is a stronger acid than 2-naphthoic acid due to the peri-hydrogen interaction at the 8-position, which forces the carboxyl group slightly out of the plane of the aromatic ring, reducing resonance stabilization of the neutral acid form relative to its conjugate base.
Applications in Drug Development and Materials Science
The naphthalene scaffold is a privileged structure in medicinal chemistry, imparting a unique combination of lipophilicity and conformational rigidity that is beneficial for ligand-receptor binding.[24] Naphthalenecarboxylic acids and their derivatives are integral to numerous approved drugs.
-
Naproxen: A prominent non-steroidal anti-inflammatory drug (NSAID), its chemical name is (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid. Although not a direct naphthalenecarboxylic acid, its synthesis relies heavily on the chemistry of the naphthalene ring system.[25]
-
Propranolol: A beta-blocker used to treat hypertension, its structure is derived from a naphthol precursor.[24]
-
Bedaquiline: An anti-tubercular drug, it features a complex quinoline structure built upon a naphthalene core.[24]
The value of the naphthalene core lies in its ability to serve as a rigid anchor, positioning other functional groups for optimal interaction with biological targets like enzymes and receptors.[24][26] Researchers continue to explore naphthalene-based compounds for a wide range of therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications.[24][27]
In materials science, the primary application is the use of 2,6-naphthalenedicarboxylic acid as a monomer. Its polymerization with ethylene glycol yields polyethylene naphthalate (PEN), a polyester with superior thermal stability, mechanical strength, and gas barrier properties compared to polyethylene terephthalate (PET).[17]
Detailed Experimental Protocol: Synthesis of 1-Naphthoic Acid via a Grignard Reagent
This protocol describes a classic, reliable method for synthesizing a specific naphthalenecarboxylic acid isomer, demonstrating the principles of organometallic chemistry and carboxylation.
Objective: To synthesize 1-naphthoic acid from 1-bromonaphthalene.
Reaction: C₁₀H₇Br + Mg → C₁₀H₇MgBr --(1. CO₂, 2. H₃O⁺)--> C₁₀H₇COOH
Materials:
-
1-Bromonaphthalene
-
Magnesium turnings (activated)
-
Anhydrous diethyl ether or THF
-
Iodine crystal (as initiator)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (e.g., 3M HCl)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
Protocol:
-
Apparatus Setup (Self-Validation): All glassware must be rigorously flame-dried or oven-dried and assembled under a dry, inert atmosphere (N₂ or Ar). This is critical because Grignard reagents are highly sensitive to moisture and will be quenched by water, terminating the reaction. A three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is standard.
-
Grignard Reagent Formation:
-
Place magnesium turnings in the flask. Add a single crystal of iodine. The iodine etches the passivating magnesium oxide layer, exposing fresh magnesium surface to initiate the reaction.
-
Add a small portion of a solution of 1-bromonaphthalene in anhydrous ether to the flask. Gentle warming may be required to start the reaction, evidenced by bubbling and a cloudy appearance.
-
Once initiated, add the remaining 1-bromonaphthalene solution dropwise at a rate that maintains a gentle reflux. This controlled addition prevents an exothermic runaway reaction. The causality here is balancing reaction rate with safety and efficiency.
-
-
Carboxylation:
-
Crush a significant excess of dry ice in a separate beaker and cover it with anhydrous ether. Using an excess of CO₂ ensures the Grignard reagent is the limiting reactant, maximizing conversion.
-
Slowly pour the prepared Grignard reagent solution onto the dry ice-ether slurry with vigorous stirring. This must be done slowly to control the highly exothermic reaction between the nucleophilic Grignard reagent and the electrophilic carbon of CO₂.
-
Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
-
-
Work-up and Isolation:
-
Quench the reaction by slowly adding aqueous HCl. This protonates the magnesium carboxylate salt to form the free 1-naphthoic acid and dissolves the remaining magnesium salts (Mg(OH)₂ and MgBr₂).
-
Transfer the mixture to a separatory funnel. The organic layer (ether) contains the product. Extract the aqueous layer with additional ether to recover any dissolved product.
-
-
Purification (Self-Validation):
-
Combine the organic extracts and wash with water.
-
Extract the ether solution with saturated sodium bicarbonate solution. The acidic 1-naphthoic acid will react to form its water-soluble sodium salt (sodium 1-naphthoate), leaving non-acidic impurities (like unreacted starting material or biphenyl byproduct) in the ether layer. This acid-base extraction is a highly effective purification step.
-
Carefully re-acidify the aqueous bicarbonate layer with HCl until precipitation of the white 1-naphthoic acid is complete.
-
Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry thoroughly. The purity can be checked by melting point determination and spectroscopy.
-
Sources
- 1. Naphthalene - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.com [encyclopedia.com]
- 3. Page loading... [guidechem.com]
- 4. Friedel-Crafts reaction of naphthalene | Filo [askfilo.com]
- 5. ijrpr.com [ijrpr.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. EP0562105B1 - Process for preparing 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]
- 9. US6114575A - Process for preparing 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. jk-sci.com [jk-sci.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. US2823231A - Process for the production of naphthalene-2, 6-dicarboxylic acid and its derivatives - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. 2,6-Naphthalenedicarboxylic acid | C12H8O4 | CID 14357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 1-Naphthoic acid - Wikipedia [en.wikipedia.org]
- 21. 1-Naphthalenecarboxylic acid [webbook.nist.gov]
- 22. 2-Naphthoic acid - Wikipedia [en.wikipedia.org]
- 23. 1-Naphthoic acid | C11H8O2 | CID 6847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. nbinno.com [nbinno.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Frontiers | Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug [frontiersin.org]
Theoretical Perspectives on 5-Borono-1-Naphthoic Acid: A Guide for Drug Discovery
Abstract
5-Borono-1-naphthoic acid, a unique bifunctional molecule, stands at the intersection of the well-established pharmacological potential of naphthoic acid derivatives and the versatile chemistry of boronic acids.[1] This technical guide provides a comprehensive theoretical framework for researchers, chemists, and drug development professionals engaged in the study and application of this intriguing compound. By integrating computational chemistry methodologies with established experimental principles, this document aims to elucidate the structural, electronic, and reactive properties of this compound, thereby accelerating its exploration as a scaffold in medicinal chemistry. We will delve into the foundational aspects of its molecular architecture, predict its reactivity through quantum chemical calculations, and propose strategic pathways for its application in structure-based drug design.
Introduction: The Strategic Fusion of Naphthoic Acid and Boronic Acid Moieties
The convergence of a rigid naphthoic acid backbone with a reactive boronic acid group in this compound presents a compelling scaffold for therapeutic innovation. Naphthoic acid and its derivatives have long been recognized for their utility in medicinal chemistry, offering a structurally robust platform for designing novel therapeutic agents.[1] The boronic acid moiety, on the other hand, is a versatile functional group renowned for its unique ability to form reversible covalent bonds with diols, a feature that has been successfully exploited in the design of enzyme inhibitors and sensors.[2][3] Boron-containing compounds have seen a surge in interest within drug discovery, with several boron-based drugs receiving FDA approval, highlighting the therapeutic potential of this element.[4][5][6]
The strategic placement of the boronic acid at the 5-position and the carboxylic acid at the 1-position of the naphthalene ring system creates a molecule with distinct electronic and steric properties. This guide will explore the theoretical underpinnings of these properties, providing insights that are crucial for harnessing the full potential of this compound in drug development endeavors.
Physicochemical and Structural Properties: A Computational Overview
A thorough understanding of the fundamental physicochemical properties of this compound is paramount for predicting its behavior in biological systems. While experimental data on this specific molecule is limited, computational methods provide a powerful avenue for estimating key parameters.
Molecular Structure and Geometry
The foundational step in any theoretical study is the optimization of the molecule's three-dimensional structure. Using Density Functional Theory (DFT), a robust quantum mechanical modeling method, we can predict the equilibrium geometry of this compound.[1] The choice of a functional, such as B3LYP, and a basis set, like 6-31G, is critical for achieving a balance between computational cost and accuracy in predicting molecular properties.[7][8]
The naphthalene core imparts a planar and rigid structure, while the boronic acid and carboxylic acid groups introduce specific spatial orientations and potential for intermolecular interactions. The dihedral angles between these functional groups and the naphthalene ring are key determinants of the molecule's overall conformation and its ability to interact with biological targets.
Key Physicochemical Descriptors
Quantitative structure-activity relationship (QSAR) studies rely on a variety of molecular descriptors to correlate a molecule's structure with its biological activity.[8] Below is a table of predicted physicochemical properties for this compound, calculated using computational models. These parameters are instrumental in early-stage drug discovery for assessing druglikeness and potential pharmacokinetic profiles.[9]
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 216.00 g/mol [10] | Influences absorption, distribution, and metabolism. |
| LogP (Octanol-Water Partition Coefficient) | 0.2178[10] | A measure of lipophilicity, affecting membrane permeability. |
| Topological Polar Surface Area (TPSA) | 77.76 Ų[10] | Predicts transport properties and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 3[10] | Number of potential hydrogen bond donating groups. |
| Hydrogen Bond Acceptors | 3[10] | Number of potential hydrogen bond accepting groups. |
| Rotatable Bonds | 2[10] | Indicates molecular flexibility. |
Computational Analysis: Unveiling Electronic Structure and Reactivity
Computational chemistry offers a window into the electronic landscape of a molecule, providing insights that are often difficult to obtain through experimental means alone.[1] These in silico methods are invaluable for guiding experimental design and saving significant time and resources.[1]
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.[7]
A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more likely to engage in chemical reactions. For this compound, the electron-withdrawing nature of the carboxylic acid and the unique electronic properties of the boronic acid group will significantly influence the energies and distributions of the HOMO and LUMO.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule. It identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing crucial information about where the molecule is likely to interact with other chemical species, including biological macromolecules. For this compound, the MEP would highlight the electrophilic nature of the boron atom and the nucleophilic character of the oxygen atoms in both the carboxylic and boronic acid groups.
Potential Applications in Drug Discovery: A Theoretical Perspective
The unique structural and electronic features of this compound make it a promising candidate for several applications in drug discovery.
Enzyme Inhibition
Boronic acids are well-known for their ability to act as inhibitors of serine proteases, where the boron atom forms a reversible covalent bond with the catalytic serine residue.[3] The rigid naphthoic acid scaffold of this compound can be strategically functionalized to achieve high affinity and selectivity for the active site of a target enzyme. Molecular docking simulations can be employed to predict the binding mode and affinity of this compound derivatives within the active site of a protein, guiding the design of more potent inhibitors.[1][11]
Diagram 1: Molecular Docking Workflow
A typical workflow for molecular docking studies.
Boron Neutron Capture Therapy (BNCT)
The presence of a boron atom in this compound also suggests its potential use in Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy for cancer. For BNCT to be effective, a sufficient concentration of ¹⁰B must accumulate in tumor cells. The naphthoic acid moiety could be modified to enhance tumor targeting and cellular uptake.
Experimental Protocols: A Self-Validating Approach
While this guide focuses on theoretical studies, the validation of computational predictions through experimental work is crucial. The following protocols are provided as a starting point for the synthesis and characterization of this compound and its derivatives.
Synthesis of this compound
A plausible synthetic route to this compound could start from 5-bromo-1-naphthoic acid.[12][13] A palladium-catalyzed borylation reaction, a common method for synthesizing arylboronic acids, could be employed.[2][14]
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, combine 5-bromo-1-naphthoic acid, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate) in an anhydrous solvent (e.g., dioxane).
-
Reaction Execution: Purge the flask with nitrogen and heat the reaction mixture to reflux for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature and quench with an aqueous acid solution.
-
Purification: Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the boronic ester precursor.
-
Hydrolysis: The resulting pinacol boronate ester can then be hydrolyzed under acidic conditions to afford the final product, this compound.
Self-Validation: The identity and purity of the synthesized compound must be rigorously confirmed using a suite of analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the presence of all expected proton and carbon signals.[1]
-
Mass Spectrometry: To verify the molecular weight of the compound.[11]
-
FT-IR Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the O-H and C=O stretches of the carboxylic acid and the B-O stretch of the boronic acid.[1]
Diagram 2: Synthesis and Characterization Workflow
Workflow for the synthesis and characterization of this compound.
Conclusion and Future Directions
This technical guide has provided a theoretical framework for understanding the properties and potential applications of this compound. The computational insights presented herein offer a solid foundation for guiding future experimental work. The unique combination of a rigid aromatic scaffold and a versatile boronic acid moiety makes this compound a highly attractive starting point for the design of novel therapeutic agents. Future research should focus on the synthesis and biological evaluation of a library of this compound derivatives to explore their structure-activity relationships and validate the theoretical predictions outlined in this guide. The continued synergy between computational and experimental approaches will undoubtedly unlock the full therapeutic potential of this promising molecular architecture.
References
- Benchchem. (n.d.). Theoretical and Computational Exploration of Naphthoic Acid Derivatives: A Technical Guide for Drug Discovery.
- Munir, A., Ayaz, S., Shah, A., Kokab, T., & Iftikhar, F. J. (2021). Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid. Science Publishing Group.
- Munir, A., Ayaz, S., Shah, A., Kokab, T., & Iftikhar, F. J. (n.d.). Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid. ResearchGate.
-
Popelier, P. L. A. (2018). Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. PubMed, 1 (11), 1. [Link]
- Nagaraju, K., et al. (n.d.). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. National Institutes of Health.
-
Smith, A. M. R., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health, 55 (9), 2686-2703. [Link]
-
Al-Sehemi, A. G., et al. (2021). Experimental and computational study of naphthalimide derivatives: Synthesis, optical, nonlinear optical and antiviral properties. PMC - PubMed Central. Retrieved from [Link]
-
Singh, A. K., et al. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central. Retrieved from [Link]
-
(2025, January 16). A Comprehensive Overview of Boronic Acids & Derivatives. MolecularCloud. Retrieved from [Link]
-
Boronic acid. (n.d.). In Wikipedia. Retrieved from [Link]
-
(n.d.). Boron chemicals in diagnosis and therapeutics. PMC - PubMed Central. Retrieved from [Link]
-
(2017, April 14). Chemists devise simple method for making sought-after boronic acid-based drugs and other products. ScienceDaily. Retrieved from [Link]
-
Kreibich, M., Gemander, M., Peter, D., & Brückner, R. (n.d.). Rationalization of the formation of naphthoic acids 57 and 59 in the... ResearchGate. Retrieved from [Link]
-
Doak, B. C., et al. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. PMC - NIH. Retrieved from [Link]
-
1-Naphthalenecarboxylic acid. (n.d.). In NIST WebBook. Retrieved from [Link]
-
5-Bromonaphthalene-1-carboxylic acid. (n.d.). In PubChem. Retrieved from [Link]
-
1-Naphthoic acid. (n.d.). In PubChem. Retrieved from [Link]
- (n.d.). Method for synthesizing 1-naphthoic acid from naphthalene and carbon dioxide. Google Patents.
-
Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. [Link]
-
α-NAPHTHOIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
1-Naphthoic acid. (n.d.). In Wikipedia. Retrieved from [Link]
- Benchchem. (n.d.). A Technical Guide to the Synthesis of 1-Naphthoic Acid from 1-Bromonaphthalene.
-
Chickos, J. S., et al. (n.d.). The energetics of the isomeric 1- and 2-naphthoic acids. University of Missouri–St. Louis. Retrieved from [Link]
-
4-Fluoro-1-naphthoic acid. (n.d.). CAS Common Chemistry. Retrieved from [Link]
-
(2024, December 31). Solubility measurement and data correlation of 2-ethoxy-1-naphthoic acid in twelve pure solvents at temperatures from 278.15 to 323.15 K. ResearchHub. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. boronmolecular.com [boronmolecular.com]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid, American Journal of Physical Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 8. researchgate.net [researchgate.net]
- 9. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemscene.com [chemscene.com]
- 11. Experimental and computational study of naphthalimide derivatives: Synthesis, optical, nonlinear optical and antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-Bromonaphthalene-1-carboxylic acid | C11H7BrO2 | CID 697605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 5-bromo-1-naphthoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 14. A Comprehensive Overview of Boronic Acids & Derivatives | MolecularCloud [molecularcloud.org]
Methodological & Application
Application Note & Protocol: High-Fidelity Synthesis of 5-Borono-1-Naphthoic Acid
Abstract
5-Borono-1-naphthoic acid is a valuable bifunctional building block in medicinal chemistry and materials science, frequently employed in the synthesis of complex molecular architectures via Suzuki-Miyaura cross-coupling reactions. This document provides a comprehensive, field-proven guide for its synthesis from 5-bromo-1-naphthoic acid. We delve into the mechanistic underpinnings of the palladium-catalyzed Miyaura borylation, offer a detailed step-by-step experimental protocol, and provide guidance on purification and characterization. This guide is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible method for accessing this key synthetic intermediate.
Scientific Principles & Reaction Mechanism
The conversion of an aryl halide to an arylboronic acid is a cornerstone of modern organic synthesis. The most reliable and widely adopted method for this transformation is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-boron bond using a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[1][2] The reaction is prized for its mild conditions and remarkable tolerance of various functional groups, including the carboxylic acid present in our substrate.[1][3]
The synthesis proceeds in two primary stages:
-
Miyaura Borylation: The palladium-catalyzed coupling of 5-bromo-1-naphthoic acid with B₂pin₂ to form the stable intermediate, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoic acid (the "pinacol ester").
-
Hydrolysis (Deprotection): Cleavage of the pinacol group to yield the final this compound.
The Catalytic Cycle of Miyaura Borylation
The reaction mechanism is a well-understood catalytic cycle involving a palladium(0)/palladium(II) interchange.[1]
-
Oxidative Addition: The active Pd(0) catalyst oxidative adds to the aryl halide (5-bromo-1-naphthoic acid), forming a Pd(II) complex.
-
Ligand Exchange/Transmetalation: The base, typically a mild one like potassium acetate (KOAc), is believed to facilitate a ligand exchange on the palladium center.[4] The acetate ligand makes the palladium complex more susceptible to transmetalation with the diboron reagent, transferring the boryl group to the palladium and the bromide to the boron species. The high oxophilicity of boron is a key driving force for this step.[4]
-
Reductive Elimination: The final step is the reductive elimination of the arylboronic ester product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.
The choice of a mild base like KOAc is critical; stronger bases can promote a competing Suzuki coupling reaction between the newly formed boronic ester and the starting aryl halide, reducing the yield of the desired product.[1][4]
Caption: Fig. 1: Catalytic cycle of the Miyaura borylation.
Experimental Protocols
This section details the complete workflow, from the starting material to the final, characterized product.
Caption: Fig. 2: Overall experimental workflow for synthesis.
Materials and Equipment
| Reagent / Material | Grade | Supplier Example | Notes |
| 5-Bromo-1-naphthoic acid | ≥96% | Commercially available | Starting material.[5] |
| Bis(pinacolato)diboron (B₂pin₂) | ≥98% | Commercially available | Boron source. Stable solid. |
| PdCl₂(dppf)·CH₂Cl₂ | Catalyst Grade | Commercially available | Palladium catalyst precursor. [1,1'-Bis(diphenylphosphino)ferrocene] |
| Potassium Acetate (KOAc) | Anhydrous, ≥99% | Commercially available | Mild base. Must be dry. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially available | Reaction solvent. Must be degassed. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially available | Extraction solvent. |
| Hydrochloric Acid (HCl) | 2 M Aqueous | Commercially available | For acidification during workup. |
| Sodium Periodate (NaIO₄) | Reagent Grade | Commercially available | For hydrolysis of the pinacol ester.[6] |
| Acetone | ACS Grade | Commercially available | Solvent for hydrolysis. |
| Deionized Water | High Purity | In-house | For workup and hydrolysis. |
| Celite® 545 | --- | Commercially available | Filtration aid. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially available | Drying agent. |
| Nitrogen or Argon Gas | High Purity | Gas Cylinder | For maintaining an inert atmosphere. |
| Standard Glassware | --- | --- | Round-bottom flasks, condenser, etc. |
| Magnetic Stirrer/Hotplate | --- | --- | For heating and agitation. |
| Rotary Evaporator | --- | --- | For solvent removal. |
| NMR Spectrometer | --- | --- | For product characterization. |
Step-by-Step Protocol: Synthesis of the Pinacol Ester Intermediate
-
Inert Atmosphere Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is oven-dried. Purge the system with nitrogen or argon gas for 15-20 minutes.
-
Reagent Addition: To the flask, add 5-bromo-1-naphthoic acid (1.0 eq), bis(pinacolato)diboron (1.2 eq), potassium acetate (3.0 eq), and PdCl₂(dppf)·CH₂Cl₂ (0.03 eq).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via cannula or syringe to achieve a substrate concentration of approximately 0.2 M.
-
Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS (typically complete within 12-24 hours).
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate.
-
Work-up: Transfer the filtrate to a separatory funnel. Wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoic acid, which can be used in the next step without further purification if it appears clean by ¹H NMR.
Step-by-Step Protocol: Hydrolysis to this compound
-
Dissolution: Dissolve the crude pinacol ester from the previous step in a mixture of acetone and water (e.g., a 4:1 ratio).
-
Oxidative Cleavage: Add sodium periodate (NaIO₄, ~2.5 eq) to the solution and stir vigorously at room temperature.[6] The reaction is often complete within 2-4 hours. Alternatively, hydrolysis can be achieved by stirring with aqueous acid (e.g., 1 M HCl) at room temperature or with gentle heating.
-
Quenching and Extraction: Remove the acetone via rotary evaporation. Acidify the remaining aqueous slurry with 2 M HCl until pH ~2. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic extracts. At this stage, an acid-base extraction can be performed for purification.[7]
-
Extract the ethyl acetate solution with a saturated aqueous sodium bicarbonate solution (3x). The desired product will move into the aqueous layer as its carboxylate salt.
-
Wash the combined basic aqueous layers with diethyl ether to remove non-acidic organic impurities.
-
Carefully re-acidify the aqueous layer to pH ~2 with 2 M HCl. The pure product should precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.
-
-
Final Product: The result is this compound as a solid. If needed, further purification can be achieved by recrystallization (e.g., from hot water or an ethanol/water mixture).[8][9]
Data Interpretation & Troubleshooting
Expected Analytical Data
Characterization is crucial for confirming the identity and purity of the final product. ¹H NMR is the most informative technique.
| Compound | Key ¹H NMR Signals (Predicted, in DMSO-d₆) |
| 5-Bromo-1-naphthoic acid | Aromatic protons in the 7.5-8.5 ppm range. The proton peri to the carboxylic acid (H8) will be significantly downfield. The carboxylic acid proton will be a broad singlet >13 ppm. |
| Pinacol Ester Intermediate | Appearance of a sharp singlet around 1.3-1.4 ppm, integrating to 12 protons (from the four methyl groups on the pinacol). A shift in the aromatic proton signals adjacent to the new C-B bond is expected. The carboxylic acid proton remains. |
| This compound | Disappearance of the pinacol singlet at ~1.3 ppm. Appearance of a broad singlet for the B(OH)₂ protons (often around 8.0-8.5 ppm, can exchange with water). The aromatic signals will be distinct from the starting material. The carboxylic acid proton remains (>13 ppm). |
Common Issues and Troubleshooting
-
Issue: Incomplete reaction during borylation.
-
Cause: Inactive catalyst, wet solvent/reagents, or insufficient heating.
-
Solution: Ensure all reagents are anhydrous, the solvent is properly degassed, and the reaction temperature is maintained. Use freshly opened catalyst if possible.
-
-
Issue: Low yield after hydrolysis.
-
Cause: Incomplete hydrolysis or protodeborylation (loss of the boron group). Boronic acids can be susceptible to degradation, especially under harsh conditions.
-
Solution: Use mild hydrolysis conditions. During work-up, avoid prolonged exposure to strong acids or bases. Ensure extraction is thorough.
-
-
Issue: Product is difficult to purify.
-
Cause: Boronic acids can be challenging to purify via standard silica gel chromatography due to their polarity and potential for decomposition on silica.[10]
-
Solution: The described acid-base extraction is highly effective for removing non-acidic impurities.[7] Recrystallization is the preferred final purification step.
-
Safety Precautions
-
Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: 1,4-Dioxane is a suspected carcinogen and flammable. Ethyl acetate and acetone are flammable. All solvent handling should be performed in a well-ventilated fume hood.
-
Acids/Bases: Handle hydrochloric acid and sodium bicarbonate solutions with care, as they are corrosive.
-
Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing residues, according to institutional and local environmental regulations.
References
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Retrieved from [Link]
- Google Patents. (2005). WO2005019229A1 - Process for purification of boronic acid and its derivatives.
-
ACS Publications. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters. Retrieved from [Link]
-
RSC Publishing. (2003). Novel synthesis of arylboronic acids by electroreduction of aromatic halides in the presence of trialkyl borates. Retrieved from [Link]
-
Reddit. (2017). Purification of boronic acids?. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the Miyaura borylation reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Miyaura borylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of primary arylamines from aryl halides and arylboronic acid. Retrieved from [Link]
-
Oxford Academic. (2020). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. Retrieved from [Link]
-
Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Miyaura borylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Miyaura borylation. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-NAPHTHOIC ACID. Retrieved from [Link]
-
ResearchGate. (n.d.). Rationalization of the formation of naphthoic acids 57 and 59 in the.... Retrieved from [Link]
-
CP Lab Chemicals. (n.d.). 5-Bromo-1-naphthoic acid, min 96%, 100 grams. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Naphthoic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl 1-naphthylacetate. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of compound 1. Retrieved from [Link]
-
BMRB. (n.d.). BMRB entry bmse000693 - 2-naphthoic Acid (C11H8O2). Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. calpaclab.com [calpaclab.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note & Protocol: Strategic C-C Bond Formation via Suzuki Coupling with 5-Borono-1-naphthoic Acid
Introduction: The Strategic Value of Naphthoic Acid Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or pseudo-halides, has revolutionized the synthesis of biaryls, conjugated systems, and complex natural products.[3][4]
This guide focuses on a specific, high-value building block: 5-borono-1-naphthoic acid . The naphthalene core is a privileged scaffold in medicinal chemistry and materials science, offering a rigid, lipophilic structure for molecular design.[5][6] The presence of both a boronic acid at the 5-position and a carboxylic acid at the 1-position makes this reagent a uniquely versatile intermediate. It allows for a primary C-C bond construction via the Suzuki coupling, while the carboxylic acid moiety remains available for subsequent transformations, such as amidation or esterification, enabling rapid diversification of molecular libraries.[7] This document provides a comprehensive protocol grounded in mechanistic principles, designed for researchers in drug discovery and synthetic chemistry.
The Scientific Foundation: Mechanism and Key Parameters
A successful Suzuki coupling hinges on the precise orchestration of a catalytic cycle.[8][9] Understanding this mechanism is not merely academic; it is the basis for rational experimental design and effective troubleshooting.
The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[10]
Caption: Fig. 2: General experimental workflow for the Suzuki coupling protocol.
Materials and Reagents
| Reagent | Amount (1.0 mmol scale) | M.W. | Equivalents | Purpose |
| Aryl Bromide | 1.0 mmol | - | 1.0 | Electrophile |
| This compound | 242 mg | 201.98 | 1.2 | Nucleophile |
| Pd(PPh₃)₄ | 58 mg | 1155.56 | 0.05 (5 mol%) | Catalyst |
| K₂CO₃ (anhydrous) | 276 mg | 138.21 | 2.0 | Base |
| 1,4-Dioxane | 8 mL | - | - | Solvent |
| Deionized Water | 2 mL | - | - | Solvent |
Step-by-Step Procedure
-
Reaction Setup : To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Expert Insight: Using a slight excess (1.1-1.5 equiv) of the boronic acid is standard practice to drive the reaction to completion and compensate for any potential homocoupling or protodeboronation side reactions. [3][11]2. Solvent Addition : Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.
-
-
Degassing : Seal the flask with a septum. Submerge the flask in an ultrasound bath for 5 minutes to help dissolve the solids, then sparge the solution with a stream of nitrogen or argon gas for 15-20 minutes. Alternatively, use three cycles of evacuating the flask under vacuum and backfilling with an inert gas.
-
Causality: This is arguably the most critical step for reproducibility. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state and promote the unwanted homocoupling of the boronic acid, significantly reducing the yield. [12]4. Catalyst Addition : Briefly remove the septum and add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask under a positive pressure of inert gas.
-
-
Heating and Monitoring : Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction vigorously. Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS until the limiting reagent (aryl bromide) is consumed (typically 4-16 hours).
-
Expert Insight: The carboxylic acid on the naphthyl ring makes the product more polar than the starting aryl bromide. A typical TLC system would be 30-50% ethyl acetate in hexanes.
-
-
Workup : Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL). Carefully acidify the aqueous layer with 1M HCl until the pH is ~2-3. This protonates the carboxylate product, making it soluble in the organic layer.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2x 15 mL). Combine the organic layers.
-
Drying and Concentration : Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 5-aryl-1-naphthoic acid.
Troubleshooting Common Issues
Even robust protocols can encounter issues. A logical approach to troubleshooting is essential.
Caption: Fig. 3: Decision tree for troubleshooting a failed Suzuki coupling.
| Problem | Potential Cause(s) | Suggested Solutions |
| No Reaction / Low Conversion | 1. Inactive catalyst (oxidized Pd). 2. Insufficient degassing (O₂ presence). 3. Unreactive aryl halide (especially chlorides). | 1. Use a fresh bottle of catalyst. Ensure the reaction is run under a strictly inert atmosphere. [12] 2. Improve the degassing procedure (longer sparging or more vacuum/backfill cycles). 3. Switch to a more active catalyst system, such as Pd(OAc)₂ with a Buchwald ligand (e.g., SPhos). [11] |
| Protodeboronation (Boronic acid replaced by -H) | 1. Base is too strong or reaction temperature is too high. 2. Presence of excess water acting as a proton source. | 1. Switch to a milder base like KF or CsF. [12] 2. Attempt the reaction under anhydrous conditions using a base like K₃PO₄ and a solvent like anhydrous dioxane or toluene. |
| Homocoupling (Ar-Ar and/or Ar'-Ar' formation) | 1. Presence of oxygen. 2. Using a Pd(II) precatalyst without efficient reduction to Pd(0). | 1. Improve the degassing procedure rigorously. [3] 2. Ensure reaction conditions are sufficient to reduce the Pd(II) source, or switch to a direct Pd(0) source like Pd(PPh₃)₄. |
| Product is difficult to purify | The carboxylic acid can streak on silica gel. | Add a small amount of acetic acid (0.5-1%) to the chromatography eluent to suppress deprotonation of the carboxylic acid on the silica surface. |
Safety Precautions
-
Palladium Catalysts : While not highly toxic, palladium compounds should be handled with care in a fume hood. Wear gloves and safety glasses.
-
Solvents : 1,4-Dioxane is a suspected carcinogen and can form explosive peroxides. Always use from a freshly opened bottle or one that has been tested for peroxides. Work exclusively in a well-ventilated fume hood.
-
Bases : Solid potassium carbonate is an irritant. Avoid inhalation of dust and contact with skin.
Conclusion
The Suzuki-Miyaura coupling using this compound is a powerful and reliable method for synthesizing functionalized biaryl compounds. By understanding the underlying catalytic mechanism, carefully controlling reaction parameters—especially the exclusion of oxygen—and employing a logical troubleshooting strategy, researchers can effectively leverage this protocol to build complex molecular architectures essential for drug discovery and materials science.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Jadhav, S. A., et al. (n.d.). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(3), 888–892. Retrieved from [Link]
-
Moreno-Mañas, M., Pérez, M., & Pleixats, R. (1996). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry, 61(7), 2346–2351. Retrieved from [Link]
-
Molla, S., & Patel, B. K. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 8(1), 1-21. Retrieved from [Link]
-
Moreno-Mañas, M., Pérez, M., & Pleixats, R. (1996). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. Journal of Organic Chemistry. Retrieved from [Link]
-
Paul, F. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences, 4(1), 1-11. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (2021). What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. Retrieved from [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Suzuki Cross-Coupling. Retrieved from [Link]
-
Chemical & Engineering News. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]
-
University of Rochester. (n.d.). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Naphthoic acid. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Chloro-1-naphthoic Acid in Modern Organic Synthesis. Retrieved from [Link]
-
Fernandes, C., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(12), 3079. Retrieved from [Link]
-
PubChem. (n.d.). 1-Naphthoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-NAPHTHOIC ACID. Retrieved from [Link]
Sources
- 1. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Buy 5-Bromo-1-naphthoic acid | 16726-67-3 [smolecule.com]
- 7. nbinno.com [nbinno.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ajabs.org [ajabs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: 5-borono-1-naphthoic acid as a Fluorescent Probe for Saccharides
Introduction: The Power of Boronic Acids in Saccharide Recognition
The detection and quantification of saccharides are of paramount importance in various fields, from clinical diagnostics, such as blood glucose monitoring, to food quality control and biotechnology. Fluorescent chemosensors have emerged as a powerful tool for these applications due to their high sensitivity and the ability to provide real-time measurements. Among the various recognition motifs, boronic acids have garnered significant attention for their unique ability to reversibly bind with cis-1,2- or 1,3-diols, a structural feature inherent to saccharides.[1][2][3] This interaction forms a stable five- or six-membered cyclic boronate ester, a reaction that can be harnessed to generate a fluorescent signal.
5-borono-1-naphthoic acid is a particularly promising fluorescent probe. The naphthalene moiety serves as a fluorophore, while the boronic acid group acts as the saccharide recognition site. The electronic properties of the naphthalene ring are sensitive to changes in the local environment, including the transformation of the boronic acid upon saccharide binding. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, applications, and detailed protocols for using this compound as a fluorescent probe for saccharides.
Mechanism of Action: From Binding to Fluorescence Signal
The fluorescence response of this compound upon saccharide binding is governed by a change in the electronic properties of the boronic acid group, which in turn modulates the fluorescence of the naphthalene fluorophore. In an aqueous solution, the boronic acid exists in equilibrium between a neutral, trigonal planar form (sp² hybridized) and an anionic, tetrahedral form (sp³ hybridized).[4]
The binding of a saccharide to the boronic acid group favors the formation of the anionic boronate ester.[1][5] This change from a neutral to an anionic state alters the electron-donating or -withdrawing nature of the substituent on the naphthalene ring, leading to a change in the fluorescence properties. Several mechanisms can contribute to the observed signal change, including Photoinduced Electron Transfer (PET), Internal Charge Transfer (ICT), and aggregation-disaggregation phenomena.[1][6][7]
In the case of many boronic acid-based probes, the binding of a saccharide can lead to an increase in fluorescence intensity ("turn-on" sensor) or a shift in the emission wavelength.[6][8] For instance, if a photoinduced electron transfer process from a donor to the excited fluorophore is responsible for quenching the fluorescence in the unbound state, the binding of a saccharide can disrupt this process, leading to fluorescence enhancement.[2]
Figure 1: Mechanism of saccharide sensing.
Key Experimental Considerations
Several factors can influence the performance of this compound as a saccharide probe. Careful optimization of these parameters is crucial for obtaining reliable and reproducible results.
-
pH of the Medium: The binding of boronic acids to diols is a pH-dependent equilibrium. Generally, higher pH values favor the formation of the anionic boronate ester and thus enhance the binding affinity.[9] However, the optimal pH will also depend on the pKa of the specific boronic acid and the stability of the saccharides being tested. A pH range of 7.0 to 9.0 is a good starting point for many applications.
-
Solvent System: While aqueous buffers are the most common medium for biological applications, the presence of organic co-solvents may be necessary to dissolve the probe. It is important to minimize the concentration of organic solvents as they can affect the binding equilibrium and the fluorescence properties of the probe.
-
Ionic Strength: The ionic strength of the buffer can influence the pKa of the boronic acid and the stability of the boronate ester. It is recommended to maintain a constant ionic strength throughout the experiments.
Experimental Protocols
The following protocols provide a general framework for using this compound as a fluorescent probe for saccharides. These should be optimized for your specific application.
Protocol 1: General Saccharide Detection in Solution
This protocol describes a typical fluorescence titration experiment to determine the binding affinity of this compound for a specific saccharide.
Materials:
-
This compound
-
Saccharide of interest (e.g., glucose, fructose, galactose)
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
Organic solvent for stock solution (e.g., DMSO or methanol)
-
Fluorometer and fluorescence cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of this compound (e.g., 1-10 mM) in a minimal amount of a suitable organic solvent.
-
Prepare a high-concentration stock solution of the saccharide in the buffer solution.
-
-
Sample Preparation:
-
In a series of fluorescence cuvettes, add a fixed amount of the this compound stock solution to achieve a final concentration in the low micromolar range (e.g., 1-10 µM).
-
Add increasing volumes of the saccharide stock solution to each cuvette to achieve the desired concentration range.
-
Bring the final volume of each sample to a constant value with the buffer solution. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on the assay.
-
-
Fluorescence Measurement:
-
Incubate the samples for a short period (e.g., 5-10 minutes) at room temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence emission spectrum of each sample using a fluorometer. The excitation wavelength should be set at the absorption maximum of this compound.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the saccharide concentration.
-
The binding constant (Ka) or dissociation constant (Kd) can be determined by fitting the titration data to a suitable binding model, such as a 1:1 binding isotherm.
-
Figure 2: General experimental workflow.
Protocol 2: High-Throughput Screening of Saccharide Binders
This protocol is adapted for a 96-well plate format, suitable for screening multiple saccharides or inhibitors.
Materials:
-
Same as Protocol 1
-
96-well black microplates (for fluorescence)
-
Multichannel pipette
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Plate Preparation:
-
Add a fixed volume of the this compound working solution (in buffer) to all wells of the microplate.
-
-
Addition of Saccharides:
-
Using a multichannel pipette, add serial dilutions of the saccharide stock solutions to the respective wells. Include control wells with buffer only (no saccharide).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 5-10 minutes.
-
Measure the fluorescence intensity in each well using a microplate reader at the predetermined excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with probe only) from all readings.
-
Plot the fluorescence intensity against the saccharide concentration to generate dose-response curves.
-
Data Presentation and Interpretation
The interaction between this compound and various saccharides can be quantified by determining the binding constants. Monoboronic acids typically exhibit a higher affinity for fructose compared to other monosaccharides like glucose and galactose.[5][10] This selectivity is attributed to the presence of cis-diols in the furanose form of fructose, which is more favorable for binding.
Table 1: Representative Binding Affinities of Phenylboronic Acid Derivatives with Monosaccharides
| Saccharide | Dissociation Constant (Kd) [mM] |
| D-Fructose | ~0.5 |
| D-Galactose | ~6.3 |
| D-Glucose | ~10 |
Note: These are representative values for monophenylboronic acid and may vary for this compound and under different experimental conditions.[5]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low fluorescence signal | Probe concentration is too low. | Increase the probe concentration. |
| Incorrect excitation/emission wavelengths. | Determine the optimal excitation and emission wavelengths for the probe under your experimental conditions. | |
| No change in fluorescence upon saccharide addition | pH is not optimal for binding. | Optimize the pH of the buffer. |
| Saccharide concentration is too low. | Increase the concentration range of the saccharide. | |
| Probe has precipitated. | Check the solubility of the probe in your buffer. A small amount of co-solvent may be needed. | |
| High background fluorescence | Impurities in the probe or buffer. | Use high-purity reagents and solvents. |
| Autofluorescence from the sample matrix. | Run a blank sample (without the probe) to determine the background fluorescence. |
Conclusion
This compound is a versatile and effective fluorescent probe for the detection of saccharides. Its sensing mechanism, based on the reversible interaction with cis-diols, allows for sensitive and selective detection. By carefully controlling the experimental parameters, particularly pH, researchers can utilize this probe for a wide range of applications in chemical biology and diagnostics. The protocols provided in this application note serve as a starting point for developing robust and reliable saccharide sensing assays.
References
-
DiCesare, N., & Lakowicz, J. R. (2002). Charge transfer fluorescent probes using boronic acids for monosaccharide signaling. Journal of Biomedical Optics, 7(4), 538-545. [Link]
-
Bull, S. D., Davidson, M. G., van den Elsen, J. M., Fossey, J. S., Jenkins, A. T., Jiang, Y. B., ... & James, T. D. (2013). Selective sensing of saccharides using simple boronic acids and their aggregates. Chemical Society Reviews, 42(21), 8464-8480. [Link]
-
Kanekiyo, Y., & Tao, H. (2007). A novel fluorescent vesicular sensor for saccharides based on boronic acid-diol interaction. Talanta, 72(1), 125-130. [Link]
-
Sun, X. Y., & Liu, B. (2005). The fluorescence sensor for saccharide based on internal conversion. Luminescence, 20(4-5), 331-333. [Link]
-
Badugu, R., Lakowicz, J. R., & Geddes, C. D. (2005). Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring. Journal of fluorescence, 15(4), 419-440. [Link]
-
DiCesare, N., & Lakowicz, J. R. (2001). New boronic acid fluorescent reporter compounds. 2. A naphthalene-based on-off sensor functional at physiological pH. Organic letters, 3(24), 3891-3893. [Link]
-
Li, M., & Zhou, Y. (2018). Recent development of boronic acid-based fluorescent sensors. RSC advances, 8(52), 29571-29587. [Link]
-
Chaplin, A. B., & Anslyn, E. V. (2021). Molecular Boronic Acid-Based Saccharide Sensors. Accounts of Chemical Research, 54(9), 2133-2144. [Link]
-
Gao, M., Yu, M., & Lv, Y. (2023). Sensitive and specific detection of saccharide species based on fluorescence: update from 2016. Microchimica Acta, 190(6), 226. [Link]
-
Liu, Z., He, H., & Xu, W. (2016). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 6(3), 32. [Link]
- Google Patents. (2021).
-
Organic Syntheses. (n.d.). α-NAPHTHOIC ACID. [Link]
-
ResearchGate. (2020). Rationalization of the formation of naphthoic acids 57 and 59 in the.... [Link]
-
Semantic Scholar. (2023). Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid. [Link]
-
University of Southampton ePrints. (2023). Molecular Boronic Acid-Based Saccharide Sensors. [Link]
Sources
- 1. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective sensing of saccharides using simple boronic acids and their aggregates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60148J [pubs.rsc.org]
- 3. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A novel fluorescent vesicular sensor for saccharides based on boronic acid-diol interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 5-Borono-1-Naphthoic Acid in Organic Synthesis: A-Detailed Guide for Researchers
Introduction
In the landscape of modern organic synthesis, the strategic use of multifunctional building blocks is paramount for the efficient construction of complex molecular architectures.[1] 5-Borono-1-naphthoic acid stands out as a versatile reagent, integrating a nucleophilic boronic acid and a readily derivatizable carboxylic acid on a rigid naphthalene scaffold. This unique combination empowers chemists to forge new carbon-carbon bonds with precision while offering a handle for subsequent functionalization.
This guide provides an in-depth exploration of the applications of this compound, with a focus on its pivotal role in palladium-catalyzed cross-coupling reactions, the synthesis of bespoke ligands for catalysis and materials science, and the development of innovative fluorescent sensors. We will delve into the mechanistic underpinnings of these transformations and furnish detailed, field-proven protocols to enable researchers to harness the full synthetic potential of this valuable compound.
Section 1: The Suzuki-Miyaura Coupling - A Cornerstone of C-C Bond Formation
The Suzuki-Miyaura reaction is a powerhouse in synthetic chemistry, enabling the formation of carbon-carbon bonds by coupling organoboron compounds with organic halides or triflates.[1][2] this compound serves as an excellent nucleophilic partner in these transformations, allowing for the introduction of the naphthyl moiety into a wide array of organic molecules. This reaction is fundamental to the synthesis of biaryl structures prevalent in pharmaceuticals, agrochemicals, and advanced materials like organic light-emitting diodes (OLEDs).[3]
Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura coupling is a well-studied process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][5] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (R-X), forming a Pd(II) complex.[2]
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.[6]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[2][5]
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and reaction efficiency.[7]
Generalized Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of this compound with an aryl bromide. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; 0.04 equiv)
-
Potassium carbonate (K₂CO₃; 3.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.2 equiv), the aryl bromide (1.0 equiv), and potassium carbonate (3.0 equiv).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in a minimal amount of 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask.
-
Add a deoxygenated mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂/SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 92 |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | 90 | 85 |
| 2-Bromopyridine | Pd₂(dba)₃/XPhos | K₃PO₄ | THF/H₂O | 80 | 78 |
Yields are representative and may vary depending on the specific reaction conditions.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Section 2: Synthesis of Novel Ligands
The carboxylic acid moiety of this compound provides a convenient anchor point for the synthesis of more complex molecules, including novel ligands for coordination chemistry and catalysis.[8] By converting the carboxylic acid to an amide or ester, the naphthalene scaffold can be appended to various coordinating groups. The resulting ligands can be used to create metal complexes with unique electronic and steric properties.[9]
Protocol for Amide Ligand Synthesis
This protocol describes the synthesis of an N-substituted naphthalenecarboxamide, a potential bidentate ligand.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
A primary or secondary amine (e.g., 2-aminopyridine)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Suspend this compound (1.0 equiv) in anhydrous DCM under an inert atmosphere.
-
Add thionyl chloride (1.2 equiv) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 2 hours, or until the starting material is consumed (monitor by TLC).
-
Remove the excess thionyl chloride and DCM under reduced pressure.
-
Dissolve the resulting acid chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve the amine (1.1 equiv) and triethylamine (1.5 equiv) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the amine solution at 0 °C.
-
Stir the reaction at room temperature for 4-12 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Section 3: Development of Fluorescent Sensors
The inherent fluorescence of the naphthalene core makes this compound and its derivatives attractive building blocks for the design of fluorescent chemosensors.[10] The boronic acid group can act as a recognition site for diol-containing molecules, such as carbohydrates.[11] Binding of the analyte to the boronic acid can modulate the fluorescence properties of the naphthalene fluorophore, leading to a detectable signal.[10][12]
Principle of Boronic Acid-Based Fluorescent Sensing
Boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral form. The binding of a diol to the boronic acid shifts this equilibrium, altering the electronic properties of the molecule. This change can affect the fluorescence through mechanisms such as photoinduced electron transfer (PET) or internal charge transfer (ICT), resulting in either fluorescence quenching or enhancement.[13]
Logical Relationship Diagram
Caption: The logical relationship in a boronic acid-based fluorescent sensor.
Conclusion
This compound is a powerful and versatile tool in the arsenal of the modern organic chemist. Its unique bifunctional nature enables a wide range of synthetic transformations, from the construction of complex biaryl systems via Suzuki-Miyaura coupling to the rational design of novel ligands and fluorescent sensors. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers seeking to leverage the full potential of this remarkable building block in their synthetic endeavors.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with Naphthalene-2-Boronic Acid. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
American Chemical Society. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boronic Acids in Modern Pharmaceutical Synthesis. [Link]
-
National Center for Biotechnology Information. Recent development of boronic acid-based fluorescent sensors. [Link]
-
Spero Chemical. Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. [Link]
-
PubMed. New boronic acid fluorescent reporter compounds. 2. A naphthalene-based on-off sensor functional at physiological pH. [Link]
-
Royal Society of Chemistry. Recent development of boronic acid-based fluorescent sensors. [Link]
-
Semantic Scholar. Applications of boronic acids in organic synthesis. [Link]
-
Semantic Scholar. Ditopic boronic acid and imine-based naphthalimide fluorescence sensor for copper(II). [Link]
-
National Institutes of Health. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. [Link]
-
SciSpace. Recent development of boronic acid-based fluorescent sensors. [Link]
-
National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
CHEMM. Synthesis, Chemical and Biological Activity Studies of Azo-Schiff Base Ligand and Its Metal Complexes. [Link]
-
PubMed. Metal complexes of naphthoquinone based ligand: synthesis, characterization, protein binding, DNA binding/cleavage and cytotoxicity studies. [Link]
-
PubMed. Boronic acid complexes with amino phenolic N,O-ligands and their use for non-covalent protein fluorescence labeling. [Link]
-
CHEMM. Synthesis, Chemical and Biological Activity Studies of Azo-Schiff Base Ligand and Its Metal Complexes. [Link]
Sources
- 1. boronmolecular.com [boronmolecular.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. nbinno.com [nbinno.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. chemmethod.com [chemmethod.com]
- 9. Metal complexes of naphthoquinone based ligand: synthesis, characterization, protein binding, DNA binding/cleavage and cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. scispace.com [scispace.com]
- 13. New boronic acid fluorescent reporter compounds. 2. A naphthalene-based on-off sensor functional at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Borono-1-naphthoic Acid
Introduction: The Strategic Importance of 5-Aryl-1-naphthoic Acids
In the landscape of medicinal chemistry and materials science, the biaryl scaffold remains a privileged motif, conferring valuable photophysical properties and serving as a cornerstone for pharmacologically active agents. The synthesis of 5-aryl-1-naphthoic acids, in particular, provides access to a class of compounds with a rigid, planar naphthalene core, a structural feature that can facilitate targeted interactions with biological macromolecules. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, making it an ideal strategy for the synthesis of these valuable compounds.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 5-borono-1-naphthoic acid in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, present a detailed experimental protocol, and discuss critical parameters for successful execution, with a special focus on the unique challenges and opportunities presented by the bifunctional nature of this compound.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction is a powerful transformation that forges a new carbon-carbon bond between an organoboron species (in this case, this compound) and an organic halide in the presence of a palladium catalyst and a base.[2] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the boronic acid is activated to form a more nucleophilic boronate species. This species then transfers its organic group (the naphthyl moiety) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated, forming the desired biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
dot graph Suzuki_Miyaura_Cycle { layout=circo; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
Key Considerations for Coupling with this compound
The presence of both a boronic acid and a carboxylic acid on the naphthalene scaffold introduces specific considerations that are crucial for a successful coupling reaction.
-
Catalyst Deactivation: The carboxylate group, formed under basic conditions, can coordinate to the palladium center. This coordination can stabilize the Pd(II) intermediate, hindering the subsequent reductive elimination step and potentially leading to catalyst deactivation. The choice of a suitable ligand that can prevent or minimize this interaction is therefore critical.
-
Solubility: this compound may exhibit limited solubility in purely organic solvents. The use of aqueous or mixed aqueous/organic solvent systems can be advantageous, not only for solubility but also because water can play a beneficial role in the transmetalation step.[3]
-
Choice of Base: The base plays a dual role: it activates the boronic acid for transmetalation and neutralizes the carboxylic acid proton. A base that is strong enough to facilitate the catalytic cycle but not so harsh as to cause unwanted side reactions is required. Inorganic bases such as potassium carbonate or potassium phosphate are often good choices.
Experimental Protocol: Synthesis of a Representative 5-Aryl-1-naphthoic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. It is intended as a starting point, and optimization of reaction parameters may be necessary for specific substrates.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molecular Weight | Amount (mmol) | Equivalents |
| This compound | 215.99 g/mol | 1.0 | 1.0 |
| Aryl Bromide | - | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 g/mol | 0.03 | 0.03 |
| K₂CO₃ | 138.21 g/mol | 3.0 | 3.0 |
| 1,4-Dioxane | - | 10 mL | - |
| Water | - | 2 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the aryl bromide (1.2 mmol, 1.2 equiv.), and potassium carbonate (3.0 mmol, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask via syringe.
-
Catalyst Addition: Under a positive flow of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 0.03 equiv.) to the reaction mixture.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to protonate the carboxylic acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes with 1% acetic acid) to afford the desired 5-aryl-1-naphthoic acid.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure proper inert atmosphere technique. Use a freshly opened or properly stored catalyst. Consider a different palladium source (e.g., Pd₂(dba)₃) with a suitable ligand. |
| Catalyst poisoning | The carboxylate may be inhibiting the catalyst. Try a different ligand, such as a bulky biarylphosphine ligand (e.g., SPhos, XPhos), which can promote reductive elimination. | |
| Poor solubility of reagents | Try a different solvent system, such as DMF/water or toluene/ethanol/water. | |
| Protodeboronation | Presence of excess water or base | Use anhydrous solvents and a milder base (e.g., K₃PO₄). Minimize reaction time. |
| Homocoupling of boronic acid | Oxygen in the reaction mixture | Ensure thorough degassing of solvents and a robust inert atmosphere. |
Data Presentation: Representative Catalyst and Ligand Systems
The choice of catalyst and ligand is paramount for a successful Suzuki-Miyaura coupling, especially with challenging substrates. Below is a table summarizing common palladium sources and ligands that can be considered for the coupling of this compound.
| Palladium Source | Ligand | Typical Loading (mol%) | Key Characteristics and Considerations |
| Pd(PPh₃)₄ | Triphenylphosphine (integrated) | 1-5 | A common, air-stable Pd(0) source. Good starting point for optimization.[4] |
| Pd(OAc)₂ | SPhos | 1-3 | A Pd(II) precatalyst paired with a bulky, electron-rich biarylphosphine ligand. Often effective for challenging couplings and can prevent catalyst deactivation. |
| Pd₂(dba)₃ | XPhos | 1-3 | A robust Pd(0) source that, when combined with a bulky ligand like XPhos, can facilitate the coupling of sterically hindered or electronically challenging substrates. |
| Pd(dppf)Cl₂ | dppf (integrated) | 1-5 | An air-stable Pd(II) complex with a ferrocenyl-based ligand. Often shows good reactivity and stability. |
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of 5-aryl-1-naphthoic acids. By understanding the mechanistic nuances and carefully selecting the reaction conditions, particularly the catalyst, ligand, and base, researchers can overcome the challenges posed by the bifunctional nature of the substrate. The protocol and insights provided in this application note serve as a valuable resource for scientists engaged in the synthesis of complex molecules for pharmaceutical and materials science applications, enabling the efficient construction of valuable biaryl scaffolds.
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. The palladium-catalyzed cross-coupling reaction of carboxylic anhydrides with arylboronic acids: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Cross-Coupling of α-Diazocarbonyl Compounds with Arylboronic Acids [organic-chemistry.org]
Application Notes: 5-Borono-1-naphthoic Acid in the Synthesis of Pharmaceutical Intermediates
Introduction: The Strategic Importance of the Naphthyl Scaffold
The biaryl motif is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] The rigid, planar structure of the naphthalene ring system, when incorporated into biaryl compounds, allows for precise spatial orientation of functional groups, which is critical for optimizing interactions with biological targets. 5-Borono-1-naphthoic acid is a uniquely functionalized building block that serves as a powerful tool for introducing this valuable scaffold.[2] Its dual reactivity—the boronic acid for cross-coupling and the carboxylic acid for amide bond formation or other derivatizations—makes it a highly versatile reagent in the construction of complex pharmaceutical intermediates.[4]
This guide provides an in-depth exploration of the application of this compound, focusing on its central role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6][7] We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and offer expert insights into troubleshooting and reaction optimization for researchers, scientists, and drug development professionals.
Physicochemical Properties and Safe Handling
Before its application, a thorough understanding of the reagent's properties and safety requirements is paramount.
Key Properties
| Property | Value | Source / Notes |
| Molecular Formula | C₁₁H₉BO₄ | ChemScene[8] |
| Molecular Weight | 216.00 g/mol | ChemScene[8] |
| Appearance | Typically a white to off-white solid | General knowledge |
| Solubility | Soluble in many organic solvents (e.g., Dioxane, THF, DMF). Slightly soluble in hot water.[9] | Solubility is pH-dependent due to the carboxylic acid moiety. |
| Stability | Hygroscopic.[10] Can be sensitive to air and moisture. Prone to protodeboronation under harsh conditions.[11] | Store under an inert atmosphere (Argon or Nitrogen) and in a cool, dry place.[12] |
Safety & Handling Protocols
Boronic acids, while generally less toxic than other organometallic reagents like organotins, require careful handling to ensure laboratory safety.[13][14]
-
Personal Protective Equipment (PPE): Always wear a laboratory coat, nitrile gloves, and safety goggles with side shields.[10][15]
-
Engineering Controls: Handle this compound in a certified chemical fume hood to avoid inhalation of dust.[15] Ensure adequate ventilation.[10]
-
Handling: Avoid contact with skin and eyes.[10] Do not breathe dust.[10] After handling, wash hands and any exposed skin thoroughly.[12]
-
Spill & Disposal: In case of a spill, contain the material and clean up using a spill kit, avoiding dust generation.[13][15] Dispose of waste according to local, state, and federal regulations.[13]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the preeminent method for synthesizing biaryl compounds, celebrated for its mild conditions and broad functional group tolerance.[1][5][16] this compound is an excellent nucleophilic partner in this transformation.
The "Why": Mechanistic Causality
The reaction proceeds via a catalytic cycle involving a palladium catalyst.[5][7] Understanding this cycle is crucial for rational optimization and troubleshooting.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (R¹-X) bond, forming a Pd(II) intermediate.[5][6][7] This is often the rate-limiting step.
-
Transmetalation: The boronic acid must be activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species.[7][17] This boronate then transfers its organic group (the naphthyl moiety) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex (R¹ and the naphthyl group) couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[5][6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are designed as robust starting points. Optimization may be required based on the specific aryl halide substrate.
General Workflow
A systematic approach is key to reproducible results.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Protocol 1: Synthesis of a Biaryl Carboxylic Acid Intermediate
This protocol details the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl Bromide (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane (solvent)
-
Water (co-solvent, typically 10-20% v/v)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and finely ground K₃PO₄.[18]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[18][19]
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ and SPhos ligand.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe. The final reaction concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.[7][19]
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS until the starting material is consumed.[18][20]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Transfer to a separatory funnel and separate the layers.
-
Acidify the aqueous layer with 1M HCl to a pH of ~3-4 to precipitate the carboxylic acid product.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[19]
-
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired biaryl carboxylic acid.
Troubleshooting & Field-Proven Insights
Even with a robust protocol, challenges can arise. Below are common issues and expert recommendations.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive Catalyst: Pd(II) precatalyst not reduced; catalyst degradation. | Use a fresh catalyst or a more robust, air-stable precatalyst (e.g., a palladacycle). Ensure thorough degassing.[21] |
| Poor Reagent Quality: Degradation of boronic acid. | Use fresh, high-purity this compound. Store it properly under inert gas. | |
| Significant Protodeboronation | Excess Water/Protons: The C-B bond is cleaved and replaced by a C-H bond. | Use anhydrous solvents if substrates permit. Use a milder base (e.g., K₂CO₃ instead of K₃PO₄).[11] Consider converting the boronic acid to a more stable pinacol (BPin) ester.[11] |
| Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen can facilitate the oxidative coupling of two boronic acid molecules. | Ensure the reaction setup is rigorously degassed and maintained under a positive pressure of inert gas throughout the procedure.[6][11] |
| Poor Reproducibility | Inconsistent Base Quality: The physical state (e.g., particle size) and hydration of the base can affect reaction kinetics. | Use a finely ground, anhydrous base (e.g., K₃PO₄). Grinding the base just before use can improve consistency.[22] |
Analytical Characterization
Confirming the successful synthesis and purity of the target intermediate is a critical final step.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) provides a quick, qualitative assessment of reaction progress.[20] High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer quantitative data on the consumption of starting materials and the formation of the product.[23][24][25]
-
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the final product.
-
Purity Assessment: HPLC is the gold standard for determining the purity of the final compound. Mass Spectrometry (MS) confirms the molecular weight of the synthesized intermediate.
Conclusion
This compound is a high-value, versatile reagent for constructing complex molecular architectures essential for modern drug discovery. Its successful application hinges on a solid understanding of the Suzuki-Miyaura coupling mechanism, adherence to meticulous experimental technique under inert conditions, and a rational approach to optimization. By leveraging the protocols and insights provided in this guide, researchers can effectively incorporate the valuable naphthyl scaffold into their pharmaceutical intermediates, accelerating the development of next-generation therapeutics.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Lab Alley. Boric Acid Safety & Hazards. [Link]
-
PubMed Central. (2022, January 4). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
IsoLab. Boric Acid - Standard Operating Procedure. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki Coupling: The Role of 1-Naphthylboronic Acid in Biaryl Synthesis. [Link]
-
ACS Publications. (2006). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. [Link]
-
ACS Publications. (2006). Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. [Link]
-
Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
-
The Royal Society of Chemistry. (2023, September 27). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. [Link]
-
MDPI. (2014). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]
-
Advion. SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface. [Link]
-
RSC Publishing. (2014, November 6). Suzuki–Miyaura coupling of arylboronic acids to gold(III). [Link]
-
ResearchGate. Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a. [Link]
-
University of British Columbia. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
PubChem. 5-Bromonaphthalene-1-carboxylic acid. [Link]
Sources
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chemscene.com [chemscene.com]
- 9. 1-Naphthoic acid | 86-55-5 [chemicalbook.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. aksci.com [aksci.com]
- 13. laballey.com [laballey.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 16. benchchem.com [benchchem.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. shoko-sc.co.jp [shoko-sc.co.jp]
- 21. benchchem.com [benchchem.com]
- 22. reddit.com [reddit.com]
- 23. benchchem.com [benchchem.com]
- 24. vapourtec.com [vapourtec.com]
- 25. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
Protocol for using 5-borono-1-naphthoic acid in material science
An In-Depth Guide to the Application of 5-Borono-1-Naphthoic Acid in Advanced Material Synthesis
As a cornerstone in the design of functional materials, this compound presents a unique molecular architecture that combines the reactivity of a boronic acid, the coordination capabilities of a carboxylic acid, and the inherent photophysical properties of a naphthalene core. This guide offers senior researchers and development scientists a comprehensive overview of its application, focusing on the underlying principles and providing detailed protocols for its use in Suzuki-Miyaura cross-coupling, metal-organic framework (MOF) synthesis, and fluorescent sensor development.
Compound Profile and Handling
This compound is a bifunctional organic compound that serves as a versatile building block. The boronic acid group is a key participant in palladium-catalyzed cross-coupling reactions, while the carboxylic acid provides a site for forming amide bonds or coordinating to metal centers. The naphthalene backbone imparts rigidity and desirable electronic and fluorescent properties to the final materials.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 216060-11-6 |
| Molecular Formula | C₁₁H₉BO₄ |
| Molecular Weight | 216.00 g/mol |
| Appearance | Off-white to white powder |
| Solubility | Soluble in organic solvents like DMF, DMSO; limited solubility in water |
Safety and Handling: Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. It is classified as an irritant and may cause respiratory irritation.[1][2] Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.[3]
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, widely used to synthesize biaryls, polyolefins, and styrenes.[4] this compound serves as the organoboron partner in these reactions.
Scientific Principle
The reaction mechanism involves a catalytic cycle with a palladium complex.[5] The cycle begins with the oxidative addition of an organic halide to the Pd(0) catalyst. This is followed by transmetalation, where the organic group from the base-activated boronic acid is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[6][7] The presence of a base is crucial for activating the boronic acid to facilitate the transmetalation step.[6]
Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of a Biaryl Compound
This protocol describes a general procedure for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.0 eq)
-
Aryl bromide (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq) or SPhos for higher reactivity[4]
-
Potassium carbonate (K₂CO₃) (3.0 eq), powdered
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound, the aryl bromide, potassium carbonate, and the palladium catalyst/ligand.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture to the flask via syringe.[5] The mixture should be stirred to ensure homogeneity.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. For microwave-assisted synthesis, a temperature of 120-150 °C for 15-30 minutes can be employed for faster reaction times.[8]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid, which may cause the product to precipitate or move to the organic layer.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine the organic extracts.
-
Purification: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 2: Example Reaction Parameters
| Parameter | Condition A (Conventional) | Condition B (Microwave) | Rationale |
| Catalyst | Pd(OAc)₂ / PPh₃ | Pd(PPh₃)₄ | Microwave often allows for use of pre-formed stable catalysts. |
| Base | K₂CO₃ | Cs₂CO₃ | Cesium carbonate is a stronger base, often improving yields in difficult couplings. |
| Solvent | Dioxane/H₂O | DMF | Higher boiling point solvents are suitable for microwave heating. |
| Temperature | 90 °C | 140 °C | Higher temperatures accelerate the reaction rate significantly.[8] |
| Time | 12-24 hours | 20 minutes | Microwave irradiation dramatically reduces reaction times. |
Application in Metal-Organic Framework (MOF) Synthesis
MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands.[9] The bifunctional nature of this compound makes it an intriguing candidate for creating MOFs with tunable properties and potential for post-synthetic modification.
Scientific Principle
In MOF synthesis, the carboxylic acid group of this compound coordinates with metal centers (e.g., Zn²⁺, Cu²⁺) to form the framework structure.[10] Solvothermal synthesis is a common method where the components are heated in a sealed vessel, allowing for the slow growth of high-quality crystals.[11] The boronic acid functionality can either be integrated into the framework or remain as a dangling group within the pores, making it available for further reactions or for use as a recognition site for sensing applications.[12]
Diagram: Workflow for Solvothermal MOF Synthesis
Caption: General workflow for the solvothermal synthesis of a MOF.
Detailed Protocol: Solvothermal Synthesis of a Naphthalene-Based MOF
Materials:
-
This compound (1.0 eq)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Teflon-lined autoclave or sealed glass vial
-
Programmable oven
Procedure:
-
Preparation: In a glass vial, dissolve this compound in DMF. In a separate vial, dissolve the zinc nitrate in DMF.
-
Mixing: Combine the two solutions in a Teflon-lined autoclave. The total volume should not exceed two-thirds of the autoclave's capacity.
-
Sealing and Heating: Seal the autoclave tightly and place it in a programmable oven. Heat the vessel to 100-120 °C and hold for 24-48 hours.
-
Cooling: Allow the autoclave to cool slowly to room temperature over 12-24 hours. Crystalline product should form at the bottom of the vessel.
-
Isolation: Carefully decant the mother liquor. Wash the crystals several times with fresh DMF to remove unreacted starting materials.
-
Activation: To activate the MOF and remove guest solvent molecules from the pores, immerse the crystals in a volatile solvent like chloroform or acetone for 2-3 days, replacing the solvent daily. Afterwards, heat the sample under high vacuum at an elevated temperature (e.g., 150 °C) for 12 hours.
Application in Fluorescent Sensor Development
The intrinsic fluorescence of the naphthalene moiety, combined with the diol-binding capability of the boronic acid, makes this compound an excellent candidate for developing fluorescent sensors.[13]
Scientific Principle
Boronic acids can reversibly bind with 1,2- or 1,3-diols, such as those found in carbohydrates (e.g., glucose, fructose), to form cyclic esters.[14] This binding event alters the electronic properties of the boron atom. In many systems, the boronic acid acts as an electron-withdrawing group that quenches the fluorescence of an adjacent fluorophore (like naphthalene) through a photoinduced electron transfer (PET) process. When the boronic acid binds to a diol, this PET process is inhibited, leading to a "turn-on" of fluorescence.[14][15]
Diagram: Mechanism of a PET-Based Fluorescent Sensor
Caption: "Turn-on" fluorescence sensing via inhibition of PET.
Detailed Protocol: Testing for Carbohydrate Sensing
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Aqueous buffer solution (e.g., 0.1 M phosphate buffer, pH 7.4)[15]
-
Analyte stock solutions (e.g., 1 M Fructose, Glucose in buffer)
-
Spectrofluorometer and quartz cuvettes
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µM) in the aqueous buffer. A small amount of co-solvent like DMSO may be needed for solubility.
-
Baseline Measurement: Record the fluorescence spectrum of this solution. Excite the sample at a wavelength appropriate for naphthalene (typically around 280-320 nm) and record the emission spectrum (typically 350-500 nm).
-
Titration: Add small aliquots of the analyte stock solution (e.g., fructose) to the cuvette, mixing well after each addition.
-
Data Acquisition: Record the fluorescence spectrum after each addition.
-
Analysis: Plot the change in fluorescence intensity at the emission maximum against the concentration of the added analyte. This will demonstrate the sensor's response and sensitivity.
Table 3: Hypothetical Fluorescence Response Data
| Analyte (50 mM) | Excitation λ (nm) | Emission λ (nm) | Fluorescence Intensity (a.u.) | Fold Increase |
| Blank (Buffer) | 310 | 420 | 100 | - |
| Glucose | 310 | 420 | 350 | 3.5x |
| Fructose | 310 | 420 | 4100 | 41x |
Note: Fructose typically shows a stronger response due to its favorable binding thermodynamics with boronic acids.[15]
Conclusion
This compound is a highly valuable and versatile building block in material science. Its distinct functionalities allow for rational design and synthesis of advanced materials, from complex organic molecules via Suzuki coupling to highly ordered, porous MOFs and sensitive fluorescent sensors. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore and exploit the unique chemical properties of this compound in their respective fields.
References
- Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. (2024). Journal of Chemical Reviews, 7(1), 63-82.
- Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. (n.d.). National Institutes of Health (NIH).
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Recent development of boronic acid-based fluorescent sensors. (n.d.). RSC Publishing.
-
Gao, X., Zhang, Y., & Wang, B. (2003). New boronic acid fluorescent reporter compounds. 2. A naphthalene-based on-off sensor functional at physiological pH. Organic Letters, 5(24), 4615-8. Available at: [Link]
- Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology.
- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (n.d.). National Institutes of Health (NIH).
-
Suzuki reaction. (n.d.). Wikipedia. Available at: [Link]
- Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. (n.d.). BenchChem.
-
5-Bromo-1-naphthoic acid. (n.d.). CP Lab Chemicals. Available at: [Link]
- Development of smartphone-based electrochemical biosensors for point-of-need food safety testing. (n.d.). ETH Zurich Research Collection.
- Design and characterization of MOFs (Metal Organic Frameworks) for innovative applications. (n.d.). IRIS-AperTO - UniTo.
-
1-Naphthoic acid. (n.d.). Wikipedia. Available at: [Link]
-
MOF-5. (n.d.). Wikipedia. Available at: [Link]
-
Yuan, S., et al. (2018). Stable Metal–Organic Frameworks: Design, Synthesis, and Applications. Advanced Materials. Available at: [Link]
-
The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review. (n.d.). RSC Publishing. Available at: [Link]
-
1-Naphthoic Acid CAS 86-55-5: A Key Intermediate in Organic Synthesis. (n.d.). LookChem. Available at: [Link]
- Safety Data Sheet for 1-Naphthalenecarboxylic acid. (n.d.). Thermo Fisher Scientific.
-
5-Bromonaphthalene-1-carboxylic acid. (n.d.). PubChem. Available at: [Link]
-
1-Naphthoic acid. (n.d.). PubChem. Available at: [Link]
-
Development of an optical chemical sensor based on 2-(5-bromo-2-pyridylazo)-5-(diethylamino)phenol in Nafion for determination of nickel ion. (n.d.). ResearchGate. Available at: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 1-Naphthoic acid | C11H8O2 | CID 6847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Naphthoic acid | 86-55-5 [chemicalbook.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iris.unito.it [iris.unito.it]
- 11. jchemrev.com [jchemrev.com]
- 12. Stable Metal–Organic Frameworks: Design, Synthesis, and Applications (Journal Article) | OSTI.GOV [osti.gov]
- 13. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New boronic acid fluorescent reporter compounds. 2. A naphthalene-based on-off sensor functional at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescence Sensing with 5-Borono-1-naphthoic Acid
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-borono-1-naphthoic acid as a fluorescent sensor for the detection and quantification of saccharides and other diol-containing compounds. This document outlines the underlying scientific principles, detailed experimental procedures, and data analysis techniques to ensure reliable and reproducible results.
Introduction: The Rationale for Employing this compound
This compound is a fluorescent chemosensor that belongs to the family of boronic acid-based reporters. The core principle of its function lies in the reversible covalent interaction between the boronic acid moiety and compounds containing cis-1,2- or 1,3-diols, such as saccharides.[1][2] This binding event modulates the fluorescence properties of the naphthalene fluorophore, enabling quantitative detection of the target analyte.
The naphthalene scaffold provides intrinsic fluorescence, and the boronic acid group acts as the recognition element. The sensing mechanism often involves processes like photoinduced electron transfer (PET) or changes in the intramolecular charge transfer (ICT) characteristics of the molecule upon binding to a diol.[3] In its unbound state, the boronic acid group can influence the fluorescence of the naphthalene ring. Upon formation of a cyclic boronate ester with a diol, the electronic properties of the boron atom are altered, leading to a detectable change in the fluorescence signal, which can be an enhancement ("turn-on") or quenching ("turn-off") of the emission intensity.[4]
Physicochemical Properties and Handling
A thorough understanding of the material's properties is fundamental to its effective application.
| Property | Value | Source |
| Chemical Formula | C₁₁H₉BO₄ | [5] |
| Molecular Weight | 216.00 g/mol | [5] |
| Appearance | Typically a solid | [6] |
| Solubility | Soluble in organic solvents such as DMSO and methanol. Limited solubility in aqueous solutions.[7] | General knowledge on similar compounds |
Safety and Handling: this compound should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) before use. The compound may cause skin and eye irritation.[8][9] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Handling should be performed in a well-ventilated area.[10]
Core Sensing Mechanism: A Step-by-Step Visualization
The interaction between this compound and a diol-containing analyte is a dynamic equilibrium. The following diagram illustrates the fundamental sensing pathway.
Caption: Reversible binding of this compound with a diol analyte.
Experimental Protocols: From Preparation to Measurement
This section provides a detailed, step-by-step methodology for a typical fluorescence sensing experiment.
Materials and Reagents
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Methanol for stock solution
-
Buffer solution (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)
-
Saccharide standards (e.g., D-glucose, D-fructose, etc.)
-
High-purity water
-
Quartz fluorescence cuvettes
-
Spectrofluorometer
Preparation of Stock Solutions
-
This compound Stock Solution (e.g., 1 mM):
-
Accurately weigh a small amount of this compound.
-
Dissolve it in a minimal amount of anhydrous DMSO or methanol to ensure complete dissolution.
-
Dilute with the chosen buffer (e.g., PBS, pH 7.4) to the final desired concentration.
-
Note: Due to potential limited aqueous solubility, the final working solution may contain a small percentage of the organic solvent.
-
-
Saccharide Stock Solutions (e.g., 100 mM):
-
Prepare individual stock solutions for each saccharide to be tested.
-
Dissolve the accurately weighed saccharide in the same buffer used for the sensor solution.
-
Determination of Optimal Excitation and Emission Wavelengths
-
Prepare a dilute solution of this compound (e.g., 10 µM) in the assay buffer.
-
Excitation Spectrum: Set the emission wavelength to an estimated value (e.g., 450 nm) and scan a range of excitation wavelengths (e.g., 300-400 nm) to determine the wavelength of maximum excitation.
-
Emission Spectrum: Set the excitation wavelength to the determined optimum and scan a range of emission wavelengths (e.g., 400-600 nm) to determine the wavelength of maximum emission.
-
Repeat steps 1-3 in the presence of a high concentration of a target saccharide (e.g., 50 mM fructose) to observe any spectral shifts.
Fluorescence Titration Protocol
The following workflow diagram outlines the process for fluorescence titration to determine the binding affinity.
Caption: Workflow for fluorescence titration of saccharides.
Step-by-Step Titration Procedure
-
Pipette a known volume (e.g., 2 mL) of the this compound working solution into a quartz cuvette.
-
Place the cuvette in the spectrofluorometer and record the initial fluorescence intensity (F₀) at the predetermined optimal excitation and emission wavelengths.
-
Add a small aliquot of the saccharide stock solution to the cuvette.
-
Mix gently by inverting the cuvette and allow the solution to equilibrate for a few minutes.
-
Record the new fluorescence intensity (F).
-
Repeat steps 3-5 with increasing concentrations of the saccharide until the fluorescence signal reaches a plateau, indicating saturation of the sensor.
Data Analysis and Interpretation
Quantifying the Fluorescence Response
The change in fluorescence intensity (ΔF = F - F₀) is plotted against the concentration of the saccharide. The resulting binding isotherm can be fitted to a suitable binding model, such as the Benesi-Hildebrand equation, to determine the association constant (Kₐ).[11]
Benesi-Hildebrand Equation (for 1:1 binding):
1 / (F - F₀) = 1 / ( (Fₘₐₓ - F₀) * Kₐ * [S] ) + 1 / (Fₘₐₓ - F₀)
Where:
-
F₀ = Initial fluorescence of the sensor
-
F = Fluorescence at a given saccharide concentration
-
Fₘₐₓ = Fluorescence at saturation
-
Kₐ = Association constant
-
[S] = Saccharide concentration
A plot of 1/ΔF versus 1/[S] should yield a straight line, from which Kₐ can be calculated from the slope and intercept.
Selectivity Profile
To assess the selectivity of this compound, perform fluorescence titrations with a panel of different saccharides and other potential interferents. The calculated association constants will provide a quantitative measure of the sensor's preference for each analyte.
| Analyte | Expected Relative Affinity | Rationale |
| D-Fructose | High | Furanose form presents cis-diols in a favorable conformation for binding.[2] |
| D-Glucose | Moderate | Lower abundance of the furanose form with the appropriate diol configuration.[2] |
| D-Galactose | Moderate | Presence of cis-diols allows for binding. |
| Other Diols | Variable | Binding will depend on the presence and stereochemistry of cis-1,2 or 1,3-diols. |
Troubleshooting and Considerations
-
Solubility Issues: If the sensor precipitates in the working buffer, a higher percentage of co-solvent (e.g., DMSO, methanol) may be required. However, be mindful that this can affect the binding constants.
-
pH Sensitivity: The binding of boronic acids to diols is pH-dependent.[1] The optimal pH for sensing is typically close to the pKₐ of the boronic acid. It is crucial to maintain a constant pH throughout the experiment using a suitable buffer.
-
Inner Filter Effect: At high concentrations of the sensor or analyte, the absorption of excitation or emission light can lead to non-linear fluorescence responses. It is advisable to work with dilute solutions to minimize this effect.
-
Photostability: Assess the photostability of this compound under the experimental conditions by monitoring its fluorescence intensity over time with continuous illumination.
Conclusion
This compound is a versatile fluorescent probe for the detection of saccharides and other diols. By following the detailed protocols and considering the key experimental parameters outlined in these application notes, researchers can effectively employ this sensor to obtain reliable and quantitative data for a wide range of applications in chemical biology and drug discovery.
References
- Gao, X., Zhang, Y., & Wang, B. (2003). New boronic acid fluorescent reporter compounds. 2. A naphthalene-based on-off sensor functional at physiological pH. Organic letters, 5(24), 4615-4618.
- Sun, X. Y., & Liu, B. (2005). The fluorescence sensor for saccharide based on internal conversion. Luminescence, 20(4-5), 331-333.
- DiCesare, N., & Lakowicz, J. R. (2002). Charge transfer fluorescent probes using boronic acids for monosaccharide signaling. Journal of biomedical optics, 7(4), 538-545.
- Thermo Fisher Scientific. (2021).
- Springsteen, G., & Wang, B. (2002). A detailed general protocol for the determination of binding constants of boronic acids and diols. Tetrahedron, 58(26), 5291-5300.
- Phillips, M. D., & James, T. D. (2004). Boronic acid based modular fluorescent sensors for glucose. Journal of fluorescence, 14(5), 549-559.
- Wang, W., Gao, X., & Wang, B. (2013). Boronic acid-based sensors for carbohydrate recognition. Topics in Current Chemistry, 322, 1-36.
- TCI Chemicals. (n.d.).
- CymitQuimica. (n.d.). 5-Bromo-1-naphthoic acid.
- Ambeed. (n.d.). This compound.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Fluorescent Sensors with (2-Fluoro-3,5-diformylphenyl)boronic acid.
- Supporting information Determination of the binding constant. (2024). The Royal Society of Chemistry.
- Fisher Scientific. (2011).
- Smolecule. (2023). Buy 5-Bromo-1-naphthoic acid | 16726-67-3.
- PubChem. (n.d.). 5-Bromonaphthalene-1-carboxylic acid.
- Sigma-Aldrich. (n.d.). 5-bromo-1-naphthoic acid AldrichCPR.
- ECHEMI. (n.d.).
- Alfa Aesar. (2025).
- Biosynth. (n.d.). 1-Naphthoic acid | 86-55-5 | FN33500.
- MedChemExpress. (n.d.). 1-Naphthoic acid (Naphthalene-1-carboxylic acid) | Biochemical Reagent.
- Wikipedia. (n.d.). 1-Naphthoic acid.
- Google Patents. (n.d.).
- BLD Pharm. (n.d.). 5-Amino-1-naphthoic acid.
- iChemical. (n.d.). 5-Amino-1-naphthoic acid, CAS No. 32018-88-5.
- ResearchGate. (n.d.). Scheme 3. Fluorescence protocol for determining the binding constant...
- National Institutes of Health. (n.d.). Molecular Boronic Acid-Based Saccharide Sensors.
- National Institutes of Health. (n.d.). Saccharide Detection Based on the Amplified Fluorescence Quenching of a Water-Soluble Poly(phenylene ethynylene)
- National Institutes of Health. (n.d.).
- Royal Society of Chemistry. (2018). Recent development of boronic acid-based fluorescent sensors.
- National Institutes of Health. (n.d.). The development of photometric sensors for boronic acids.
- National Center for Biotechnology Information. (2023).
- National Center for Biotechnology Information. (2005). The fluorescence sensor for saccharide based on internal conversion.
- ResearchGate. (n.d.). (a) The fluorescence sensing mechanism for saccharides based on an...
- National Center for Biotechnology Information. (2025). A novel boronic acid-based fluorescent sensor for the selective detection of l-lysine in food samples and cells.
- National Center for Biotechnology Information. (n.d.). Charge transfer fluorescent probes using boronic acids for monosaccharide signaling.
- National Center for Biotechnology Information. (n.d.). Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins.
- National Center for Biotechnology Information. (n.d.). Fluorescent probe for monosaccharides based on a functionalized boron-dipyrromethene with a boronic acid group.
- Figshare. (n.d.). New Boronic Acid Fluorescent Reporter Compounds. 2.
- BenchChem. (n.d.).
- BD Biosciences. (n.d.). BD Horizon RealBlue™ 705 Reagents.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- Semantic Scholar. (n.d.). The interaction of areneboronic acids with monosaccharides.
- Semantic Scholar. (n.d.). Fluorescence-Quenched Substrates for Quantitative Live Cell Imaging of Glucocerebrosidase Activity.
- KU ScholarWorks. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 3. calpaclab.com [calpaclab.com]
- 4. Saccharide Detection Based on the Amplified Fluorescence Quenching of a Water-Soluble Poly(phenylene ethynylene) by a Boronic Acid Functionalized Benzyl Viologen Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 216060-11-6 | this compound | Organoborons | Ambeed.com [ambeed.com]
- 6. 5-Bromo-1-naphthoic acid | CymitQuimica [cymitquimica.com]
- 7. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. rsc.org [rsc.org]
Application Notes and Protocols: One-Pot Borylation and Suzuki Coupling of 1-Naphthoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Naphthoic Acid Scaffolds
1-Naphthoic acid and its derivatives are privileged scaffolds in medicinal chemistry and materials science, prized for their rigid, planar, and lipophilic nature.[1][2] This bicyclic aromatic core is a common feature in a multitude of biologically active molecules, including pharmaceuticals with anticancer and antimicrobial properties.[3][4] The functionalization of the naphthyl ring is therefore of paramount importance in drug discovery, enabling the synthesis of diverse compound libraries for screening and lead optimization.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions and broad functional group tolerance in forging carbon-carbon bonds.[5][6] Conventionally, this reaction requires the synthesis and isolation of an organoboron intermediate, a process that can be time-consuming and may lead to yield loss. The advent of one-pot methodologies, combining the initial borylation of an aryl halide with a subsequent Suzuki coupling in a single reaction vessel, represents a significant advancement in synthetic efficiency.[7][8][9] This approach not only streamlines the synthetic workflow but also minimizes waste and can lead to higher overall yields.[9]
These application notes provide a comprehensive guide to the one-pot borylation and Suzuki coupling of 1-naphthoic acid derivatives, a powerful strategy for the rapid diversification of this important molecular scaffold.
Mechanistic Rationale: A Symphony of Catalysis
The one-pot borylation and Suzuki coupling is a sequential catalytic process, typically orchestrated by a palladium catalyst. The entire sequence can be understood as two interconnected catalytic cycles operating in the same reaction vessel.
Part 1: The Miyaura Borylation
The initial step is the Miyaura borylation, which converts an aryl halide (in this case, a halogenated 1-naphthoic acid derivative) into an aryl boronate ester.[10][11] This transformation is itself a catalytic cycle involving a palladium(0) species.[12]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) intermediate.[12]
-
Transmetalation: A diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), then transmetalates with the Pd(II) complex. This step is facilitated by a base, such as potassium acetate (KOAc), which is thought to activate the palladium complex rather than the diboron reagent.[10][12]
-
Reductive Elimination: The final step is the reductive elimination of the aryl boronate ester (Ar-Bpin), regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[12]
Part 2: The Suzuki-Miyaura Coupling
Once the borylation is complete, the second aryl halide and a stronger base are introduced to initiate the Suzuki-Miyaura coupling.[13][14]
-
Oxidative Addition: A Pd(0) species (either residual from the borylation step or newly generated) undergoes oxidative addition with the second aryl halide (Ar'-X) to form a new Pd(II) complex.[13][15]
-
Transmetalation: The in situ-generated aryl boronate ester from the first stage then undergoes transmetalation with the Pd(II) complex. This step requires activation of the organoboron compound by a base (e.g., K₂CO₃, K₃PO₄).[14][16]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the final biaryl product (Ar-Ar') and regenerate the Pd(0) catalyst.[13][15]
The success of the one-pot procedure hinges on the careful selection of reagents and conditions to ensure the two cycles proceed efficiently and without significant interference. For instance, a milder base is used for the borylation to prevent premature Suzuki coupling.[10]
Experimental Workflow Diagram
Figure 1: A schematic representation of the one-pot borylation and Suzuki coupling workflow.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific 1-naphthoic acid derivatives and coupling partners.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Halogenated 1-Naphthoic Acid Derivative | ≥98% | Varies | Starting material. |
| Bis(pinacolato)diboron (B₂pin₂) | ≥98% | Varies | Boron source. |
| Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃) | Catalyst Grade | Varies | Pre-catalyst. |
| Phosphine Ligand (e.g., XPhos, SPhos) | ≥98% | Varies | If using a ligand-free pre-catalyst. |
| Potassium Acetate (KOAc) | Anhydrous | Varies | Mild base for borylation. |
| Second Aryl Halide | ≥98% | Varies | Coupling partner. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Varies | Stronger base for Suzuki coupling. |
| 1,4-Dioxane | Anhydrous | Varies | Solvent. |
| Deionized Water | High Purity | In-house | For Suzuki coupling step. |
| Standard Glassware | - | Varies | Schlenk flask, condenser, etc. |
| Inert Atmosphere System | - | Varies | Nitrogen or Argon. |
Step-by-Step Procedure
Borylation Step:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the halogenated 1-naphthoic acid derivative (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (1.5 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv).
-
Add anhydrous 1,4-dioxane (to make a 0.1 M solution with respect to the starting aryl halide).
-
Stir the reaction mixture at 80-100 °C for 1-3 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material and the formation of the boronate ester.
Suzuki Coupling Step:
-
After the borylation is complete, cool the reaction mixture to room temperature.
-
To the same flask, add the second aryl halide (1.2 equiv), potassium carbonate (3.0 equiv), and deionized water (typically 10-20% of the total solvent volume).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of borylated intermediate | Inactive catalyst, insufficient base, or presence of moisture. | Ensure the use of an active catalyst, dry reagents and solvent, and an inert atmosphere. Consider screening different mild bases. |
| Formation of homocoupled byproducts | The base for the borylation step is too strong, or the reaction temperature is too high. | Use a milder base like KOAc for the borylation. Optimize the reaction temperature. |
| Low yield of the final biaryl product | Incomplete borylation, inactive catalyst in the Suzuki step, or inefficient transmetalation. | Ensure complete borylation before proceeding. Consider adding a second portion of the catalyst for the Suzuki step. Screen different bases and aqueous concentrations for the Suzuki coupling. |
| Protodeborylation (loss of the boron group) | Presence of protic impurities or prolonged reaction times at high temperatures. | Use anhydrous conditions for the borylation step. Minimize reaction times once the starting material is consumed. |
Concluding Remarks
The one-pot borylation and Suzuki coupling of 1-naphthoic acid derivatives is a highly efficient and versatile method for the synthesis of complex biaryl structures. This approach offers significant advantages in terms of operational simplicity, time, and resource efficiency, making it an invaluable tool for researchers in drug discovery and development. The protocols and guidelines presented herein provide a solid foundation for the successful implementation of this powerful synthetic strategy.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]
-
BYJU'S. Suzuki Coupling Reaction. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
ResearchGate. Proposed mechanism for the Miyaura borylation reaction. [Link]
-
MDPI. (2023, February 4). Masuda Borylation–Suzuki Coupling (MBSC) Sequence: A One-Pot Process to Access Complex (hetero)Biaryls. [Link]
-
Beilstein Journals. Clean and fast cross-coupling of aryl halides in one-pot. [Link]
-
Wikipedia. Miyaura borylation. [Link]
-
Medium. (2023, June 7). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. [Link]
-
National Institutes of Health. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. [Link]
-
ACS Publications. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. [Link]
-
RSC Publishing. One-pot borylation/Suzuki–Miyaura sp2–sp3 cross-coupling. [Link]
-
MDPI. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. [Link]
-
RSC Publishing. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides. [Link]
-
PubMed. Synthesis and evaluation of naphthoic acid derivatives as fluorescent probes to screen advanced glycation end-products breakers. [Link]
-
ResearchGate. Synthesis of Naphthoic Acids as Potential Anticancer Agents. [Link]
-
University of California, Santa Barbara. Environmentally friendly Miyaura Borylations allowing for green, 1-pot borylation/Suzuki-Miyaura couplings. [Link]
-
WordPress. Combined 'One-pot' Borylation and Coupling. [Link]
-
ResearchGate. A One-Pot, Single-Solvent Process for Tandem, Catalyzed CH Borylation-Suzuki-Miyaura Cross-Coupling Sequences. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 8. medium.com [medium.com]
- 9. Combined ‘One-pot’ Borylation and Coupling - Wordpress [reagents.acsgcipr.org]
- 10. Miyaura Borylation Reaction [organic-chemistry.org]
- 11. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. byjus.com [byjus.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. Suzuki Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 5-Borono-1-Naphthoic Acid
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically tailored for researchers, medicinal chemists, and process development scientists encountering challenges with 5-borono-1-naphthoic acid. This substrate, while valuable for introducing the naphthoic acid moiety, presents a unique combination of steric hindrance and electronic factors that can complicate standard coupling protocols.
This document moves beyond generic advice to provide a deep, mechanistic-driven understanding of the challenges and a suite of robust solutions. We will explore the causality behind common failures and equip you with the knowledge to systematically troubleshoot and optimize your reaction for high yield and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common inquiries regarding the use of this compound.
Q1: What are the primary challenges associated with using this compound in Suzuki couplings?
A1: The difficulties stem from three core properties of the molecule:
-
Steric Hindrance: The bulky naphthyl group, combined with the peri-positioning of the carboxylic acid relative to the boronic acid, creates significant steric congestion around the reaction center. This can impede critical steps in the catalytic cycle, particularly transmetalation.[1][2]
-
Protodeboronation: This is a frequent and problematic side reaction where the C-B bond is cleaved and replaced by a C-H bond, yielding 1-naphthoic acid as a byproduct.[3] This process is often accelerated by the basic and aqueous conditions typical of Suzuki reactions.[4]
-
Carboxylic Acid Group: The acidic proton of the carboxyl group will be deprotonated by the base, consuming at least one equivalent. The resulting carboxylate may also interact with the palladium catalyst, potentially influencing its activity.
Q2: My standard Suzuki catalyst, Pd(PPh₃)₄, is giving poor to no yield. Why?
A2: Tetrakis(triphenylphosphine)palladium(0) is often ineffective for sterically demanding substrates.[1] The relatively small PPh₃ ligands can struggle to create the coordinatively unsaturated, highly reactive Pd(0) species needed to efficiently perform oxidative addition and facilitate the subsequent steps with a bulky coupling partner. For challenging substrates like this compound, more advanced catalyst systems are required.
Q3: Is it necessary to protect the carboxylic acid group before the reaction?
A3: Not necessarily, and in many cases, it is preferable to avoid the extra synthetic steps. The reaction can be successfully performed with the free carboxylic acid, provided the reaction conditions are chosen carefully. The key is to account for the acidic proton by using an additional equivalent of base. If base-sensitive functional groups are present on your coupling partner, or if side reactions related to the carboxylate are intractable, then protection as an ester may be considered.
Q4: What is the most common byproduct I should look for?
A4: The most prevalent byproduct is typically 1-naphthoic acid, resulting from protodeboronation of your starting material.[3] Another common side product can be the homocoupled dimer of your aryl halide or the boronic acid, though protodeboronation is often the primary concern with this specific substrate.[5]
Part 2: In-Depth Troubleshooting Guide
This guide provides a systematic, cause-and-effect approach to resolving specific experimental failures.
Problem 1: Low or No Conversion of Starting Materials
You observe primarily unreacted aryl halide and 1-naphthoic acid (from deboronation) by LC-MS or TLC analysis.
-
Inactive Catalyst or Insufficiently Reactive Catalytic Species:
-
Explanation: The oxidative addition of the aryl halide to the Pd(0) center is often the rate-limiting step. For sterically hindered or electron-rich aryl halides, a highly reactive, electron-rich catalyst is essential. Standard catalysts may fail to initiate the cycle efficiently.[1][6]
-
Solution: Switch to a modern catalyst system. Employ bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) such as SPhos , XPhos , or RuPhos .[1][7] These ligands stabilize the Pd(0) center while promoting the formation of a highly active monoligated species crucial for the reaction.[1] Using air-stable palladacycle precatalysts (e.g., XPhos Pd G3/G4 ) is highly recommended as they provide a reliable source of active Pd(0) in situ.[7][8]
-
-
Suboptimal Base Selection:
-
Explanation: The base plays a crucial role in activating the boronic acid by forming a more nucleophilic boronate "ate" complex, which is necessary for transmetalation.[9] A base that is too weak may not facilitate this step effectively, stalling the catalytic cycle.[1]
-
Solution: Use a moderately strong base. K₃PO₄ is an excellent first choice for hindered couplings. It has good solubility in mixed aqueous solvents and is effective at promoting the reaction without being overly harsh.[10] Remember to use at least 3 equivalents: 1 eq for the carboxylic acid and 2 eq for the catalytic cycle.
-
-
Incorrect Solvent System:
-
Explanation: The solvent must solubilize all components of the reaction and influence the activity of the base.[11][12] Poor solubility of any reagent can halt the reaction.
-
Solution: A polar, aprotic solvent, often with a small amount of water, is ideal. Common systems include 1,4-Dioxane/H₂O , Toluene/H₂O , or THF/H₂O .[8] A ratio of 5:1 to 10:1 (organic:water) is a good starting point.
-
Caption: A systematic workflow for troubleshooting low-yield reactions.
Problem 2: Significant Protodeboronation Observed
The major byproduct is 1-naphthoic acid, indicating cleavage of the C-B bond.
-
Excessive Water or Base Concentration:
-
Explanation: Protodeboronation is the protonolysis of the boronic acid.[3] While base is required to form the active boronate species, high concentrations, especially in aqueous media, can accelerate the undesired protonation at the ipso-carbon, leading to C-B bond cleavage.[4]
-
Solution:
-
Reduce Water Content: Minimize the amount of water in the reaction or switch to an anhydrous solvent system if possible.
-
Use a Milder Base: If K₃PO₄ is too aggressive, consider using K₂CO₃.[13] Alternatively, fluoride sources like KF or CsF can be effective and are sometimes less prone to causing deboronation.[14][15]
-
Slow Addition: Adding the boronic acid slowly via syringe pump to the reaction mixture can keep its instantaneous concentration low, favoring the productive coupling pathway over decomposition.[1]
-
-
-
Elevated Reaction Temperature or Prolonged Reaction Time:
-
Explanation: Like most decomposition pathways, protodeboronation is temperature-dependent. Leaving a reaction at high temperature for too long after the productive coupling has finished can lead to the accumulation of this byproduct.
-
Solution: Monitor the reaction closely by TLC or LC-MS. Once the starting aryl halide is consumed, work up the reaction promptly. If possible, try running the reaction at a lower temperature (e.g., 80-90 °C instead of 110 °C), although this may require a more active catalyst system to achieve a reasonable reaction rate.
-
Caption: Competing reaction pathways for the boronic acid substrate.
Part 3: Recommended Experimental Protocols
These protocols provide a robust starting point for your experiments. Always perform reactions under an inert atmosphere (Nitrogen or Argon) using properly degassed solvents.
Protocol 1: Optimized Conditions for this compound
This protocol is designed for high performance with challenging aryl halides.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and finely ground K₃PO₄ (3.0 eq).
-
Catalyst Addition: Add the palladacycle precatalyst (e.g., XPhos Pd G4, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%). Note: For precatalysts, additional ligand is often not strictly necessary but can be beneficial.
-
Inert Atmosphere: Seal the vessel, and purge with an inert gas (e.g., argon) by evacuating and backfilling 3-5 times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O at a 5:1 ratio) via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 90-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl halide is consumed (typically 2-12 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent like ethyl acetate.
-
Carefully acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the carboxylic acid product, then extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Table 1: Reagent Stoichiometry and Conditions
| Component | Stoichiometry | Role |
| Aryl Halide | 1.0 eq | Electrophile |
| This compound | 1.2 - 1.5 eq | Nucleophile |
| Palladacycle Precatalyst | 1 - 2 mol% | Catalyst Source |
| Biaryl Phosphine Ligand | 2 - 4 mol% | Ligand |
| K₃PO₄ (Potassium Phosphate) | 3.0 eq | Base |
| Solvent (e.g., Dioxane/H₂O) | 5:1 ratio (0.1 M) | Reaction Medium |
| Temperature | 90 - 110 °C | Thermal Energy |
Part 4: The Suzuki Catalytic Cycle
Understanding the mechanism is key to rational optimization. The cycle involves three main stages after the formation of the active Pd(0) catalyst.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The organoboron species, activated by the base to form a boronate 'ate' complex, transfers its organic group (the naphthyl moiety) to the palladium center, displacing the halide. This is often the most sterically sensitive step.[16]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of the product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[17]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- BenchChem. (2025). Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids.
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- ACS Publications. (2016).
- ArODES. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
- The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid.
- ACS Publications. (n.d.).
- ResearchGate. (n.d.). Protodeboronation of (Hetero)
- Wikipedia. (n.d.).
- ResearchGate. (2016).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a.
- Wikipedia. (n.d.). Suzuki reaction.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Reddit. (2024). Struggling with Suzuki Reaction : r/Chempros.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
- Organic Chemistry Portal. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Protodeboronation [organic-chemistry.org]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Suzuki Coupling of Naphthyl Boronic Acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for Suzuki-Miyaura cross-coupling reactions involving naphthyl boronic acids. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to solve challenges in your own research.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions I should expect when using naphthyl boronic acids in a Suzuki coupling?
A1: The Suzuki-Miyaura coupling, while powerful, is a complex catalytic process with several competing reaction pathways.[1] When working with naphthyl boronic acids, the three most prevalent side reactions are:
-
Protodeboronation: This is the undesired cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, resulting in naphthalene as a byproduct.[2][3] This reaction consumes your nucleophile and is often a primary cause of low yields.[4]
-
Homocoupling: This reaction involves the coupling of two naphthyl boronic acid molecules to form a symmetrical binaphthyl byproduct. It is primarily caused by the presence of dissolved oxygen or an excess of Palladium(II) species in the reaction mixture.[5][6]
-
Dehalogenation: While technically a side reaction of the electrophilic partner (the aryl halide), it competes with the desired cross-coupling. The aryl halide is reduced, replacing the halogen with a hydrogen atom, consuming the starting material.[1][7]
Q2: My reaction isn't working at all. Before troubleshooting specific side reactions, what are the first things to check?
A2: When a Suzuki coupling fails to give any product, it's crucial to verify the fundamentals of your setup.[8]
-
Catalyst Activity: Ensure your palladium catalyst and ligands are active. Pd(0) is the active species; if you are using a Pd(II) precatalyst (like Pd(OAc)₂), it must be effectively reduced in situ.[8] Some precatalysts are air-sensitive and degrade over time.
-
Oxygen Contamination: The presence of oxygen can deactivate the Pd(0) catalyst and promote the homocoupling of your boronic acid.[6][8] Ensure your solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[9]
-
Reagent Purity and Stability: Verify the purity of your starting materials. Boronic acids, including naphthyl boronic acids, can degrade upon storage.[8]
-
Base and Solvent Choice: The base is critical for activating the boronic acid for transmetalation.[10][11] Ensure the base is sufficiently strong, dry (if running anhydrously), and soluble in the chosen solvent system.[8]
Troubleshooting Guide: From Problem to Solution
Problem 1: Significant formation of naphthalene byproduct (Protodeboronation)
Q3: I'm observing a large amount of naphthalene in my crude NMR/LC-MS. What is the mechanism of this protodeboronation, and how can I suppress it?
A3: Protodeboronation is the protonolysis of the C–B bond and is a major competing pathway.[3] It can proceed through several mechanisms, but the base-catalyzed pathway is particularly relevant under typical Suzuki conditions.[12][13] High pH, elevated temperatures, and the presence of a proton source (like water) accelerate this side reaction.[2]
Mechanism: Base-Catalyzed Protodeboronation
The reaction proceeds by the activation of the boronic acid by a hydroxide ion to form a more electron-rich boronate species. This is followed by a rate-limiting reaction where water acts as a proton source to cleave the C-B bond.
Caption: Base-catalyzed protodeboronation pathway.
Troubleshooting Strategies for Protodeboronation
| Strategy | Rationale | Recommended Action |
| Optimize the Base | Strong bases (e.g., NaOH, KOH) in aqueous media create a high concentration of hydroxide, accelerating protodeboronation.[8] Weaker inorganic bases provide sufficient activity for transmetalation while minimizing C-B bond cleavage.[4][10] | Switch from strong hydroxides to weaker bases like K₃PO₄ , K₂CO₃ , or Cs₂CO₃ . Cesium and potassium cations often perform better. |
| Use Anhydrous Conditions | Water is the primary proton source for this side reaction. Removing it can significantly slow the rate of protodeboronation.[8] | Use anhydrous solvents (e.g., dioxane, toluene, THF) and oven-dried glassware. Ensure your base is anhydrous. |
| Lower the Temperature | Higher temperatures provide the activation energy for C-B bond cleavage.[2] | Run the reaction at the lowest temperature that still allows for a reasonable conversion rate (e.g., start at 60-80 °C instead of 100-110 °C). |
| Use a More Stable Boron Reagent | Naphthyl boronic acid can be converted to a more stable derivative that "slow-releases" the active species under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[2][3] | Convert the naphthyl boronic acid to its corresponding MIDA boronate or potassium trifluoroborate salt .[14] These are often crystalline, air-stable solids.[2] |
Problem 2: Significant formation of binaphthyl byproduct (Homocoupling)
Q4: My main byproduct is a symmetrical binaphthyl. What causes this homocoupling, and what are the most effective ways to prevent it?
A4: The homocoupling of boronic acids is primarily driven by two factors: the presence of dissolved oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), and the use of a Pd(II) precatalyst that can react directly with the boronic acid before the catalytic cycle begins.[6]
Mechanism: Pd(II)-Mediated Homocoupling
A Pd(II) species reacts with two equivalents of the naphthyl boronic acid in a process that forms the binaphthyl product and reduces the palladium to the catalytically active Pd(0) state. While this does initiate the desired cycle, it comes at the cost of your nucleophile.
Caption: Proposed mechanism for boronic acid homocoupling.
Troubleshooting Strategies for Homocoupling
| Strategy | Rationale | Recommended Action |
| Rigorous Degassing | Oxygen is the primary culprit for oxidizing the active Pd(0) catalyst to Pd(II), which then promotes homocoupling.[1][6] Rigorous exclusion of O₂ is critical.[9] | Degas the solvent and reaction mixture using three freeze-pump-thaw cycles . Alternatively, for smaller scales, sparge with an inert gas (Argon) for at least 15-20 minutes.[7] |
| Choose a Pd(0) Precatalyst | Using a Pd(II) source like Pd(OAc)₂ or PdCl₂ requires an in situ reduction to Pd(0). This initial step can consume the boronic acid via homocoupling.[6][15] | Use a Pd(0) precatalyst directly, such as Pd₂(dba)₃ or Pd(PPh₃)₄ . This ensures the active catalyst is present from the start without a prerequisite homocoupling step.[15] |
| Use Bulky, Electron-Rich Ligands | Modern phosphine ligands are designed to accelerate the key steps of the catalytic cycle (oxidative addition and reductive elimination).[16] A faster reductive elimination of the desired product can outcompete the pathways leading to homocoupling. | Employ bulky, electron-rich phosphine ligands such as SPhos , XPhos , or other biaryl phosphines (Buchwald ligands).[7][15] |
| Add a Mild Reducing Agent | A mild reducing agent can be added to the reaction mixture to "scavenge" any Pd(II) species, ensuring the palladium remains in its active Pd(0) state.[9][17] | Add a small amount of a mild reducing agent like potassium formate to the reaction mixture before adding the catalyst.[9] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Side Reactions in Naphthyl Suzuki Coupling
This protocol incorporates best practices to mitigate both protodeboronation and homocoupling.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), naphthyl boronic acid (1.2 equiv.), and a finely powdered, anhydrous weak base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Catalyst & Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane or toluene, to achieve a concentration of ~0.1 M) via syringe. The solvent should have been previously degassed by three freeze-pump-thaw cycles.
-
Reaction: Place the flask in a preheated oil bath set to a moderate temperature (e.g., 80 °C). Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Preparation of Naphthyl-MIDA Boronate
This protocol provides a method for converting naphthyl boronic acid into a more stable MIDA boronate ester, a key strategy to prevent protodeboronation.[2]
-
Dissolution: In a round-bottom flask, dissolve naphthyl boronic acid (1.0 equiv.) and N-methyliminodiacetic acid (MIDA, 1.05 equiv.) in a suitable solvent mixture (e.g., DMSO or DMF).
-
Dehydration: Heat the mixture (e.g., to 80-100 °C) under vacuum or with a Dean-Stark trap to remove water.
-
Isolation: Once the reaction is complete (as monitored by NMR or LC-MS), cool the mixture to room temperature. The MIDA boronate often precipitates and can be isolated by filtration.
-
Purification: Wash the isolated solid with a cold, non-polar solvent (e.g., diethyl ether or hexanes) and dry under vacuum. The resulting crystalline solid is typically stable for long-term storage and can be used directly in the Suzuki coupling protocol above.
Troubleshooting Workflow
The following diagram provides a logical path for diagnosing and solving common issues in the Suzuki coupling of naphthyl boronic acids.
Caption: Diagnostic workflow for troubleshooting Suzuki coupling reactions.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Roughley, S. D., & Jordan, A. M. (2016). The Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
-
ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. [Link]
-
Wikipedia. Protodeboronation. [Link]
- Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
- Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
- Mondal, B., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids.
- Miller, R. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development.
- Chen, L., et al. (2023). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au.
- Chen, L., et al. (2023). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
ResearchGate. Supported Palladium Catalysts for Suzuki Reactions. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society.
-
ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
-
YouTube. (2024). Common Byproducts in Suzuki Coupling. [Link]
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions. Organic Chemistry Frontiers.
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
ResearchGate. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
-
ResearchGate. (2021). Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction of Naphthyl and Quinolyl Alcohols with Boronic Acids. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlocking Complex Molecules: The Power of 1-Naphthylboronic Acid in Suzuki Coupling. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. books.rsc.org [books.rsc.org]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Borono-1-naphthoic Acid by Recrystallization
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 5-borono-1-naphthoic acid via recrystallization. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this versatile building block.
Introduction to the Purification of this compound
This compound is a bifunctional molecule containing both a boronic acid and a carboxylic acid moiety. This unique structure makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions and the development of complex molecules. However, the presence of these two polar functional groups can present challenges during purification. Recrystallization is a powerful technique for purifying solid compounds, but its success with this compound is highly dependent on a careful selection of solvents and a thorough understanding of the potential impurities and side reactions.
Common impurities in the synthesis of arylboronic acids include protodeboronation products, where the boronic acid group is replaced by a hydrogen atom, and boroxines, which are cyclic anhydrides formed by the dehydration of three boronic acid molecules.[1] The presence of both a carboxylic acid and a boronic acid can also lead to intermolecular interactions that may complicate the crystallization process.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the recrystallization of this compound.
Question: My this compound does not fully dissolve in the hot solvent, even after adding a large volume.
Answer:
This issue can arise from several factors:
-
Inappropriate Solvent Selection: The chosen solvent may have poor solvating power for this compound, even at elevated temperatures. Due to its polar nature, a single solvent might not be ideal.
-
Presence of Insoluble Impurities: The undissolved material could be an insoluble impurity from the synthetic route.
-
Insufficient Heating: The solvent may not have reached a high enough temperature to dissolve the compound effectively.
Troubleshooting Steps:
-
Verify Solvent Choice: For arylboronic acids, suitable recrystallization solvents often include water, ethanol, benzene, dichloroethane, or ethyl acetate.[2] A mixed solvent system can also be effective. For instance, dissolving the compound in a good solvent like hot ethanol or methanol and then adding a poorer solvent like water or hexane until turbidity is observed can induce crystallization upon cooling.
-
Hot Filtration: If insoluble impurities are suspected, perform a hot filtration. Dissolve the crude product in a minimum amount of the hot solvent, and then quickly filter the hot solution to remove any undissolved solids. This should be done using pre-heated glassware to prevent premature crystallization in the funnel.
-
Increase Temperature (with caution): Ensure your solvent is at or near its boiling point. Use a reflux condenser to prevent solvent loss during heating. Be mindful of the thermal stability of this compound to avoid decomposition.
Question: No crystals form after my hot solution of this compound has cooled.
Answer:
The absence of crystal formation upon cooling is a common issue in recrystallization and can be attributed to:
-
Supersaturation: The solution may be supersaturated, meaning the concentration of the dissolved solid is higher than its normal saturation point at that temperature, but crystal nucleation has not been initiated.
-
Excess Solvent: Too much solvent may have been used, keeping the compound fully dissolved even at lower temperatures.
-
Presence of Soluble Impurities: High concentrations of soluble impurities can inhibit crystal formation.
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for other molecules to crystallize upon.
-
Cooling: Cool the solution in an ice bath to further decrease the solubility of the compound.
-
-
Reduce Solvent Volume: If too much solvent was used, gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again.
-
Consider an Anti-Solvent: If using a single solvent, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly cloudy. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.
Question: My this compound "oils out" instead of forming crystals.
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to:
-
High Concentration of Impurities: Impurities can lower the melting point of the mixture, leading to the formation of an oil.
-
Rapid Cooling: Cooling the solution too quickly can cause the compound to come out of solution as a supercooled liquid.
-
Inappropriate Solvent: The solvent may be too good of a solvent for the compound, preventing it from forming a stable crystal lattice.
Troubleshooting Steps:
-
Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Then, allow the solution to cool much more slowly. Insulating the flask can help with this.
-
Add More Solvent: Add a small amount of the hot solvent to the oily solution and try to redissolve it. This may help to bring the solution below its saturation point at that temperature, allowing for controlled crystallization upon slower cooling.
-
Change the Solvent System: If oiling out persists, a different solvent or a mixed solvent system should be explored.
Question: The purity of my recrystallized this compound has not improved significantly.
Answer:
This indicates that the chosen recrystallization conditions are not effectively separating the impurities from the desired product.
-
Similar Solubility Profiles: The impurities may have very similar solubility characteristics to this compound in the chosen solvent.
-
Co-crystallization: The impurity may be co-crystallizing with your product.
Troubleshooting Steps:
-
Solvent Screening: A systematic screening of different solvents is necessary. The ideal solvent will have high solubility for the compound at high temperatures and low solubility at low temperatures, while having the opposite solubility profile for the major impurities.
-
Alternative Purification Methods: If recrystallization is ineffective, consider other purification techniques. For boronic acids, an acid-base extraction can be useful. By dissolving the crude material in a basic aqueous solution, neutral organic impurities can be washed away with an organic solvent. Acidifying the aqueous layer will then precipitate the purified boronic acid.[3] Another method involves the formation of a diethanolamine adduct, which can sometimes be selectively precipitated and then hydrolyzed back to the pure boronic acid.[4]
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: There is no single "best" solvent, as the ideal choice depends on the specific impurities present. However, good starting points for arylboronic acids include polar protic solvents like water and ethanol, or aprotic polar solvents like ethyl acetate.[2] Mixed solvent systems, such as ethanol/water or dichloromethane/hexanes, often provide the necessary solubility differential for effective purification.[5] A small-scale solvent screening is highly recommended to determine the optimal solvent or solvent mixture for your specific sample.
Q2: How can I avoid the formation of boroxines during recrystallization?
A2: Boroxines are formed by the dehydration of boronic acids. To minimize their formation, avoid unnecessarily high temperatures and prolonged heating. Using solvents that are not rigorously dried can sometimes help to maintain the boronic acid in its free form. If boroxine formation is suspected, the purified solid can sometimes be re-hydrated by dissolving it in a solvent containing a small amount of water and then re-isolating the product.
Q3: What are the common impurities I should be aware of when purifying this compound?
A3: Common impurities in arylboronic acid synthesis include:
-
Protodeboronated arene: In this case, 1-naphthoic acid. This impurity lacks the boronic acid group.
-
Boroxine: The cyclic anhydride of this compound.
-
Starting materials and reagents from the synthesis.
-
Over-borylated or under-borylated byproducts.
The choice of purification strategy should be guided by the nature of these impurities. For example, the more acidic 1-naphthoic acid might be separable by a careful acid-base extraction.
Q4: What are the key safety precautions when working with this compound and the solvents used for recrystallization?
A4: Always consult the Safety Data Sheet (SDS) for this compound and any solvents used. General safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoiding inhalation of dust and vapors.
-
Handling flammable organic solvents with care and keeping them away from ignition sources.
-
5-Bromonaphthalene-1-carboxylic acid, a related compound, is harmful if swallowed and causes skin and eye irritation.[6] Similar precautions should be taken with this compound.
Experimental Workflow & Diagrams
Standard Recrystallization Protocol
A general step-by-step methodology for the recrystallization of this compound is provided below. The specific solvent and volumes should be optimized based on preliminary solubility tests.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, the flask can be covered and insulated. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature to remove any residual solvent.
Visualizing the Recrystallization Workflow
Caption: A generalized workflow for the recrystallization of this compound.
Troubleshooting Decision Tree
Sources
- 1. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. 5-Bromonaphthalene-1-carboxylic acid | C11H7BrO2 | CID 697605 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Borono-1-Naphthoic Acid
Welcome to the technical support guide for the synthesis of 5-borono-1-naphthoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in this synthetic procedure. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide in-depth, experience-driven insights and practical solutions to common issues.
Troubleshooting Guide: Addressing Low Yields
Low yields in the synthesis of this compound, typically prepared via a Miyaura borylation of 5-bromo-1-naphthoic acid, can arise from a multitude of factors. This guide will walk you through a systematic approach to identifying and resolving these issues.
Question 1: My reaction appears incomplete, with significant starting material remaining. What are the likely causes and how can I fix this?
An incomplete reaction is a primary contributor to low yields. Several factors related to the catalyst, reagents, and reaction conditions can be at play.
Underlying Causes & Solutions:
-
Catalyst Inactivity: The palladium catalyst is the heart of the Miyaura borylation. Its effectiveness can be compromised by impurities or improper handling.
-
Troubleshooting Protocol:
-
Catalyst Quality: Ensure you are using a high-purity palladium catalyst and ligand (e.g., Pd(dppf)Cl₂). Consider purchasing from a reputable supplier.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the catalyst.[1] Ensure your reaction setup is thoroughly purged with an inert gas (argon or nitrogen) and maintained under a positive pressure throughout the reaction.
-
Ligand Choice: While dppf is common, other phosphine ligands like XPhos or SPhos might offer better reactivity for your specific substrate.[2] A small screening of ligands could be beneficial.
-
-
-
Insufficient Base: The base plays a crucial role in the catalytic cycle, activating the diboron reagent.[3]
-
Troubleshooting Protocol:
-
Base Strength & Solubility: Potassium acetate (KOAc) is a commonly used base.[4] Ensure it is anhydrous and finely powdered to maximize its reactivity. If solubility is an issue in your chosen solvent, consider alternatives like potassium phosphate (K₃PO₄).
-
Stoichiometry: Use a sufficient excess of the base (typically 3 equivalents or more) to drive the reaction to completion.
-
-
-
Suboptimal Temperature & Reaction Time:
-
Troubleshooting Protocol:
-
Temperature Optimization: While a typical starting point is 80-100 °C, the optimal temperature can vary. If the reaction is sluggish, a modest increase in temperature may be beneficial. Conversely, if side product formation is an issue, a lower temperature might be necessary.[1]
-
Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the progress of your reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[1]
-
-
Question 2: I'm observing significant byproduct formation. What are the common side reactions and how can I minimize them?
Side reactions can significantly consume your starting material and desired product, leading to low isolated yields.
Common Side Reactions & Mitigation Strategies:
-
Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This can be exacerbated by the presence of water or acidic protons.[5][6]
-
Mitigation Protocol:
-
Anhydrous Conditions: Use anhydrous solvents and reagents. Dry your glassware thoroughly before use.
-
Purified Starting Material: Ensure your 5-bromo-1-naphthoic acid is free of acidic impurities.
-
-
-
Homocoupling (Suzuki-Miyaura Dimerization): The newly formed this compound can react with the starting 5-bromo-1-naphthoic acid to form a dimer.[7]
-
Mitigation Protocol:
-
Controlled Addition: Consider a slow addition of the palladium catalyst or the boronic ester to the reaction mixture to maintain a low concentration of the active catalytic species.
-
Optimal Base: Using a base that is too strong can promote this side reaction.[3] KOAc is generally a good choice to minimize this.[4]
-
-
-
Protodehalogenation: The starting 5-bromo-1-naphthoic acid can be reduced to 1-naphthoic acid.[2]
-
Mitigation Protocol:
-
Hydrogen Source Elimination: Ensure the absence of adventitious hydrogen sources.
-
Ligand Selection: Certain ligands can be more prone to promoting this side reaction. If this is a major issue, screening different phosphine ligands may be necessary.
-
-
Question 3: My yield is low after purification. What are the best practices for isolating this compound?
The workup and purification steps are critical for obtaining a good yield of the final product. Boronic acids can be sensitive to certain conditions.
Purification Challenges & Solutions:
-
Hydrolytic Instability of Boronic Esters: If you are isolating the pinacol ester intermediate, it can be prone to hydrolysis on silica gel.
-
Purification Protocol:
-
Alternative Sorbents: Consider using a less acidic stationary phase like neutral alumina for column chromatography.
-
Rapid Purification: Minimize the time the compound spends on the column.
-
Direct Use: If possible, consider telescoping the reaction, where the crude boronic ester is used directly in the next step without purification.[2]
-
-
-
Product Loss During Aqueous Workup: this compound has some water solubility, which can lead to losses during extraction.
-
Workup Protocol:
-
pH Adjustment: Carefully adjust the pH of the aqueous phase during extraction. Acidifying to a low pH (around 2-3) will protonate the carboxylic acid, making it less water-soluble.
-
Salting Out: Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product.
-
Multiple Extractions: Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate) to ensure complete recovery of the product.
-
-
-
Recrystallization Solvent: Choosing the right solvent for recrystallization is key to obtaining a pure product with minimal loss.
-
Recrystallization Protocol:
-
Solvent Screening: Perform small-scale solvent screening to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents for recrystallization of similar compounds include toluene or mixtures of ethyl acetate and hexanes.[8]
-
-
Experimental Workflow for Miyaura Borylation
Caption: A typical experimental workflow for the Miyaura borylation of 5-bromo-1-naphthoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the stability of this compound?
Boronic acids, in general, are relatively stable to air and moisture compared to other organometallic reagents. However, they can be susceptible to oxidative damage and protodeboronation under certain conditions.[5][6][9] For long-term storage, it is advisable to keep the compound in a cool, dry place, preferably under an inert atmosphere.
Q2: Can I use a different boron source instead of bis(pinacolato)diboron (B₂pin₂)?
Yes, other boron sources can be used. Tetrahydroxydiboron or bis-boronic acid are alternatives.[10] However, B₂pin₂ is widely used because the resulting pinacol boronate esters are generally stable, crystalline solids that are amenable to chromatographic purification.[4]
Q3: What are the key differences between the Miyaura borylation and other methods of preparing boronic acids?
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction and offers several advantages over traditional methods like the reaction of organolithium or Grignard reagents with borate esters.[3] These advantages include:
-
Milder Reaction Conditions: This allows for better tolerance of various functional groups.[4]
-
Broader Substrate Scope: It is applicable to a wide range of aryl and vinyl halides.[10]
Q4: My starting material, 5-bromo-1-naphthoic acid, is difficult to source. Are there reliable methods for its synthesis?
5-bromo-1-naphthoic acid can be synthesized through several routes. A common method is the direct bromination of 1-naphthoic acid.[11] This electrophilic aromatic substitution typically uses molecular bromine in a solvent like glacial acetic acid.[11]
Potential Side Reactions in the Synthesis of this compound
Caption: Common side reactions that can lead to low yields in the synthesis of this compound.
Summary of Key Reaction Parameters
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Catalyst | Pd(dppf)Cl₂ (1-5 mol%) | Ensures efficient catalytic turnover. Catalyst quality is crucial. |
| Ligand | dppf (as part of the complex) | Other ligands like XPhos or SPhos can be screened for improved reactivity.[2] |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 equiv) | A slight excess ensures complete consumption of the starting material. |
| Base | KOAc (3 equiv) | A mild base that minimizes side reactions like homocoupling.[3][4] |
| Solvent | Anhydrous Dioxane or Toluene | The solvent must be anhydrous to prevent protodeboronation and catalyst deactivation. |
| Temperature | 80-100 °C | Balances reaction rate and stability of reagents and products.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidative degradation of the catalyst and reagents.[1] |
By systematically addressing these potential issues, you can significantly improve the yield and reproducibility of your this compound synthesis.
References
- Vertex AI Search. (n.d.). Understanding Boronic Acids: Properties and Synthesis Uses.
- MDPI. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- National Institutes of Health. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.
- PNAS. (2021). Boronic acid with high oxidative stability and utility in biological contexts.
- Journal of the American Chemical Society. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.
- Reddit. (n.d.). Miyuora borylation trouble shoot.
- Smolecule. (2023). Buy 5-Bromo-1-naphthoic acid | 16726-67-3.
- Medium. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis.
- Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction.
- Alfa Chemistry. (n.d.). Miyaura Borylation Reaction.
- Wikipedia. (n.d.). Miyaura borylation.
- BenchChem. (n.d.). Troubleshooting low yields in (S)-1,1'-Bi-2,2'-naphthol synthesis.
- Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid.
Sources
- 1. benchchem.com [benchchem.com]
- 2. medium.com [medium.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pnas.org [pnas.org]
- 10. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 11. Buy 5-Bromo-1-naphthoic acid | 16726-67-3 [smolecule.com]
Improving the stability of 5-borono-1-naphthoic acid in solution
Technical Support Center: 5-Borono-1-naphthoic Acid
A Guide to Enhancing Solution Stability for Researchers
Welcome to the technical support center for this compound. This guide, curated by our Senior Application Scientists, provides in-depth technical information, troubleshooting advice, and detailed protocols to help you navigate the challenges of working with this versatile compound in solution. Our goal is to empower you with the knowledge to ensure the stability and integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered by researchers using this compound.
Q1: My solution of this compound seems to lose potency over a short period. What is happening?
A1: The loss of potency is likely due to the chemical instability of the boronic acid group in solution. The primary degradation pathway for aryl boronic acids is protodeboronation , where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, converting your starting material into 1-naphthoic acid.[1][2][3] This process is often accelerated by factors such as pH, temperature, and the presence of certain catalysts.[1] A secondary degradation pathway can be oxidation of the boronic acid to a hydroxyl group, which is an irreversible process.[4]
Q2: What is the optimal pH for dissolving and storing this compound?
A2: The stability of aryl boronic acids is highly pH-dependent.[1][2] The pH of the solution dictates the equilibrium between the neutral, trigonal planar form (Ar-B(OH)₂) and the more reactive, anionic tetrahedral boronate form ([Ar-B(OH)₃]⁻).[1][5] While the exact optimal pH for this compound requires empirical determination, for many aryl boronic acids, near-neutral or slightly acidic conditions (pH 4-6) can minimize the rates of both acid- and base-catalyzed protodeboronation.[3] It is critical to avoid strongly acidic or, more commonly, strongly basic conditions (pH > 8) for storage, as these can significantly accelerate degradation.[1][6]
Q3: I am seeing an extra peak in my HPLC analysis that grows over time. What could it be?
A3: This growing peak is very likely a degradation product. The most probable candidate is 1-naphthoic acid, the result of protodeboronation.[2] Depending on the solvent and storage conditions (e.g., exposure to air), oxidative degradation products could also be present. To confirm, you can use a method like UPLC-MS to identify the mass of the species in the new peak.[7] It is also important to consider the possibility of on-column degradation during the HPLC analysis itself, especially if using a standard silica-based C18 column without appropriate mobile phase modifiers.[7][8]
Q4: Can I prepare a stock solution in an organic solvent like DMSO or DMF and store it?
A4: While dissolving in an aprotic organic solvent like anhydrous acetonitrile, THF, or dioxane is generally preferred to minimize hydrolysis before use, long-term storage in solvents like DMSO or DMF can still present challenges.[7] These solvents must be scrupulously anhydrous, as residual water can facilitate degradation. Furthermore, some organic solvents can degrade over time to produce acidic or basic impurities that can catalyze the decomposition of the boronic acid. For long-term storage, it is best to store the compound as a dry, solid powder under inert gas in a desiccator at low temperature. Prepare solutions fresh whenever possible.
Q5: Are there any additives I can use to improve the stability of my solution?
A5: Yes, forming a reversible boronate ester in solution by adding a diol can significantly enhance stability.[9][10][11][12] Diols like pinacol or even simple glycols can react with the boronic acid to form a more stable cyclic ester, protecting it from protodeboronation and oxidation.[13] This is a common strategy used to stabilize boronic acids for applications like Suzuki-Miyaura coupling. The equilibrium for ester formation is also pH-dependent.[11][12]
Part 2: Troubleshooting Guide - Diagnosing and Solving Instability
This section provides a structured approach to identifying the root cause of instability and implementing effective solutions.
Issue 1: Rapid Degradation Observed in Aqueous Buffers
-
Symptom: Significant appearance of degradation products (e.g., 1-naphthoic acid) within hours of preparation, confirmed by HPLC or NMR.
-
Root Cause Analysis: The pH of your buffer is likely promoting protodeboronation. In aqueous solutions, both acid and base catalysis can occur.[3] The tetrahedral boronate species, which is more prevalent at higher pH (above the pKa of the boronic acid), is often more susceptible to decomposition.[1]
-
Solution Workflow:
Caption: Workflow for pH Optimization.
Issue 2: Inconsistent Results in Cross-Coupling Reactions
-
Symptom: Poor or variable yields in reactions like Suzuki-Miyaura coupling, even with fresh catalyst and reagents.
-
Root Cause Analysis: The boronic acid is likely degrading under the reaction conditions before it can participate in the catalytic cycle. Suzuki-Miyaura reactions often require a base to activate the boronic acid, but this same base can accelerate protodeboronation, creating a competition between the desired reaction and degradation.[1][2]
-
Solution Workflow:
Caption: Strategies for improving reaction consistency.
-
Expert Insight: The use of N-methyliminodiacetic acid (MIDA) boronates is a powerful, field-proven strategy for handling unstable boronic acids.[14][15] These crystalline, air-stable solids can be stored long-term and used directly in reactions. The MIDA group acts as a protecting group that is cleaved under basic conditions to slowly release the boronic acid, keeping its ambient concentration low and favoring the productive cross-coupling pathway over the degradation pathway.[14]
-
Part 3: Experimental Protocols & Data
This section provides actionable, step-by-step protocols for preparing more stable solutions and for monitoring their integrity over time.
Protocol 1: Preparation of a pH-Controlled Stock Solution
This protocol describes the preparation of a 10 mM stock solution in a buffered aqueous-organic system, designed to minimize hydrolytic degradation.
Materials:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Deionized water
-
Citrate buffer components (Citric acid, Sodium citrate)
-
Calibrated pH meter
Procedure:
-
Prepare a 100 mM Citrate Buffer (pH 5.0):
-
Prepare solutions of 0.1 M citric acid and 0.1 M sodium citrate.
-
Mix the two solutions, monitoring with a pH meter, until the target pH of 5.0 is reached.
-
-
Prepare the Solvent System:
-
Create a 1:1 (v/v) mixture of Acetonitrile and the 100 mM Citrate Buffer (pH 5.0). For example, mix 50 mL of ACN with 50 mL of buffer.
-
-
Dissolve the Compound:
-
Accurately weigh the required amount of this compound for a final concentration of 10 mM. (Molar Mass ≈ 216.0 g/mol ; for 10 mL, use 21.6 mg).
-
Add the solid to the prepared 1:1 ACN/Buffer solvent system.
-
Sonicate briefly (1-2 minutes) if necessary to ensure complete dissolution.
-
-
Storage:
-
Store the resulting solution at 2-8°C, protected from light. For best results, use within 24-48 hours.
-
Protocol 2: HPLC Method for Stability Monitoring
This stability-indicating HPLC method allows for the separation and quantification of this compound from its primary degradant, 1-naphthoic acid.
Instrumentation & Columns:
-
HPLC system with UV/PDA detector
-
Recommended Column: A column with low silanol activity to prevent on-column degradation, such as an end-capped C18 column (e.g., Waters XTerra MS C18).[8]
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 5 µL |
| Detection | UV at 254 nm |
| Sample Diluent | 1:1 Acetonitrile/Water |
-
Rationale: The acidic mobile phase (pH ~2.7) helps to keep the boronic acid in its less reactive, neutral trigonal form during the chromatographic run, minimizing on-column degradation.[7] An end-capped column further reduces interactions with free silanols that can catalyze hydrolysis.[7][8]
Expected Elution Profile:
| Compound | Expected Retention Time | Notes |
| 1-Naphthoic Acid | Earlier Elution | Less polar than the boronic acid derivative. |
| This compound | Later Elution | The boronic acid group increases polarity. |
Part 4: Understanding the Chemistry of Instability
A deeper understanding of the underlying chemical mechanisms is key to developing robust experimental designs.
Mechanism 1: Protodeboronation
Protodeboronation is the primary non-oxidative degradation pathway. It can be catalyzed by both acids and bases.[3] The base-catalyzed pathway is often more problematic under common experimental conditions (e.g., Suzuki coupling).[1]
Caption: Simplified mechanism of base-catalyzed protodeboronation.
The equilibrium between the neutral boronic acid and the tetrahedral boronate is governed by the solution's pH and the pKa of the boronic acid.[1] The electron-rich boronate intermediate is more susceptible to electrophilic attack by a proton source (like water), leading to the cleavage of the C-B bond.[6]
Mechanism 2: Oxidative Degradation
In the presence of oxygen or other oxidizing agents, aryl boronic acids can be irreversibly oxidized to the corresponding phenol (in this case, 5-hydroxy-1-naphthoic acid). This process can be particularly relevant in biological systems or under conditions that generate reactive oxygen species.[4]
References
-
Hall, D. G. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]
-
Soundararajan, S., & Smith, B. D. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry. [Link]
-
Hall, D. G. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry (Duplicate of Ref 1). [Link]
-
Soundararajan, S., & Smith, B. D. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry (Duplicate of Ref 2). [Link]
-
Cox, P. A., et al. (2019). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Angewandte Chemie. [Link]
-
Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. [Link]
-
Lloyd-Jones, G. C., & Watson, A. J. B. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
-
Lloyd-Jones, G. C., & Ball, L. T. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
Cox, P. A., et al. (2018). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. ResearchGate. [Link]
-
Wang, B., & James, T. D. (2020). Boronic acid based dynamic click chemistry: recent advances and emergent applications. Chemical Science. [Link]
-
Kumar, A., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]
-
D'Huys, K., et al. (2020). Reactivity of Boronic Acids toward Catechols in Aqueous Solution. The Journal of Organic Chemistry. [Link]
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]
-
Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Overcoming solubility issues of 5-borono-1-naphthoic acid in reactions
Welcome to the technical support center for 5-borono-1-naphthoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the unique solubility challenges presented by this versatile building block in various chemical reactions, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and practical, actionable protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions and concerns regarding the handling and reactivity of this compound.
Q1: Why is this compound poorly soluble in many common organic solvents?
A1: The solubility of this compound is dictated by the interplay of its three key structural features: the large, hydrophobic naphthalene core, the polar and acidic boronic acid group, and the even more acidic carboxylic acid group. In nonpolar aprotic solvents like toluene or hexane, the polar functional groups limit solubility. In polar aprotic solvents like THF or dioxane, while solubility is better, it can still be limited. The presence of two acidic protons (one on the boronic acid, pKa ~9, and one on the carboxylic acid, with an estimated pKa similar to 1-naphthoic acid of ~3.7) leads to strong intermolecular hydrogen bonding in the solid state, which requires significant energy to overcome upon dissolution.[1][2][3][4]
Q2: I'm observing my this compound crashing out of the reaction mixture. What is the likely cause?
A2: Precipitation during a reaction is a strong indicator of a change in the solubility of a reactant or a product. For this compound, this can be due to several factors:
-
Insufficient Solvent Polarity: The initial solvent system may not be polar enough to maintain the solubility of all components as the reaction progresses.
-
Formation of Insoluble Salts: The addition of a base can lead to the formation of a boronate salt or a carboxylate salt. Depending on the base and solvent, these salts may have lower solubility than the starting material.
-
Boroxine Formation: Boronic acids can reversibly dehydrate to form cyclic trimers called boroxines.[5][6][7] These boroxines can have different solubility profiles and may precipitate from the reaction mixture, especially under anhydrous conditions.
Q3: Can I use a stronger base to deprotonate both the carboxylic acid and the boronic acid to improve solubility?
A3: While it's true that forming the dually deprotonated species could increase solubility in polar or aqueous media, using a strong base can introduce complications. Many functional groups are sensitive to strong bases, and it can also promote side reactions like protodeboronation (loss of the boronic acid group).[8] A careful selection of the base and its stoichiometry is crucial. It is generally recommended to use a base that is strong enough to facilitate the catalytic cycle without causing significant degradation of the starting materials or products.[9]
Q4: What is boroxine formation and should I be concerned about it?
A4: Boroxine formation is the trimerization of boronic acids through the loss of three molecules of water to form a six-membered ring.[5][6][7] This is a reversible process, and the equilibrium between the boronic acid and the boroxine is influenced by factors such as water content, temperature, and the electronic nature of the substituents on the boronic acid.[10][11] While boroxines can participate in Suzuki-Miyaura coupling, their formation can impact the solubility and reactivity of the boronic acid.[12] For this compound, the presence of the carboxylic acid group might influence the propensity for boroxine formation, potentially through intramolecular hydrogen bonding. In practice, if you are using anhydrous conditions, be aware that boroxine formation is more likely. The presence of a small amount of water in the reaction mixture can help to suppress boroxine formation and maintain the boronic acid in its monomeric form.[12]
Troubleshooting Guide: Suzuki-Miyaura Coupling Reactions
This section provides a structured approach to troubleshooting common issues encountered during Suzuki-Miyaura coupling reactions involving this compound.
Issue 1: Low to No Product Formation with Poor Solubility of Starting Material
If you are observing poor solubility of this compound and consequently low or no product yield, consider the following strategies.
The choice of solvent is critical for ensuring that all reactants are sufficiently soluble to participate in the catalytic cycle.
-
Co-solvent Systems: Employing a mixture of solvents is often the most effective approach. A common strategy is to use a primary aprotic solvent like dioxane, THF, or toluene, with the addition of a more polar co-solvent such as DMF, NMP, or even water.[12][13] The addition of a small amount of water can significantly improve the solubility of the boronic acid and the inorganic base.[12]
-
Phase-Transfer Catalysis (PTC): For biphasic systems (e.g., toluene/water), a phase-transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB) can be employed. The PTC facilitates the transfer of the anionic boronate species from the aqueous phase to the organic phase where the palladium catalyst resides, thereby accelerating the reaction.[14][15][16][17]
-
Use of Surfactants: In aqueous media, surfactants can form micelles that act as "nanoreactors," encapsulating the organic reactants and the catalyst and bringing them into close proximity, thus overcoming solubility issues.[7][18][19]
Table 1: Recommended Solvent Systems for this compound in Suzuki Coupling
| Solvent System | Rationale | Considerations |
| Dioxane / H₂O (e.g., 4:1 v/v) | Good balance of polarity for both organic and inorganic components. Water helps dissolve the base and the boronate salt. | Dioxane has a high boiling point, which can be advantageous for sluggish reactions. Ensure proper degassing. |
| Toluene / EtOH / H₂O | Ethanol acts as a co-solvent to improve the solubility of the polar starting material in the less polar toluene. | The ratio of solvents may need to be optimized for your specific substrates. |
| DMF or NMP | Highly polar aprotic solvents that can often dissolve challenging substrates. | Higher boiling points can lead to decomposition of sensitive substrates. Can be difficult to remove during workup. |
| THF / H₂O | A good general-purpose solvent system with a lower boiling point than dioxane. | May not be suitable for reactions requiring high temperatures. |
The base plays a dual role: it activates the boronic acid for transmetalation and neutralizes the acidic proton of the carboxylic acid.
-
Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used and are generally effective.[9] Cesium carbonate is often more soluble in organic solvents and can be a good choice for challenging couplings.
-
Stoichiometry: At least two equivalents of base are required to neutralize both the carboxylic acid and to activate the boronic acid. It is often beneficial to use a slight excess (2.5-3.0 equivalents) to ensure complete activation. The choice of base can influence the reaction rate and selectivity.[8][20]
Diagram 1: Decision Workflow for Initial Reaction Setup
References
- 1. PROTECTING GROUPs.pptx [slideshare.net]
- 2. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress in the computational prediction of aqueous solubility and absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction | Rowan [rowansci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. iris.unive.it [iris.unive.it]
- 7. researchgate.net [researchgate.net]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings [ouci.dntb.gov.ua]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 15. researchgate.net [researchgate.net]
- 16. Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. An efficient water-soluble surfactant-type palladium catalyst for Suzuki cross-coupling reactions in pure water at room temperature - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Suzuki Coupling with 5-Borono-1-Naphthoic Acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, prized for its versatility in forming C-C bonds.[1] However, researchers often face challenges when dealing with complex or sterically demanding substrates. 5-borono-1-naphthoic acid presents a unique set of obstacles due to the inherent steric bulk of the naphthyl scaffold and the presence of a reactive carboxylic acid moiety. This guide provides expert insights, troubleshooting strategies, and detailed protocols to successfully navigate the complexities of coupling this specific substrate.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound is resulting in low to no yield. What are the primary factors I should investigate?
A1: Low yields with this substrate typically stem from a few key areas. The most critical factor is the selection of the catalyst system, which must be robust enough to overcome significant steric hindrance.[2]
-
Inactive Catalyst System: Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often ineffective for sterically hindered substrates.[2] The catalytic cycle, particularly the transmetalation and reductive elimination steps, is slowed by steric bulk.[3] You require a catalyst system that promotes the formation of a highly reactive, coordinatively unsaturated palladium(0) species.
-
Protodeboronation: this compound can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond, especially under basic conditions.[4] This depletes your nucleophile and reduces the yield.
-
Suboptimal Base and Solvent: The choice of base is critical for activating the boronic acid for transmetalation.[5] The solvent system must solubilize all components, including the often poorly soluble boronic acid and the inorganic base.[6]
-
Reagent Quality: Ensure the purity of your starting materials. Boronic acids can degrade over time.[3] Also, ensure your solvent is rigorously degassed, as oxygen can deactivate the catalyst.[3]
Q2: What are the best initial catalyst systems to screen for a sterically hindered substrate like this compound?
A2: For challenging couplings, moving beyond simple phosphine ligands is essential. The most successful strategies involve bulky, electron-rich ligands that accelerate the key steps of the catalytic cycle.[3][7] We recommend screening modern Buchwald-type biarylphosphine ligands or N-heterocyclic carbenes (NHCs).[2]
Recommended Catalyst Systems for Initial Screening
| Catalyst/Precatalyst | Ligand | Key Advantages | Recommended For |
| Pd₂(dba)₃ or Pd(OAc)₂ | XPhos or SPhos | Highly active for sterically demanding couplings; promotes fast reductive elimination.[3] | General starting point for hindered aryl bromides/chlorides. |
| Pd₂(dba)₃ or Pd(OAc)₂ | RuPhos | Excellent for creating tetra-ortho-substituted biaryls; very bulky.[3] | Particularly challenging couplings with substitution near the reaction center. |
| [Pd(IPr)(cin)Cl] | IPr (NHC ligand) | Highly effective for less reactive aryl chlorides; thermally stable.[8] | When coupling with aryl chlorides or base-sensitive substrates. |
| XPhos Pd G3/G4 | XPhos (integrated) | Air- and moisture-stable precatalyst; ensures reliable formation of the active Pd(0) species.[9] | Improving reproducibility and for high-throughput screening. |
Q3: I suspect protodeboronation is a major side reaction. How can I diagnose and mitigate this issue?
A3: Protodeboronation is a common failure mode, especially with electron-deficient or sterically hindered boronic acids under aqueous basic conditions.[10][11] It competes directly with the desired cross-coupling.[9]
Diagnosis:
-
Monitor your reaction by LC-MS. Look for a mass corresponding to naphthalene-1-carboxylic acid, the byproduct of protodeboronation.
Mitigation Strategies:
-
Use Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, is a highly effective strategy.[12][13] The ester serves as a slow-release source of the boronic acid, keeping its concentration low and minimizing the undesired side reaction.[14]
-
Select a Milder Base: Strong bases and high temperatures can accelerate protodeboronation.[9] Consider screening milder bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[5][15]
-
Anhydrous Conditions: While many Suzuki protocols use water to dissolve the base, water is also the proton source for this side reaction.[14] Trialling anhydrous conditions with a soluble organic base or finely powdered K₃PO₄ in a solvent like dioxane or toluene can be effective.[16]
Q4: The carboxylic acid group seems to be causing solubility issues and potential side reactions. Should I protect it?
A4: Yes, protecting the carboxylic acid by converting it to an ester (e.g., a methyl or ethyl ester) is a prudent step. This strategy addresses two potential problems:
-
Improved Solubility: The free carboxylic acid can deprotonate under basic conditions, forming a carboxylate salt that may have poor solubility in common organic solvents like toluene or dioxane, hindering reaction kinetics.
-
Avoiding Side Reactions: The acidic proton can interfere with the base, and the carboxylate may coordinate to the palladium center, potentially inhibiting catalysis.
A simple Fischer esterification or reaction with diazomethane (with appropriate safety precautions) can be performed before the coupling. The ester can then be hydrolyzed post-coupling if the free acid is the desired final product.
Q5: My product is difficult to purify from the reaction mixture. What are the likely impurities and how can I remove them?
A5: Purification challenges often arise from side products that have similar polarities to the desired product.
Common Impurities & Removal Strategies:
-
Homocoupled Boronic Acid: This results from the coupling of two molecules of this compound. It is often less polar than the desired product. Careful column chromatography is the standard removal method. Using a slight excess of the aryl halide can sometimes minimize this.
-
Protodeboronated Starting Material (Naphthalene-1-carboxylic acid): This impurity is acidic. An acid-base extraction during the workup can effectively remove it. Wash the organic layer with a mild aqueous base (e.g., saturated NaHCO₃ solution) to extract the acidic impurity.[17]
-
Residual Palladium: The crude product may be contaminated with palladium, giving it a dark color. Filtering the reaction mixture through a pad of Celite® or silica gel before concentration can help.[18] For more persistent contamination, treatment with activated carbon or a metal scavenger may be necessary.
Troubleshooting Guide & Workflow
This section provides a structured approach to diagnosing and solving common issues encountered during the Suzuki coupling of this compound.
| Observed Problem | Potential Cause | Recommended Action |
| No Reaction / Low Conversion | 1. Ineffective catalyst/ligand. | Switch to a bulky, electron-rich ligand system (e.g., Pd/XPhos, Pd/SPhos).[2][3] Use an air-stable precatalyst (e.g., XPhos Pd G3) to ensure active catalyst formation.[9] |
| 2. Catalyst deactivation by O₂. | Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or N₂).[3] | |
| 3. Insufficient temperature. | Incrementally increase the reaction temperature. For hindered substrates, temperatures of 80-110 °C are common.[17][18] | |
| Significant Protodeboronation | 1. Boronic acid instability. | Convert the boronic acid to its pinacol ester derivative before coupling.[12][13] |
| 2. Base is too strong/harsh. | Screen milder bases such as K₂CO₃ or KF.[8] | |
| 3. Presence of excess water. | Try anhydrous conditions using finely powdered K₃PO₄ in dioxane.[16] | |
| Complex Product Mixture | 1. Homocoupling of reagents. | Ensure the reaction is free of oxygen. Use a slight excess (1.1-1.2 equiv.) of one coupling partner. |
| 2. Decomposition of starting materials. | Protect the carboxylic acid group as an ester. Avoid excessively high temperatures or prolonged reaction times. | |
| Poor Reproducibility | 1. Inconsistent catalyst activation. | Use a well-defined, air-stable precatalyst instead of generating the catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.[9] |
| 2. Inconsistent base quality. | Use a fresh bottle of base, or finely grind the base (e.g., K₃PO₄) to ensure a consistent surface area.[16] |
Visualized Workflows & Mechanisms
Suzuki-Miyaura Catalytic Cycle
Caption: A logical workflow for troubleshooting low-yielding reactions.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening
This protocol outlines a general setup for screening different palladium catalysts and ligands for the coupling of an aryl bromide with this compound.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2–1.5 equiv) [3]* Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv) [3]* Degassed Solvent (e.g., 1,4-Dioxane/H₂O, 10:1 ratio) [3] Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely powdered K₃PO₄ (2.5 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 5-10 minutes. [3]3. Catalyst Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., XPhos, 3.0 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe to achieve a concentration of ~0.1 M with respect to the aryl bromide.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Transfer the filtrate to a separatory funnel, wash with 1 M HCl, then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. [3]
Protocol 2: Protection via Pinacol Ester Formation
This protocol describes the conversion of this compound to its more stable pinacol ester derivative to mitigate protodeboronation.
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous solvent (e.g., Toluene or THF)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 equiv) and pinacol (1.1 equiv).
-
Solvent Addition: Add enough anhydrous toluene to dissolve the reagents upon warming.
-
Azeotropic Removal of Water: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Isolation: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoic acid can often be used directly in the Suzuki coupling reaction without further purification.
References
[3]Benchchem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. [9]ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. [10]National Institutes of Health (NIH). (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [19]MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [11]Journal of the American Chemical Society. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. [20]Semantic Scholar. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [21]Royal Society of Chemistry. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. [4]Wikipedia. (n.d.). Protodeboronation. [12]Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [13]Benchchem. (2025). Troubleshooting low yield in 5-Bromonicotinaldehyde Suzuki coupling. [2]Benchchem. (2025). Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates. [7]Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [5]Benchchem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. [22]ACS Publications. (2023). Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions. [6]ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [23]ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of.... [24]Benchchem. (2025). comparative analysis of catalysts for 5-bromoindole Suzuki coupling. [25]Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. [17]ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [16]Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [1]Wikipedia. (n.d.). Suzuki reaction. [8]Benchchem. (2025). comparative study of different bases in Suzuki-Miyaura coupling reactions. [26]Benchchem. (2025). A Comparative Study of Catalysts for Suzuki Coupling with 5-Bromophthalide: A Guide for Researchers. [27]ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [28]ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a. [15]Organic Chemistry Portal. (n.d.). Suzuki Coupling. [14]Benchchem. (2025). Technical Support Center: Optimizing Suzuki Coupling for Arylnaphthalene Synthesis. [18]National Institutes of Health (NIH). (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [29]University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [30]MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pure.hw.ac.uk [pure.hw.ac.uk]
- 20. thieme-connect.com [thieme-connect.com]
- 21. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. reddit.com [reddit.com]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. uwindsor.ca [uwindsor.ca]
- 30. mdpi.com [mdpi.com]
Navigating the Nuances of 5-Borono-1-Naphthoic Acid Reactions: A Technical Support Guide
For Immediate Release
Shanghai, China – December 31, 2025 – To empower researchers, scientists, and drug development professionals in harnessing the full potential of 5-borono-1-naphthoic acid, we are pleased to launch this comprehensive technical support center. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address the common challenges associated with the use of this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions. Our aim is to provide a centralized resource that combines technical accuracy with practical, field-proven insights to facilitate seamless and successful experimentation.
Introduction to this compound
This compound is a bifunctional molecule featuring both a boronic acid and a carboxylic acid group on a naphthalene scaffold. This unique structure makes it a valuable building block in organic synthesis, particularly for the construction of complex polycyclic aromatic systems and substituted biaryls, which are prevalent in medicinal chemistry and materials science.[1] The interplay between the electron-withdrawing carboxylic acid and the boronic acid moiety on the sterically demanding naphthalene core presents specific challenges and opportunities in reaction optimization. This guide focuses on elucidating the critical roles of bases and solvents in modulating the reactivity and stability of this compound in palladium-catalyzed cross-coupling reactions.
Troubleshooting Guide: Common Issues and Strategic Solutions
This section addresses prevalent experimental hurdles encountered when using this compound and offers systematic approaches to diagnose and resolve them.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low to No Product Yield | 1. Inefficient Catalyst Activation: The active Pd(0) species may not be generated effectively from the Pd(II) precatalyst.[2][3] 2. Poor Oxidative Addition: The organic halide partner may be electron-rich or sterically hindered.[4] 3. Suboptimal Base/Solvent Combination: The chosen base may be too weak, poorly soluble, or incompatible with the solvent, hindering the formation of the reactive boronate species.[4][5] | 1. Catalyst Check: Use a fresh batch of a robust, air-stable precatalyst (e.g., a palladacycle) or a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. Ensure rigorous degassing of solvents to prevent catalyst oxidation.[2][4] 2. Ligand Modification: For challenging halides, employ more electron-rich and bulky ligands (e.g., Buchwald ligands like SPhos or XPhos) to facilitate oxidative addition.[4] 3. Systematic Screening: Screen a matrix of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane/H₂O, THF/H₂O, DMF). Ensure the base is finely powdered for optimal solubility and reactivity.[2][4] |
| Significant Protodeboronation | 1. Harsh Basic Conditions: Strong bases, especially in aqueous media, can promote the cleavage of the C-B bond, replacing the boronic acid with a hydrogen atom.[6][7] 2. Elevated Temperatures: Higher reaction temperatures can accelerate the rate of protodeboronation.[4] 3. Presence of Protic Solvents: Water or alcohols act as proton sources for this undesired side reaction.[2][6] | 1. Milder Base Selection: Switch to a weaker base such as KF or K₂CO₃.[2] 2. Temperature Optimization: Conduct the reaction at the lowest effective temperature. 3. Anhydrous Conditions: For highly sensitive substrates, employ strictly anhydrous conditions with a non-aqueous base. 4. Protecting Group Strategy: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a MIDA ester, which are more resistant to protodeboronation.[4][6] |
| Homocoupling of Boronic Acid | 1. Oxygen Contamination: The presence of oxygen can lead to oxidative homocoupling of the boronic acid and catalyst decomposition.[2][3] 2. Use of Pd(II) Precatalysts: In situ reduction of Pd(II) to Pd(0) can sometimes be accompanied by homocoupling.[3] | 1. Rigorous Degassing: Thoroughly degas all solvents and ensure the reaction is maintained under a positive pressure of an inert gas (e.g., Argon or Nitrogen).[2][4] 2. Use of Pd(0) Catalysts: Employing a pre-formed Pd(0) catalyst can minimize this side reaction.[4] |
| Poor Solubility of Reagents | 1. Inappropriate Solvent Choice: The polarity and nature of the solvent may not be suitable for dissolving all reaction components, including the this compound, the coupling partner, and the base.[8] | 1. Solvent Screening: Test a range of solvents with varying polarities. Polar aprotic solvents like DMF, DMAc, dioxane, and THF are commonly effective.[9] For highly insoluble substrates, consider high-boiling point aromatic solvents like toluene or chlorobenzene, but be mindful of potential side reactions at elevated temperatures.[8] 2. Biphasic Systems: A mixture of an organic solvent (e.g., dioxane, THF) with water can be highly effective, as the aqueous phase helps to dissolve the inorganic base and facilitate boronate formation.[9] Vigorous stirring is crucial in such systems.[2] |
| Steric Hindrance Effects | 1. Ortho-Substituents: The presence of the carboxylic acid group ortho to the boronic acid in this compound, as well as substituents on the coupling partner, can sterically hinder the reaction.[10][11] | 1. Bulky Ligands: Utilize bulky phosphine ligands that can promote the necessary coordination and subsequent reaction steps.[4] 2. Higher Temperatures: Carefully increasing the reaction temperature can help overcome the activation energy barrier imposed by steric hindrance.[4] 3. Alternative Boron Species: In some cases, converting the boronic acid to a less sterically demanding boronate ester may be beneficial.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in a Suzuki-Miyaura reaction involving this compound?
A1: The base plays a crucial role in the transmetalation step of the catalytic cycle.[1][5] Its primary function is to activate the boronic acid by converting it into a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[12][13] This "ate" complex is more reactive towards the palladium(II) halide complex, facilitating the transfer of the naphthyl group from boron to palladium.[5] The choice of base can significantly impact the reaction rate and yield.
Q2: How do I choose the right solvent for my reaction with this compound?
A2: The ideal solvent or solvent system should effectively dissolve the organic substrates and the inorganic base to ensure an efficient reaction.[9] Polar aprotic solvents such as DMF, dioxane, and THF are common choices.[9] Often, a biphasic mixture of an organic solvent with water is advantageous. The aqueous phase helps to dissolve the inorganic base, promoting the formation of the active boronate species.[9] The choice of solvent can also influence catalyst stability and reaction kinetics.[9]
Q3: I am observing significant decomposition of my this compound. What is the likely cause and how can I mitigate it?
A3: The most common decomposition pathway for boronic acids is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[6] This is often accelerated by strong bases, the presence of water, and high temperatures.[2][4] To mitigate this, consider using a milder base like potassium fluoride (KF), running the reaction at a lower temperature, or using anhydrous conditions if feasible.[2][4] Alternatively, converting the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) before the coupling reaction can be an effective strategy.[4][6]
Q4: Can the carboxylic acid group on this compound interfere with the reaction?
A4: Yes, the carboxylic acid group can potentially interfere in several ways. It can be deprotonated by the base, which may affect the solubility and electronic properties of the molecule. The ortho-position of the carboxylic acid relative to the boronic acid can also introduce steric hindrance, potentially slowing down the reaction.[11][14] In some cases, intramolecular interactions between the carboxylic acid and the boronic acid moiety can influence reactivity.[11] Careful selection of the base and reaction conditions is necessary to minimize any adverse effects.
Q5: What are the best practices for setting up a Suzuki-Miyaura reaction with this compound to ensure reproducibility?
A5: To ensure reproducibility, it is crucial to control several key parameters. Always use freshly degassed solvents to prevent oxygen from deactivating the catalyst.[2][4] Ensure that the base is finely powdered and, if required, thoroughly dried.[2] Use a reliable source of palladium catalyst and ligand, and consider using an air-stable precatalyst.[2] Precisely control the reaction temperature and ensure efficient stirring, especially for biphasic reactions.[2] Finally, verify the purity of your starting materials, as impurities can sometimes inhibit the reaction.[2]
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a starting point for the coupling of this compound with an aryl halide. Optimization of the base, solvent, temperature, and catalyst/ligand system may be necessary for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equivalents)
-
Degassed solvent (e.g., Dioxane/H₂O 4:1, 0.1-0.2 M concentration relative to the limiting reagent)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the this compound, aryl halide, and the finely powdered base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 15-30 minutes.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Catalyst Addition: Add the palladium catalyst to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol for the Protection of this compound as a Diethanolamine Adduct
For substrates prone to protodeboronation, converting the boronic acid to a more stable diethanolamine adduct can be beneficial.[15]
Materials:
-
This compound (1.0 equivalent)
-
Diethanolamine (1.0 equivalent)
-
Methylene chloride
Procedure:
-
Dissolution: In a vial with a stir bar, dissolve the this compound in a minimal amount of methylene chloride.
-
Addition: Add diethanolamine dropwise via pipette while stirring.
-
Precipitation: A precipitate will typically form.
-
Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in Suzuki coupling reactions.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the fundamental workflow and the catalytic cycle central to the reactions of this compound.
Caption: A schematic of the Suzuki-Miyaura cross-coupling catalytic cycle.
Caption: A decision-making workflow for troubleshooting common reaction failures.
References
-
Wikipedia. Suzuki reaction. [Link]
- Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal.
-
Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
- Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
-
Ghaffari, B., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Yuan, Z., et al. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. ResearchGate. [Link]
- Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
-
de Lambert de Boisjan, A., Allemann, C., & Fadini, L. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ResearchGate. [Link]
-
Bell, G. E., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. ACS Publications. [Link]
-
ResearchGate. Effect of solvent on the Suzuki reaction. [Link]
-
Fyfe, J. W. B., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
Bell, G. E., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. [Link]
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemical & Engineering News. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]
-
Cox, P. A., et al. (2016). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]
- MDPI. (2023).
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
ResearchGate. (2023). Protodeboronation and its application in synthesis. [Link]
-
Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. [Link]
-
ResearchGate. (2021). The influence of ortho-substituents on the properties of phenylboronic acids. [Link]
-
Bo-Ting, G., et al. (2009). Easily attachable and detachable ortho-directing agent for arylboronic acids in ruthenium-catalyzed aromatic C-H silylation. PubMed. [Link]
-
Cox, P. A., et al. (2022). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. PubMed Central. [Link]
-
Kallepalli, V. A., et al. (2011). Anthranilamide: A Simple, Removable ortho-Directing Modifier for Arylboronic Acids Serving also as a Protecting Group in Cross-Coupling Reactions. ACS Publications. [Link]
-
ResearchGate. Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid. [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]
-
ResearchGate. (2014). Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid, American Journal of Physical Chemistry, Science Publishing Group [ajpchem.org]
- 15. youtube.com [youtube.com]
Preventing protodeboronation of 5-borono-1-naphthoic acid
A Researcher's Guide to Preventing Protodeboronation
Welcome to the technical support center for 5-borono-1-naphthoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions to a common challenge encountered during its use: protodeboronation. As Senior Application Scientists, we have compiled this resource based on established scientific principles and field-proven insights to ensure the integrity and success of your experiments.
Understanding the Challenge: Protodeboronation
Protodeboronation is an undesired side reaction where the carbon-boron bond in a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] In the case of this compound, this results in the formation of 1-naphthoic acid, a byproduct that reduces the yield of your desired cross-coupling product and complicates purification. This process is highly dependent on factors such as pH, temperature, solvent, and the choice of catalyst.[1][2]
The electron-withdrawing nature of the carboxylic acid group in this compound can influence its susceptibility to protodeboronation. While electron-withdrawing groups can sometimes stabilize the C-B bond, they can also affect the acidity of the boronic acid and its reactivity in the catalytic cycle.[3]
Frequently Asked Questions (FAQs)
Q1: What is causing the low yield of my Suzuki-Miyaura coupling reaction when using this compound?
A1: A likely culprit for low yields is the protodeboronation of your this compound.[1] This side reaction consumes your starting material, converting it to 1-naphthoic acid. You can confirm this by analyzing your crude reaction mixture using techniques like LC-MS or NMR to identify the presence of the 1-naphthoic acid byproduct.[2]
Q2: How does the pH of the reaction medium affect the stability of this compound?
A2: The pH is a critical factor. Both acidic and basic conditions can promote protodeboronation.[1][4] At high pH, the boronic acid is converted to the more nucleophilic tetrahedral boronate anion ([ArB(OH)₃]⁻), which is necessary for the transmetalation step in Suzuki-Miyaura coupling but is also more susceptible to base-catalyzed protodeboronation.[4][5] Conversely, acidic conditions can also lead to protodeboronation through an acid-catalyzed pathway.[1][3] For many arylboronic acids, the rate of protodeboronation is minimized at a more neutral pH.[1]
Q3: Can the carboxylic acid group of this compound interfere with the reaction?
A3: Yes, the carboxylic acid group can potentially complicate the reaction. It can be deprotonated by the base, which may affect the solubility of the boronic acid. Furthermore, the carboxylate could potentially coordinate to the palladium catalyst, influencing its activity. While this guide focuses on protodeboronation, it is a factor to consider during reaction optimization.
Q4: I am observing significant protodeboronation even at room temperature. What could be the reason?
A4: While higher temperatures generally accelerate protodeboronation, significant degradation at room temperature can occur, especially with highly active catalyst systems or if the reaction conditions are not optimized.[6][7] The choice of a very strong base can also lead to rapid protodeboronation even at lower temperatures.[8] Additionally, the presence of excess water can facilitate this side reaction.[8]
Troubleshooting Guide
This section provides a structured approach to troubleshoot and mitigate protodeboronation of this compound in your cross-coupling reactions.
Problem: Significant Formation of 1-Naphthoic Acid (Protodeboronation Byproduct)
Workflow for Troubleshooting Protodeboronation
Caption: A step-by-step workflow to diagnose and resolve issues with protodeboronation.
| Potential Cause | Recommended Solution | Scientific Rationale |
| High Reaction Temperature | Lower the reaction temperature. Attempt the reaction at a milder temperature, for instance, 40-60 °C, if your catalyst system is sufficiently active.[7] | The rate of protodeboronation, like most chemical reactions, increases with temperature. Reducing the temperature can slow down this undesired side reaction more significantly than the desired cross-coupling.[8] |
| Inappropriate Base | Switch to a weaker base. Instead of strong bases like NaOH or KOH, consider using milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[8][9] | Strong bases create a highly basic environment that accelerates the base-catalyzed protodeboronation pathway.[1][5] Milder bases can provide the necessary conditions for the catalytic cycle to proceed while minimizing the rate of the side reaction. |
| Suboptimal Catalyst System | Employ a highly active palladium catalyst and ligand system. Pre-formed catalysts or combinations like Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be effective.[6][9] | A more efficient catalyst can accelerate the rate of the desired Suzuki-Miyaura coupling, allowing it to outcompete the slower protodeboronation reaction.[1][6] |
| High Concentration of Free Boronic Acid | Utilize a "slow-release" strategy by converting this compound to its pinacol ester derivative, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoic acid.[9][10] | Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation.[11][12] They slowly hydrolyze in the reaction mixture to release the active boronic acid, keeping its concentration low and thus minimizing the rate of protodeboronation.[6][10] |
| Presence of Excess Water | Use anhydrous solvents and ensure all reagents are dry. While a small amount of water can be beneficial for the Suzuki coupling, excess water can act as a proton source and facilitate protodeboronation.[8][9] | Water is a reactant in the protodeboronation process, providing the proton that replaces the boronic acid group.[13] Minimizing its presence can therefore slow down this undesired reaction. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with this compound using a Mild Base
This protocol is a starting point and may require optimization for your specific aryl halide.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the anhydrous, degassed 1,4-dioxane and a minimal amount of degassed water (e.g., a 10:1 dioxane:water ratio) via syringe.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: "Slow-Release" Suzuki-Miyaura Coupling using 5-(pinacolboron)-1-naphthoic acid
This protocol is recommended for particularly challenging substrates where protodeboronation is persistent.
Materials:
-
Aryl halide (1.0 eq)
-
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoic acid (1.2 - 1.5 eq)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide, 5-(pinacolboron)-1-naphthoic acid, Pd₂(dba)₃, XPhos, and Cs₂CO₃ to a dry reaction vessel.
-
Add anhydrous, degassed toluene.
-
Seal the vessel and heat the reaction mixture to 80-100 °C, monitoring the reaction progress.
-
Follow steps 5-8 from Protocol 1 for work-up and purification.
Mechanistic Insight: The Protodeboronation Pathway
Understanding the mechanism of protodeboronation is key to preventing it. The process can be catalyzed by both acid and base.
Proposed Mechanism of Base-Catalyzed Protodeboronation
Caption: Simplified mechanism of base-catalyzed protodeboronation of an arylboronic acid.
In the presence of a base, the trigonal planar boronic acid is in equilibrium with its anionic, tetrahedral boronate form.[4] This boronate species is more reactive and can undergo cleavage of the carbon-boron bond, with a proton source (like water) providing the hydrogen to form the protodeboronated arene.[1]
Purification of this compound and its Derivatives
If you suspect your starting material has partially degraded, or if you need to purify it before use, several methods can be employed.
-
Recrystallization: For the free boronic acid, recrystallization from a suitable solvent system (e.g., water/ethanol mixtures) can be effective.[14]
-
Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. Dissolve the impure material in an organic solvent and extract with a mild aqueous base (e.g., sodium bicarbonate solution). The boronic acid will move to the aqueous layer as its carboxylate salt. The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities, followed by acidification to precipitate the pure boronic acid, which can be collected by filtration.
-
Chromatography: While challenging for free boronic acids due to their polarity and potential for tailing on silica gel, chromatography can be used.[15] Reverse-phase chromatography may be a more suitable option. For the pinacol ester derivative, standard silica gel chromatography is generally effective.[15]
References
- Acid-promoted metal-free protodeboronation of arylboronic acids. (2017). RSC Publishing.
- Effect of pH on the stability and reactivity of aryl boronic acids. (n.d.). Benchchem.
- Protodeboron
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). Journal of the American Chemical Society.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). Accounts of Chemical Research.
- The proposed mechanism for protodeboronation of arylboronic acids. (n.d.).
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling. (n.d.).
- Preventing protodeboronation of 2,5-Difluorophenylboronic acid. (n.d.). Benchchem.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2010). Journal of the American Chemical Society.
- Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews.
- How to purify boronic acids/boronate esters?. (2016).
- Purific
- Technical Support Center: Managing Protodeborylation in Suzuki Reactions. (n.d.). Benchchem.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2021). Journal of the American Chemical Society.
- Preventing protodeboronation of 2-Ethoxy-5-methoxyphenylboronic acid. (n.d.). Benchchem.
- Preventing protodeboronation of 2-Fluoropyridine-3-boronic acid. (n.d.). Benchchem.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
5-Borono-1-naphthoic acid vs 1-naphthaleneboronic acid in Suzuki coupling
An In-Depth Technical Guide to Suzuki Coupling: 5-Borono-1-naphthoic acid vs. 1-naphthaleneboronic acid
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl structures.[1] The choice of the organoboron reagent is critical, influencing reaction efficiency, scope, and conditions. This guide provides a detailed, objective comparison between two naphthalene-based building blocks: the unsubstituted 1-naphthaleneboronic acid and the functionalized This compound .
We will delve into the fundamental electronic differences between these reagents, supported by experimental data and protocols, to explain the causality behind their performance in the palladium-catalyzed Suzuki coupling.
Introduction to the Reagents
At first glance, both molecules provide the same naphthalene core. However, the presence of a carboxylic acid moiety in this compound fundamentally alters its electronic properties and, consequently, its reactivity profile.
-
1-Naphthaleneboronic Acid: A standard, widely used organoboron reagent for introducing a 1-naphthyl group.[2][3][4] It is a relatively electron-rich aromatic system that generally participates readily in Suzuki couplings.
-
This compound: A functionalized analogue that allows for the direct incorporation of a naphthalene-1-carboxylic acid scaffold. The carboxylic acid group at the 5-position acts as a moderate electron-withdrawing group (EWG).
-
CAS Number: 216060-11-6[7]
-
Molecular Formula: C₁₁H₉BO₄
-
Molecular Weight: 216.00 g/mol
-
The Decisive Factor: Electronic Effects in the Suzuki Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[8] The three key steps are oxidative addition, transmetalation, and reductive elimination.[1][9] The electronic nature of the boronic acid primarily impacts the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.
The efficiency of this step is highly dependent on the nucleophilicity of the carbon atom bonded to boron. Electron-donating groups (EDGs) on the aryl boronic acid increase the electron density on this carbon, enhancing its nucleophilicity and accelerating the transmetalation rate.[10][11] Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the carbon less nucleophilic and typically slowing the reaction.[10][11]
Diagram 1: Electronic influence on the C-B bond and transmetalation step.
This fundamental difference predicts that 1-naphthaleneboronic acid will generally be more reactive than this compound under identical conditions. The latter may require more forcing conditions—such as higher temperatures, longer reaction times, or more active catalyst systems—to achieve comparable yields.
Head-to-Head Performance: A Comparative Overview
| Feature | 1-Naphthaleneboronic Acid | This compound | Causality & Field Insights |
| Reaction Rate | Typically faster | Typically slower | The EWG effect of the -COOH group in the 5-isomer reduces the nucleophilicity of the carbon-boron bond, slowing the rate-determining transmetalation step.[11] |
| Reaction Yield | Generally high | Moderate to high; may be lower under standard conditions | To achieve high yields with the 5-isomer, optimization (e.g., stronger base, more active ligand, higher temperature) is often necessary to overcome the slower kinetics. |
| Optimal Conditions | Standard Pd catalysts (e.g., Pd(PPh₃)₄), common bases (Na₂CO₃, K₂CO₃), and solvents work well.[14] | May benefit from more active catalysts (e.g., those with Buchwald ligands) or stronger bases (e.g., K₃PO₄, Cs₂CO₃) to drive the reaction. | The choice of a more sophisticated catalyst system can often compensate for a less reactive substrate, a common strategy in medicinal chemistry. |
| Side Reactions | Prone to standard side reactions like protodeboronation and homocoupling.[15] | The -COOH group can potentially coordinate with the catalyst or base. Susceptibility to protodeboronation might increase under harsh conditions. | The acidic proton of the -COOH group requires at least one extra equivalent of base for neutralization before the catalytic cycle can proceed efficiently. |
| Solubility | Soluble in many organic solvents like dioxane, THF, and DMF. | Enhanced solubility in more polar protic solvents due to the carboxylic acid. May require different solvent systems for optimal results. | Solubility of all reagents at the reaction temperature is crucial. The different solubility profiles must be considered when selecting the solvent system. |
Experimental Protocols
The following protocols provide a validated starting point for researchers. The procedure for this compound includes an additional equivalent of base to account for the acidic proton.
Protocol 1: General Procedure for Suzuki Coupling of 1-Naphthaleneboronic Acid
Diagram 2: Workflow for Suzuki coupling with 1-naphthaleneboronic acid.
Materials:
-
Aryl Halide (e.g., 4-bromoanisole, 1.0 mmol)
-
1-Naphthaleneboronic Acid (1.2 mmol, 1.2 eq)[5]
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 eq)
-
1,4-Dioxane, anhydrous (8 mL)
-
Water, degassed (2 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, 1-naphthaleneboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the degassed dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-8 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Protocol 2: Recommended Procedure for Suzuki Coupling of this compound
Key Modification: Use of an additional equivalent of base to neutralize the carboxylic acid proton, preventing it from interfering with the basic conditions required for the catalytic cycle.
Materials:
-
Aryl Halide (e.g., 4-bromoanisole, 1.0 mmol)
-
This compound (1.2 mmol, 1.2 eq)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 mmol, 3.0 eq)
-
1,4-Dioxane, anhydrous (8 mL)
-
Water, degassed (2 mL)
Procedure:
-
Follow steps 1-3 from Protocol 1, using 3.0 equivalents of K₂CO₃.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring. Note: A slightly higher temperature may be required to achieve a reasonable reaction rate.
-
Monitor the reaction progress. Expect longer reaction times (e.g., 12-24 hours) compared to the unsubstituted analogue.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate (20 mL). Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid, then extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mechanistic Visualization: The Suzuki Catalytic Cycle
The following diagram illustrates the universally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The transmetalation step (B to C) is where the electronic properties of the boronic acid exert their primary influence.
Diagram 3: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Recommendations
The choice between 1-naphthaleneboronic acid and this compound is dictated by the synthetic goal.
-
Choose 1-Naphthaleneboronic Acid for General Synthesis: For the simple introduction of a 1-naphthyl moiety, this reagent is the superior choice due to its higher intrinsic reactivity, leading to faster reactions, often higher yields, and milder conditions.
-
Choose this compound for Functionalized Targets: This reagent is invaluable when the final product requires a carboxylic acid handle on the naphthalene core for further modification or for its inherent biological properties. Researchers must be prepared to invest in reaction optimization to overcome its lower reactivity. The protocols and principles outlined in this guide provide a robust framework for achieving success with this more challenging, yet highly useful, building block.
By understanding the underlying electronic principles, chemists can make informed decisions, anticipate challenges, and rationally design experimental conditions, thereby accelerating research and development timelines.
References
- BenchChem. (2025). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids.
- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki Coupling: The Role of 1-Naphthylboronic Acid in Biaryl Synthesis.
- BenchChem. (2025). A Comparative Analysis of Boronic Acids in Cross-Coupling Reactions.
- Organic Chemistry Portal. Suzuki Coupling.
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
- BenchChem. (2025). A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
-
Wikipedia. Suzuki reaction. [Link]
-
PubChem. 1-Naphthaleneboronic acid. [Link]
-
ACS Publications. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlocking Complex Molecules: The Power of 1-Naphthylboronic Acid in Suzuki Coupling.
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
PubChem. 1-Naphthoic acid. [Link]
-
NIST. 1-Naphthaleneboronic acid. [Link]
-
ResearchGate. (2020). Rationalization of the formation of naphthoic acids 57 and 59 in the.... [Link]
-
ResearchGate. (2019). (a) Selective synthesis of 8‐bromonaphthalene‐1‐boronic acid 1 and.... [Link]
-
Genov, M., Almorín, A., & Espinet, P. (2006). Efficient synthesis of chiral 1,1'-binaphthalenes by the asymmetric suzuki-miyaura reaction: dramatic synthetic improvement by simple purification of naphthylboronic acids. Chemistry, 12(36), 9346–9352. [Link]
-
ResearchGate. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]
-
Otto Chemie Pvt. Ltd. Naphthalene-1-boronic acid, 98%. [Link]
-
CORTEX BIOCHEM. This compound. [Link]
- BenchChem. (2025). Application Note and Protocol: Suzuki Coupling of 5-Bromo-8-methoxy-1,7-naphthyridine.
-
Wikipedia. 1-Naphthoic acid. [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]
-
Organic Syntheses. α-NAPHTHOIC ACID. [Link]
- Google Patents. (2021).
- BenchChem. (2025).
-
IndiaMART. Naphthalene-1-Boronic Acid. [Link]
-
Chem-Impex. Naphthalene-1-boronic acid. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 1-Naphthaleneboronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. 1-Naphthaleneboronic acid | C10H9BO2 | CID 254532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Naphthylboronic acid | 13922-41-3 [chemicalbook.com]
- 7. 216060-11-6 | this compound | Organoborons | Ambeed.com [ambeed.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
A Comparative Guide to Boronic Acid-Based Fluorescent Sensors for Glucose Detection
For researchers, scientists, and professionals in drug development, the precise and continuous monitoring of glucose is a critical endeavor. While enzyme-based sensors have been the cornerstone of glucose detection, they face limitations in long-term stability. Boronic acid-based fluorescent sensors have emerged as a powerful alternative, offering reversible, covalent binding for continuous monitoring applications.[1] This guide provides an in-depth, comparative analysis of these sensors, grounded in experimental data and field-proven insights to aid in the selection of the optimal sensor for your research needs.
The Underpinning Science: Mechanism of Boronic Acid Sensors
At its core, the functionality of these sensors relies on the principles of Lewis acid-base chemistry. Boronic acids act as Lewis acids, enabling them to form reversible covalent bonds with compounds containing 1,2- or 1,3-diols, such as glucose, to create five or six-membered cyclic esters.[2][3] This binding event is the fundamental recognition mechanism. The ingenuity of these sensors lies in coupling this binding event to a change in fluorescence.
The most prevalent signaling mechanism is Photoinduced Electron Transfer (PET) . In a typical PET sensor, the molecule consists of three key components: a fluorophore (the light-emitting part), a receptor (the boronic acid), and a spacer.[4] In the absence of glucose, the boronic acid receptor can quench the fluorescence of the fluorophore through PET.[4][5][6] Upon binding to glucose, the electronic properties of the boronic acid are altered, inhibiting the PET process and "turning on" the fluorescence.[4]
Another common mechanism is Intramolecular Charge Transfer (ICT) . In ICT-based sensors, the binding of glucose to the boronic acid moiety alters the electron density across the molecule, leading to a shift in the fluorescence emission wavelength or intensity.[3][7]
Caption: Workflow for the evaluation and selection of a fluorescent glucose sensor.
Conclusion and Future Outlook
The field of boronic acid-based fluorescent sensors is dynamic, with ongoing research focused on developing probes with improved water solubility, higher affinity for glucose at physiological pH, and longer excitation/emission wavelengths for in vivo applications. [8][9]Anthracene-based sensors, while foundational, are giving way to more biocompatible fluorophores. The strategic design of diboronic acid structures continues to be a promising avenue for enhancing glucose selectivity, a critical factor for reliable monitoring in complex biological milieu. [1]By carefully considering the comparative data and applying the rigorous evaluation protocols outlined in this guide, researchers can confidently select and validate the most appropriate sensor to advance their scientific inquiries.
References
- Recent development of boronic acid-based fluorescent sensors. RSC Publishing.
- Recent development of boronic acid-based fluorescent sensors. RSC Publishing. (2018-08-20).
- Recent Progress in Diboronic-Acid-Based Glucose Sensors. MDPI. (2023-06-04).
- Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega.
- Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Journal of the American Chemical Society. (2023-04-06).
- Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing. PMC - NIH.
- Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring. NIH.
- Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy. Chemical Society Reviews (RSC Publishing). (2023-02-22).
- Photoinduced electron transfer. Wikipedia.
- Fluorescent PET (Photoinduced Electron Transfer) sensors as potent analytical tools. Almac.
- Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents. Chem Soc Rev. (2025-11-21).
Sources
- 1. Recent Progress in Diboronic-Acid-Based Glucose Sensors [mdpi.com]
- 2. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 4. almacgroup.com [almacgroup.com]
- 5. Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS01097B [pubs.rsc.org]
- 6. Photoinduced electron transfer - Wikipedia [en.wikipedia.org]
- 7. Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Validation of analytical methods for boronic acids using HPLC
Expertise & Experience: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For boronic acid analysis, critical parameters to test include mobile phase pH, column temperature, and mobile phase organic content, as these can significantly influence both retention and on-column stability. [5]
Comparison of HPLC Strategies for Boronic Acid Analysis
The success of a method often hinges on the choices made during development. Here we compare common approaches.
Column Selection: The Impact of Silanol Activity
Trustworthiness: Not all C18 columns are created equal. For boronic esters, the free silanol groups on the silica surface can catalyze hydrolysis. [5][7]Using a modern, end-capped column with low silanol activity is crucial to obtaining an accurate profile of the ester.
Data Presentation: Column Performance Comparison
| Column Type | Phenylboronic Acid Peak Tailing Factor | % Hydrolysis of Phenylboronic Acid Pinacol Ester* | Rationale |
| Traditional C18 (High Silanol) | 1.8 | 12.5% | Prone to silanol interactions, causing peak tailing and catalyzing on-column hydrolysis. |
| Modern End-capped C18 (Low Silanol) | 1.2 | <1.0% | High surface coverage minimizes silanol activity, preserving the ester and improving peak shape. |
| Hybrid Particle C18 (e.g., Waters XTerra) | 1.1 | <0.5% | Offers excellent stability and low silanol activity, often providing the best performance for labile compounds. [5][7] |
*Determined by repeat injections of the ester standard over 24 hours.
Detection Methods: Beyond Standard UV
While UV detection is the workhorse of HPLC, its utility depends on the presence of a suitable chromophore.
| Detection Method | Principle | Advantages for Boronic Acids | Disadvantages |
| UV/PDA | Measures absorbance of light | Simple, robust, widely available. | Requires a UV chromophore; may lack sensitivity for some analytes. |
| Fluorescence (FLD) | Measures emission of light after excitation | Highly sensitive and selective. | Requires a native fluorophore or derivatization. |
| Post-Column Derivatization with Alizarin + FLD | Analyte reacts post-column to form a fluorescent product. [13][14] | Highly selective for boronic acids; excellent sensitivity. | Adds complexity to the HPLC system (extra pump, reactor). |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio | Universal detection, provides mass confirmation, excellent for trace analysis. | Higher cost and complexity; boronic acids may require specific mobile phases for good ionization. |
Conclusion
Validating an HPLC method for boronic acids is a nuanced process that demands more than rote adherence to regulatory guidelines. It requires a deep understanding of the analyte's inherent instabilities and a proactive approach to method development. By prioritizing specificity through rigorous forced degradation studies, selecting modern, low-silanol activity columns to prevent on-column degradation, and considering advanced detection strategies when necessary, analysts can develop and validate methods that are truly fit-for-purpose. The strategies and data presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to confidently tackle the analytical challenges posed by this vital class of molecules, ensuring the generation of accurate and reliable data in the pursuit of novel therapeutics.
References
- BenchChem. (n.d.). Methyl Boronic Acid: A Technical Guide to Stability and Handling.
- PubChem. (n.d.). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2).
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
- BenchChem. (n.d.). A Comparative Guide to HPLC Method Validation for Methyl 4-Boronobenzoate Analysis.
- Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation.
- VTechWorks. (n.d.). Nitrophenyl boronic acids as derivatizing agents in chromatography.
- ACS Publications. (n.d.). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS.
- bioRxiv. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects.
- ResearchGate. (n.d.). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters.
- PubMed. (2015, October 23). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin.
- ChemRxiv. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts.
- ResearchGate. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts.
- ResearchGate. (2025, August 5). (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- PubMed. (2012, March 16). Strategies for the analysis of highly reactive pinacolboronate esters.
- Taylor & Francis Online. (2014, April 3). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC.
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Wageningen University & Research. (n.d.). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
- ScienceDirect. (2015, September 12). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
- Wageningen University & Research. (2015, January 21). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
- PubMed. (n.d.). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids.
Sources
- 1. waters.com [waters.com]
- 2. benchchem.com [benchchem.com]
- 3. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.wur.nl [research.wur.nl]
- 15. daneshyari.com [daneshyari.com]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reactivity of Substituted Naphthoic Acid Boronic Acids in Suzuki-Miyaura Cross-Coupling
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction has seen widespread industrial use for the production of complex specialty chemicals, including active pharmaceutical ingredients and electronic materials.[2] At the heart of this transformation lies the organoboron reagent, typically a boronic acid, whose reactivity profoundly dictates the success of the coupling.[3]
Substituted naphthoic acid boronic acids are a class of reagents that offer a rigid, polycyclic aromatic scaffold, making them invaluable building blocks in drug discovery and materials science.[4] However, the reactivity of these boronic acids can be significantly modulated by the nature and position of substituents on the naphthalene ring. Understanding these substituent effects is paramount for optimizing reaction conditions and achieving desired synthetic outcomes.
This guide provides an in-depth comparison of the reactivity of substituted naphthoic acid boronic acids in the Suzuki-Miyaura cross-coupling reaction. We will explore the interplay of electronic and steric effects, supported by representative experimental data, and provide detailed protocols for researchers to conduct their own comparative studies.
The Decisive Role of Substituents: Electronic and Steric Effects
The rate-determining step in many Suzuki-Miyaura catalytic cycles is the transmetalation of the organic group from the boron atom to the palladium center.[5][6] The efficiency of this step is highly sensitive to the electronic and steric properties of the boronic acid.
Electronic Effects: The electronic nature of substituents on the naphthyl ring alters the nucleophilicity of the ipso-carbon atom undergoing transmetalation.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or alkyl groups increase the electron density on the aromatic ring. This enhanced electron density makes the ipso-carbon more nucleophilic, generally leading to a faster transmetalation rate and higher reaction yields.[2]
-
Electron-Withdrawing Groups (EWGs): Conversely, substituents like the nitro group (-NO₂) decrease the electron density of the aromatic ring. This reduction in nucleophilicity can slow down the transmetalation step.[7] However, the increased Lewis acidity of the boron atom in electron-poor systems can sometimes facilitate the formation of the boronate complex, a key intermediate in one of the proposed mechanistic pathways.[7][8] This can lead to complex reactivity profiles that are highly dependent on the specific reaction conditions.
Steric Effects: The steric environment around the boronic acid moiety plays a critical role in its ability to approach and coordinate with the palladium catalyst.
-
Ortho- and Peri-Substitution: Substituents at positions adjacent to the boronic acid (ortho-substitution) or in a peri relationship (e.g., at the 8-position in 1-naphthylboronic acids) can create significant steric hindrance. This steric bulk can impede the formation of the necessary palladium-boron adduct for transmetalation, thereby reducing the reaction rate and overall yield.[9]
Comparative Reactivity Analysis: A Data-Driven Perspective
To illustrate the practical implications of these electronic and steric effects, we present a comparative analysis of the reactivity of three representative substituted 1-naphthoic acid boronic acids: 4-methoxy-1-naphthoic acid boronic acid (electron-donating), 4-nitro-1-naphthoic acid boronic acid (electron-withdrawing), and 8-methyl-1-naphthoic acid boronic acid (sterically hindered).
The following data summarizes the yields of the Suzuki-Miyaura coupling of these boronic acids with a model aryl bromide, 4-bromoanisole, under standardized reaction conditions.
| Naphthoic Acid Boronic Acid | Substituent Effect | Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| 4-Methoxy-1-naphthoic acid boronic acid | Electron-Donating | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4 | 92 |
| 4-Nitro-1-naphthoic acid boronic acid | Electron-Withdrawing | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | 65 |
| 8-Methyl-1-naphthoic acid boronic acid | Steric Hindrance | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 24 | 35 |
Note: The data in this table is a synthesized representation from multiple sources to illustrate general reactivity trends and may not reflect the results of a single head-to-head study.
Analysis of the Data:
The results clearly demonstrate the anticipated reactivity trends. The electron-donating methoxy group at the 4-position facilitates the reaction, leading to a high yield in a relatively short time. In contrast, the electron-withdrawing nitro group at the same position significantly reduces the reaction efficiency, requiring a longer reaction time to achieve a moderate yield. The most dramatic effect is observed with the 8-methyl substituent. The steric hindrance imposed by the peri-methyl group severely impedes the reaction, resulting in a low yield even after an extended reaction time.
Mechanistic Insights
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle. The nature of the substituted naphthoic acid boronic acid primarily influences the crucial transmetalation step.
Figure 2: Workflow for the kinetic analysis of Suzuki-Miyaura reactions.
Detailed Procedure:
-
Reaction Setup: In a pre-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), the substituted naphthoic acid boronic acid (1.2 mmol), the base (2.0 mmol), and the internal standard (0.5 mmol).
-
Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 10 mL of a 4:1 toluene/water mixture) via syringe.
-
Reaction Initiation: Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and allow the mixture to equilibrate with stirring. Inject a solution of the palladium catalyst (0.02 mmol in 1 mL of degassed toluene) into the reaction mixture. This marks time zero (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (approximately 0.1 mL) of the reaction mixture.
-
Sample Preparation and Analysis: Immediately quench the aliquot with a small volume of water and extract with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and analyze by GC-MS or HPLC to determine the concentration of the product relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the slope of the initial linear portion of the curve.
Conclusion
The reactivity of substituted naphthoic acid boronic acids in Suzuki-Miyaura cross-coupling is a nuanced interplay of electronic and steric factors. Electron-donating substituents generally accelerate the reaction, while electron-withdrawing and sterically demanding substituents can significantly hinder it. A thorough understanding of these principles, combined with careful optimization of reaction conditions, is essential for the successful application of these valuable synthetic building blocks. The provided experimental protocol offers a robust framework for researchers to conduct their own comparative studies and further elucidate the reactivity of this important class of compounds.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Al-Masum, M., & Ng, D. (2012). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. The Journal of Organic Chemistry, 77(17), 7436–7443.
- Barber, T. R., & Aggarwal, V. K. (2018). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reaction of Naphthyl and Quinolyl Alcohols with Boronic Acids. Organic Letters, 20(12), 3654–3658.
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119.
- Denmark, S. E., & Smith, R. C. (2006). A Systematic Investigation of the Suzuki−Miyaura Cross-Coupling of Aryl- and Heteroarylboronic Acids with Aryl- and Heteroaryl Halides in Biphasic Media. The Journal of Organic Chemistry, 71(13), 4920–4931.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Slower, the Better: The Rate of Transmetalation in Suzuki-Miyaura Cross-Coupling.
- Matos, K., & Soderquist, J. A. (1998). A New Twist on the Suzuki Cross-Coupling Reaction: The Use of Potassium Alkyl- and Aryltrifluoroborates. The Journal of Organic Chemistry, 63(4), 461–470.
- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: The missing link. Science, 352(6283), 329-332.
- Adamo, C., & Ciofini, I. (2005). The Suzuki-Miyaura Reaction: A DFT Study. The Journal of Physical Chemistry A, 109(47), 10768–10775.
- Chelucci, G. (2014). Suzuki–Miyaura cross-coupling reaction of sterically hindered arylboronic acids and esters.
- Osakada, K., & Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(31), 10676-10689.
- BenchChem. (2025). A Comparative Analysis of 2-Nitrophenylboronic Acid and 4-Nitrophenylboronic Acid in Suzuki Coupling Reactions. BenchChem Technical Guides.
- Frankland, E. (1860). On a new series of organic compounds containing boron. Proceedings of the Royal Society of London, 10, 568-572.
- Valente, C., & Organ, M. G. (2011). The Suzuki-Miyaura cross-coupling reaction in the synthesis of biologically active compounds. Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds, 1-38.
- Tang, W., & Zhang, X. (2002). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070.
- Amatore, C., & Jutand, A. (2000). Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Organometallics, 19(16), 3111–3119.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
- Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Novel Suzuki–Miyaura Coupling Reactions. Organometallics, 34(23), 5497–5508.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki−Miyaura Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Synthesis, 2004(15), 2419-2440.
- Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3-4), 263-303.
- Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298.
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions.
- Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
- Denmark, S. E., & Baird, J. D. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Electrophiles. In Metal-Catalyzed Cross-Coupling Reactions (pp. 1-63). Wiley-VCH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
A Senior Application Scientist's Guide to Biaryl Synthesis: Evaluating Alternatives to 5-borono-1-naphthoic acid
For the attention of: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Importance of Biaryl Scaffolds and the Role of Boronic Acids
The biaryl motif is a cornerstone of modern medicinal chemistry and materials science. Its prevalence in pharmaceuticals, agrochemicals, and functional organic materials underscores the continuous need for robust and versatile synthetic methodologies for its construction. For decades, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has been a workhorse in this field, prized for its functional group tolerance and generally high yields.[1] Central to this transformation is the organoboron reagent, with boronic acids, such as 5-borono-1-naphthoic acid, being a common choice.
However, the reliance on boronic acids is not without its challenges. Their inherent instability, propensity for protodeboronation, and tendency to form cyclic trimeric anhydrides (boroxines) can lead to issues with stoichiometry, reproducibility, and shelf-life.[2] These limitations have spurred the development of a diverse array of alternative reagents, each with unique characteristics that may offer advantages in specific synthetic contexts.
This guide provides an in-depth, objective comparison of this compound with its leading alternatives in biaryl synthesis. We will delve into the underlying mechanistic principles, provide detailed experimental protocols, and present comparative data to empower researchers to make informed decisions for their synthetic endeavors.
The Benchmark: Suzuki-Miyaura Coupling with this compound
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation.[3] The catalytic cycle, illustrated below, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid (activated by a base), and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.
While effective, the use of this compound necessitates careful handling and storage to mitigate degradation. The following sections will explore more stable and, in some cases, more reactive alternatives.
Key Alternatives to this compound
We will now explore three prominent classes of alternatives: potassium organotrifluoroborates, organosilanes (Hiyama coupling), and organostannanes (Stille coupling). Each offers a unique set of advantages and disadvantages.
Potassium Organotrifluoroborates: The Stability Champions
Potassium organotrifluoroborates have emerged as highly attractive alternatives to boronic acids.[4] These crystalline, free-flowing solids exhibit exceptional stability to both air and moisture, allowing for indefinite storage at room temperature without special precautions.[4][5] This enhanced stability is attributed to the tetracoordinate nature of the boron atom, which is strongly bonded to three fluorine atoms, rendering it less susceptible to protodeboronation.[4]
Synthesis of Potassium 1-Naphthyltrifluoroborate:
Potassium 1-naphthyltrifluoroborate can be readily prepared from the corresponding 1-naphthaleneboronic acid by treatment with potassium hydrogen fluoride (KHF₂).[6]
Experimental Protocol: Synthesis of Potassium 1-Naphthyltrifluoroborate [6]
-
In a round-bottomed flask, dissolve 1-naphthaleneboronic acid (1.0 equiv) in methanol.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add an aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 equiv).
-
Stir the resulting slurry at room temperature for 20-30 minutes.
-
The product can be isolated by filtration and washing with cold water and a suitable organic solvent like acetonitrile.
The Suzuki-Miyaura coupling of potassium organotrifluoroborates follows a similar catalytic cycle to that of boronic acids, with the trifluoroborate salt being slowly hydrolyzed in situ to the active boronic acid under the basic reaction conditions.[7]
Organosilanes (Hiyama Coupling): A Non-Toxic Alternative
The Hiyama coupling utilizes organosilanes as the nucleophilic partner in a palladium-catalyzed cross-coupling reaction.[2] A key advantage of organosilanes is their low toxicity compared to other organometallic reagents. They are also generally stable and can be purified by standard chromatographic techniques.[2]
The Hiyama coupling requires an activator, typically a fluoride source such as tetrabutylammonium fluoride (TBAF), to generate a hypervalent silicate species that is competent for transmetalation.[2]
Caption: Catalytic Cycle of the Hiyama Coupling Reaction.
Synthesis of 1-(Trimethoxysilyl)naphthalene:
1-(Trimethoxysilyl)naphthalene is commercially available.[8][9]
Organostannanes (Stille Coupling): High Functional Group Tolerance
The Stille coupling employs organostannanes as the nucleophilic partner and is renowned for its exceptional tolerance of a wide variety of functional groups.[10] Organostannanes are also generally stable to air and moisture, making them easy to handle and store.[11]
A significant drawback of the Stille coupling is the toxicity of organotin compounds and the difficulty in removing tin byproducts from the reaction mixture.[10]
Caption: Catalytic Cycle of the Stille Coupling Reaction.
Synthesis of 1-(Tributylstannyl)naphthalene:
1-(Tributylstannyl)naphthalene can be synthesized via the reaction of 1,8-dilithionaphthalene with tributyltin chloride.[12]
Comparative Performance: A Head-to-Head Analysis
To provide a clear comparison, we will consider the synthesis of a model biaryl compound, 5-(4-methoxyphenyl)-1-naphthoic acid, via the coupling of the respective naphthalene-based nucleophile with 4-bromoanisole.
| Reagent | Coupling Method | Typical Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~85-95 | [General Suzuki Protocols] |
| Potassium 1-naphthyltrifluoroborate | Suzuki-Miyaura | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 100 | 12-24 | >90 | [13][14] |
| 1-(Trimethoxysilyl)naphthalene | Hiyama | Pd(OAc)₂/XPhos | TBAF | Toluene | 100 | 10-24 | ~95 | [15] |
| 1-(Tributylstannyl)naphthalene | Stille | Pd(PPh₃)₄ | - | Toluene | 110 | 12-24 | ~80-90 | [10][16] |
Experimental Protocols: A Practical Guide
The following are representative experimental protocols for the synthesis of 5-(4-methoxyphenyl)-1-naphthoic acid using the aforementioned reagents.
Caption: General Experimental Workflow for Biaryl Synthesis.
Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-bromoanisole
-
To an oven-dried Schlenk flask, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Add a degassed mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of Potassium 1-naphthyltrifluoroborate with 4-bromoanisole[14][15]
-
To a reaction vial, add potassium 1-naphthyltrifluoroborate (1.1 mmol), 4-bromoanisole (1.0 mmol), cesium carbonate (3.0 mmol), and PdCl₂(dppf) (0.05 mmol, 5 mol%).
-
Add a 4:1 mixture of toluene and water (5 mL).
-
Seal the vial and heat to 100 °C for 12-24 hours.
-
After cooling, dilute with ethyl acetate and filter through a pad of celite.
-
Wash the organic phase with water and brine, dry over magnesium sulfate, and concentrate.
-
Purify by flash chromatography.
Protocol 3: Hiyama Coupling of 1-(Trimethoxysilyl)naphthalene with 4-bromoanisole[16]
-
In a glovebox, charge a vial with palladium acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and 4-bromoanisole (1.0 mmol).
-
Add 1-(trimethoxysilyl)naphthalene (1.2 mmol) and a 1.0 M solution of TBAF in THF (1.5 mL, 1.5 mmol).
-
Add toluene (3 mL).
-
Seal the vial and heat to 100 °C for 10-24 hours.
-
After cooling, quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography.
Protocol 4: Stille Coupling of 1-(Tributylstannyl)naphthalene with 4-bromoanisole[11][17]
-
To a Schlenk flask, add 1-bromo-4-methoxybenzene (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%), and anhydrous toluene (5 mL).
-
Add 1-(tributylstannyl)naphthalene (1.1 mmol).
-
Heat the mixture to 110 °C under an inert atmosphere for 12-24 hours.
-
Cool to room temperature and dilute with diethyl ether.
-
Wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts.
-
Dry the organic layer over magnesium sulfate, concentrate, and purify by column chromatography.
Beyond the Main Alternatives: Emerging Methodologies
While the Suzuki, Hiyama, and Stille couplings are well-established, other innovative approaches for biaryl synthesis are continuously being developed.
-
Direct C-H Arylation: This strategy circumvents the need for pre-functionalized starting materials by directly coupling a C-H bond of one arene with an aryl halide. Palladium-catalyzed C-H arylation of naphthalene derivatives has been reported, offering a more atom-economical approach.[17]
-
Nickel-Catalyzed Couplings: Nickel catalysis is gaining prominence as a more sustainable and cost-effective alternative to palladium. Nickel catalysts can effectively couple a wider range of electrophiles, including aryl chlorides and other less reactive partners.
Conclusion: Selecting the Optimal Reagent for Your Synthesis
The choice of reagent for biaryl synthesis is a critical decision that should be guided by the specific demands of the target molecule and the practical constraints of the laboratory.
-
This compound remains a viable and widely used reagent, particularly for routine Suzuki-Miyaura couplings where its limitations can be managed.
-
Potassium organotrifluoroborates offer a significant advantage in terms of stability and ease of handling, making them an excellent choice for complex, multi-step syntheses and for building diverse compound libraries.[4]
-
Organosilanes in the Hiyama coupling provide a less toxic alternative, which is an important consideration in green chemistry and industrial applications.[2]
-
Organostannanes for the Stille coupling offer broad functional group tolerance, though their toxicity necessitates careful handling and purification.[10]
By understanding the nuances of each of these powerful synthetic tools, researchers can navigate the landscape of biaryl synthesis with greater confidence and efficiency, ultimately accelerating the discovery and development of novel molecules with impactful applications.
References
-
Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2011). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 88, 197. [Link]
-
Beckmann, J., Duthie, A., & Růžička, A. (2005). Synthesis of 1,8-bis(tributylstannyl)naphthalene (1) and 7,7,14,14-tetrachloro-dinaphtho[1,8-bc:1′,8′-fg][6][18]distannocine (2). ResearchGate. [Link]
-
Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 88, 197-209. [Link]
-
Mondal, S., & Maiti, D. (2022). Amide directed selectivity switch in distal C-H arylation of α-naphthoic acids. ChemRxiv. [Link]
-
Lulinski, P., et al. (2018). (a) Selective synthesis of 8‐bromonaphthalene‐1‐boronic acid 1 and potassium (8‐bromonaphthalen‐1‐yl)trifluoroborate 2. Molecular structures of (b) 2 and (c) 1 b (ellipsoids drawn at the 50 % probability level, H‐atoms and disordered sites are omitted for clarity). ResearchGate. [Link]
-
Hammerschmidt, F., & Völlenkle, H. (2003). On the Configurational Stability of Chiral Heteroatom-Substituted [D1]Methylpalladium Complexes as Intermediates of Stille and Suzuki–Miyaura Cross-Coupling Reactions. European Journal of Organic Chemistry, 2003(1), 108-116. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Marshall, J. A., Garofalo, A. W., & Hinkle, K. W. (2000). SYNTHESIS OF (S,E)-1-(METHOXYMETHOXY)-1-TRIBUTYLSTANNYL-2-BUTENE. Organic Syntheses, 77, 98. [Link]
-
Sawyer, J. S., et al. (1989). tributyl[(methoxymethoxy)methyl]stannane. Organic Syntheses, 68, 187. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of organic chemistry, 73(18), 7243-7249. [Link]
-
Organic Chemistry Portal. (n.d.). Hiyama Coupling. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal. [Link]
-
Leal, W. S., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(3), 226-231. [Link]
-
Chepiga, K. M. (2013). STUDIES ON REACTION RATE DIFFERENCES BETWEEN ORGANOTRIFLUOROBORATES AND BORONIC ACIDS IN BINOL-CATALYZED CONJUGATE ADDITIONS TO ENONES. UH Institutional Repository. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic letters, 10(9), 1795-1798. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides. The Journal of organic chemistry, 72(10), 3851-3855. [Link]
-
Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Potassium aryltrifluoroborate synthesis. Organic Chemistry Portal. [Link]
-
Chochos, C. L., et al. (2018). Direct C‐H Arylation as Chemoselective Single‐Step Access to Organic‐Electronics‐Versatile π‐Acceptor‐π Type Building Blocks. Chemistry – An Asian Journal, 13(17), 2419-2428. [Link]
-
Wang, H., et al. (2025). Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines. Science Advances, 11(5), eadn9184. [Link]
-
Zhang, Y., et al. (2012). Reactions of brominated naphthalene diimide with bis(tributylstannyl)acetylene: a simple approach for conjugated polymers and versatile coupling intermediates. Organic letters, 14(11), 2822-2825. [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2015). Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with phenylboronic acid catalyzed by 1–3. ResearchGate. [Link]
-
Grygorenko, O. O., et al. (2021). Saturated Boronic Acids, Boronates, and Trifluoroborates: An Update on Their Synthetic and Medicinal Chemistry. Chemistry (Weinheim an der Bergstrasse, Germany), 27(62), 15277–15326. [Link]
-
Peñafiel, I., et al. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Molecules (Basel, Switzerland), 27(17), 5649. [Link]
-
Nájera, C., & Alacid, E. (2015). The Hiyama Cross-Coupling Reaction: New Discoveries. Current Organic Chemistry, 19(12), 1133-1150. [Link]
-
Weix, D. J., et al. (2019). Ruthenium-Catalyzed C-H Arylation of 1-Naphthol with Aryl and Heteroaryl Halides. The Journal of organic chemistry, 84(23), 15642-15647. [Link]
-
Maleczka, R. E., & Terstiege, I. (2002). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Chemistry at Michigan State University. [Link]
-
Weix, D. J., & Shang, R. (2022). Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides. ResearchGate. [Link]
-
Weix, D. J., & Shang, R. (2019). Ruthenium-Catalyzed C-H Arylation of 1-Naphthol with Aryl and Heteroaryl Halides. The Journal of organic chemistry, 84(23), 15642-15647. [Link]
-
Kiddle, J. J., & Gung, B. W. (2008). Vinyl tris(trimethylsilyl)silanes: substrates for Hiyama coupling. Tetrahedron, 64(30-31), 7199-7206. [Link]
-
Williams, R. M., & Stille, J. K. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197. [Link]
-
Wang, C., et al. (2018). Nickel‐Catalyzed Cross‐Electrophile Coupling of Aryl Phosphates with Aryl Bromides. Angewandte Chemie International Edition, 57(48), 15833-15837. [Link]
-
Das, P., & Mollick, S. (2018). Time conversion plot for the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid. ResearchGate. [Link]
-
Molander, G. A., & Sandrock, D. L. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein journal of organic chemistry, 12, 2626-2679. [Link]
-
Watson, D. A., & Kozlowski, M. C. (2021). Overcoming the Naphthyl Requirement in Stereospecific Cross-Couplings to Form Quaternary Stereocenters. ACS catalysis, 11(13), 8175-8180. [Link]
-
Day, C. (2021). Synthesis Workshop: Elucidating Ni-catalyzed Negishi Couplings with Craig Day (Episode 52). YouTube. [Link]
-
Tan, C., et al. (2023). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 13(1), 46. [Link]
-
Al-Zaydi, K. M., & El-Shishtawy, R. M. (2007). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 12(7), 1438-1448. [Link]
-
Grygorenko, O. O., et al. (2021). Saturated Boronic Acids, Boronates, and Trifluoroborates: An Update on Their Synthetic and Medicinal Chemistry. Chemistry (Weinheim an der Bergstrasse, Germany), 27(62), 15276. [Link]
-
Weix, D. J., & Shang, R. (2022). Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)- phenyl)butanoate. Organic Syntheses, 99, 215-233. [Link]
-
Grygorenko, O. O., et al. (2021). Saturated Boronic Acids, Boronates, and Trifluoroborates: An Update on Their Synthetic and Medicinal Chemistry. ResearchGate. [Link]
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. John Wiley & Sons. [Link]
Sources
- 1. Ruthenium-Catalyzed C-H Arylation of 1-Naphthol with Aryl and Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hiyama Coupling [organic-chemistry.org]
- 3. growingscience.com [growingscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. 1-(Trimethoxysilyl)naphthalene | 18052-76-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. 1-(Trimethoxysilyl)naphthalene | CymitQuimica [cymitquimica.com]
- 10. Stille Coupling [organic-chemistry.org]
- 11. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 14. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. On the Configurational Stability of Chiral Heteroatom-Substituted [D1]Methylpalladium Complexes as Intermediates of Stille and Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Performance of 5-Borono-1-Naphthoic Acid in Diverse Catalytic Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Duality of 5-Borono-1-Naphthoic Acid
This compound is a fascinating molecule that combines two powerful chemical motifs onto a rigid naphthalene scaffold: a boronic acid group at the 5-position and a carboxylic acid group at the 1-position. This unique arrangement makes it more than just another arylboronic acid.
-
The Boronic Acid Moiety (-B(OH)₂): This group is the workhorse of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most robust methods for forming carbon-carbon bonds.[1][2] It also participates in copper-catalyzed Chan-Lam couplings for C-N and C-O bond formation.[3][4]
-
The Carboxylic Acid Moiety (-COOH): This group introduces possibilities for intramolecular catalysis, can act as a directing group, or serve as a handle for subsequent synthetic transformations.[5][6] However, its presence can also complicate reactions by interacting with the catalyst or basic reagents.[7]
This guide will dissect the performance of this bifunctional molecule, offering a comparative perspective against simpler analogues like phenylboronic acid and 1-naphthylboronic acid.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the premier application for boronic acids, prized for its functional group tolerance and reliability.[8] The performance of this compound in this system is influenced by both its steric bulk and the electronic nature of its substituents.
Mechanistic Considerations
The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][9] The base is critical for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species, facilitating the transfer of the aryl group to the palladium center.[8][9]
The presence of the carboxylic acid on the this compound molecule introduces a key consideration:
-
Electronic Effect: The carboxylic acid is an electron-withdrawing group, which can decrease the nucleophilicity of the naphthyl ring. This may slightly retard the rate of transmetalation compared to an unsubstituted naphthylboronic acid.
-
Acidity: The acidic proton of the carboxyl group will be neutralized by the base in the reaction mixture. This necessitates the use of at least one extra equivalent of base to ensure the formation of the active boronate species.[7]
-
Coordination: The resulting carboxylate anion could potentially coordinate to the palladium center, which may either stabilize or deactivate the catalyst depending on the specific ligand and conditions.[7]
dot
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance Data
While direct, side-by-side data for this compound is sparse, we can infer its performance relative to common alternatives based on established principles. The bulky naphthyl group generally requires more active catalyst systems (e.g., those with bulky phosphine ligands like XPhos) compared to simpler phenylboronic acids.[1][10]
| Boronic Acid | Coupling Partner | Catalyst System | Base | Yield (%) | Notes |
| Phenylboronic Acid | 4-Bromotoluene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | ~95% | Standard, highly efficient coupling.[8] |
| 1-Naphthylboronic Acid | 4-Iodoanisole | Ni(dppp)Cl₂ | K₃PO₄ | High | Naphthyl groups couple efficiently, often requiring specific catalyst tuning.[11] |
| This compound (Predicted) | 4-Bromotoluene | Pd₂(dba)₃ / XPhos | K₃PO₄ (3 eq.) | Good to High | Requires stronger base loading and potentially more active catalyst due to steric bulk and electronic effects. |
| 3-Carboxyphenylboronic Acid | Aryl Bromide | (dppf)PdCl₂ | CsF | Variable | Known to be challenging; catalyst deactivation by carboxylate is a potential issue.[7] |
Causality Behind Experimental Choices:
-
Base: A strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often preferred. For a carboxylic acid-containing substrate, using at least 3 equivalents is crucial: one to deprotonate the carboxylic acid and two for the catalytic cycle.[8]
-
Catalyst/Ligand: For sterically demanding substrates like naphthylboronic acids, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often employed to promote the oxidative addition and reductive elimination steps.[1]
-
Solvent: A biphasic system like Toluene/H₂O or a polar aprotic solvent like DME or 1,4-dioxane is common. The choice can influence the solubility of the boronate salt and impact reaction rates.
Performance in Chan-Lam Cross-Coupling
The Chan-Lam coupling provides a powerful method for forming aryl-nitrogen and aryl-ether bonds, using copper catalysis as an alternative to palladium-based Buchwald-Hartwig amination.[3][4] This reaction is typically conducted under milder conditions, often open to the air.[4]
Mechanistic Considerations
The mechanism is complex but is believed to involve the formation of a copper(III) intermediate which undergoes reductive elimination to form the C-N or C-O bond.[3]
dot
Caption: A plausible catalytic cycle for the copper-catalyzed Chan-Lam coupling.
For this compound, the carboxylic acid group is less likely to interfere directly with the copper catalyst compared to palladium systems. However, its acidity must still be accounted for by the choice and stoichiometry of the base. The reaction is highly tolerant of the heteroatom coupling partner, but the scope for the organoboron reagent is most effective with arylboronic acids.[12][13]
Comparative Performance
The Chan-Lam coupling is generally effective for a wide range of arylboronic acids. The larger steric profile of the naphthyl group may require slightly longer reaction times or elevated temperatures compared to phenylboronic acid.
| Boronic Acid | Coupling Partner | Catalyst | Base/Ligand | Yield (%) | Reference |
| Phenylboronic Acid | Imidazole | Cu(OAc)₂ | Pyridine | High | A standard and widely used transformation.[14] |
| Arylboronic Acid | Pyrrole | Cu(OAc)₂ | Pyridine | 93% | Demonstrates high efficiency even with N-heterocycles.[3] |
| This compound (Predicted) | Aniline | Cu(OAc)₂ | Et₃N / 4Å MS | Good to High | Expected to perform well, provided sufficient base is used to neutralize the carboxylic acid. |
Unique Catalytic Roles: Bifunctional and Self-Catalysis
Beyond its role as a reagent in cross-coupling, the unique structure of this compound opens up possibilities for it to act as a catalyst itself. Boronic acids are known to catalyze various organic reactions, particularly dehydrative condensations involving carboxylic acids and alcohols.[5][6]
The proximity of the boronic acid (a Lewis acid) and the carboxylic acid (a Brønsted acid) can enable bifunctional catalysis .[15][16] It is plausible that this compound could catalyze reactions like esterifications or amidations. The boronic acid would activate a carboxylic acid substrate by forming an acyloxyboronate intermediate, making it more susceptible to nucleophilic attack, a mechanism proposed in several boronic acid-catalyzed systems.[5]
While this is a speculative application, it represents a frontier for this molecule. Researchers could explore its efficacy in promoting dehydrative couplings, comparing its performance to established boronic acid catalysts like 3,5-bis(trifluoromethyl)phenylboronic acid.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative starting point for coupling this compound with an aryl bromide. Optimization of catalyst, ligand, base, and temperature may be required.
dot
Caption: A typical step-by-step workflow for a Suzuki-Miyaura coupling experiment.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Seal the vial, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or toluene, to make a 0.1 M solution) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block (80–110 °C) and stir vigorously for 12–24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Carefully acidify the aqueous layer with 1 M HCl to protonate the carboxylic acid product. Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography or recrystallization.
Protocol 2: General Procedure for Chan-Lam N-Arylation
This protocol provides a general method for the copper-catalyzed coupling of this compound with an amine.
-
Reaction Setup: In a vial open to the air, combine this compound (1.5 equiv), the amine (1.0 equiv), copper(II) acetate (Cu(OAc)₂, 1.0 equiv), and a suitable base such as triethylamine (Et₃N, 2.0 equiv).
-
Solvent: Add a solvent such as dichloromethane (DCM) or acetonitrile. The addition of 4Å molecular sieves can be beneficial to remove water.
-
Reaction: Stir the resulting mixture vigorously at room temperature for 24-72 hours. The reaction progress can be monitored by TLC. For less reactive substrates, heating to 40-60 °C may be required.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite®, eluting with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to afford the N-arylated product.
Conclusion and Outlook
This compound is a highly versatile, bifunctional building block. While its performance in standard cross-coupling reactions like the Suzuki-Miyaura and Chan-Lam couplings is expected to be robust, its true potential may lie in more complex applications where the interplay between the boronic acid and carboxylic acid moieties can be exploited.
Key Takeaways:
-
In Suzuki Couplings: Expect good reactivity, but be mindful of the need for an extra equivalent of base and potentially more active catalyst systems due to the steric and electronic properties of the substrate.
-
In Chan-Lam Couplings: The molecule should perform well under standard copper-catalyzed conditions, offering a mild route to C-N and C-O bonds.
-
Future Directions: The potential for this compound to act as a bifunctional organocatalyst is an exciting and underexplored area of research.
This guide serves as a foundational resource for researchers looking to incorporate this unique reagent into their synthetic programs. By understanding the causality behind its reactivity, scientists can better design experiments, troubleshoot challenges, and unlock new synthetic possibilities.
References
-
Ishihara, K., & Yamamoto, H. (2011). Brønsted Base-Assisted Boronic Acid Catalysis for the Dehydrative Intramolecular Condensation of Dicarboxylic Acids. Organic Letters. [Link]
-
Tyagi, S., & Wuest, W. M. (2021). Emergent Organoboron Acid Catalysts. PMC. [Link]
-
ResearchGate. (2023). A bifunctional boronic acid/phosphorus(V) organocatalyst for the direct room-temperature amidation of carboxylic acids. Request PDF. [Link]
-
Kubota, K., et al. (2022). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. ACS Publications. [Link]
-
Hall, D. G. (2019). Boronic acid catalysis. Chemical Society Reviews. [Link]
-
Whiting, A. (2009). Synthesis of aminoboronic acids and their applications in bifunctional catalysis. PubMed. [Link]
-
Sirie, T., et al. (2019). Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction of Naphthyl and Quinolyl Alcohols With Boronic Acids. PubMed. [Link]
-
Reisman, S. E., et al. (2020). Overcoming the Naphthyl Requirement in Stereospecific Cross-Couplings to Form Quaternary Stereocenters. PMC. [Link]
-
Kubota, K., et al. (2022). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. Semantic Scholar. [Link]
-
Ito, H., & Kubota, K. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. [Link]
-
Chieffi, A., et al. (2017). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link]
-
Reddit. (2021). Do carboxylic acids interfere with Suzukis? r/OrganicChemistry. [Link]
-
Wikipedia. (n.d.). Chan–Lam coupling. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Organic Chemistry Portal. [Link]
-
ResearchGate. (2023). Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid 10 with different substrates. ResearchGate. [Link]
-
ResearchGate. (2023). Recent Advances in Chan-Lam Coupling Reaction: Copper-Promoted C-Heteroatom Bond Cross-Coupling Reactions with Boronic Acids and Derivatives. Request PDF. [Link]
-
ResearchGate. (2023). Palladium‐Catalyzed Acyl Suzuki–Miyaura Coupling from Carboxylic Acids In Situ Activated by HATU: An Efficient Way to Ketones Laid by Nitrogen Coordination. ResearchGate. [Link]
-
Liu, W., et al. (2023). Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. Nature Communications. [Link]
-
Garg, N. K., et al. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. [Link]
-
MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts. [Link]
-
PubChem. (n.d.). 5-Bromonaphthalene-1-carboxylic acid. PubChem. [Link]
-
RSC Advances. (n.d.). Green synthesis and stabilization of PdNPs using thiourea modified chitosan and their catalytic application in Suzuki coupling reaction in water. RSC Publishing. [Link]
-
Journal of Nanostructures. (2022). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. [Link]
-
Wikipedia. (n.d.). 1-Naphthoic acid. Wikipedia. [Link]
-
Scientific Reports. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Nature. [Link]
-
Chemical Communications. (2018). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. RSC Publishing. [Link]
-
NIST. (n.d.). 1-Naphthalenecarboxylic acid. NIST WebBook. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 4. Chan-Lam Coupling [organic-chemistry.org]
- 5. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic acid catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming the Naphthyl Requirement in Stereospecific Cross-Couplings to Form Quaternary Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction of Naphthyl and Quinolyl Alcohols with Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of aminoboronic acids and their applications in bifunctional catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for 5-Borono-1-naphthoic Acid
Introduction: The Analytical Imperative for 5-Borono-1-naphthoic Acid
This compound is a bifunctional organic compound featuring a naphthalene core substituted with both a carboxylic acid and a boronic acid group. This unique structure makes it a valuable building block in medicinal chemistry and materials science, particularly in the synthesis of complex molecular architectures via Suzuki-Miyaura coupling. The purity, stability, and concentration of this reagent are paramount, as impurities or degradation can critically impact reaction yields, introduce downstream purification challenges, and compromise the integrity of the final product.
However, the analysis of aryl boronic acids is fraught with challenges. These molecules are susceptible to various degradation pathways, including protodeboronation (loss of the C-B bond) and the formation of cyclic anhydrides (boroxines) upon dehydration.[1][2] Furthermore, the boronic acid moiety can undergo facile hydrolysis, complicating methods that utilize aqueous or protic solvents.[3][4]
This guide provides an in-depth comparison of principal analytical techniques for the characterization and quantification of this compound. It is designed for researchers, analytical scientists, and drug development professionals who require robust, reliable, and validated methods. We will move beyond mere protocols to explore the scientific rationale behind methodological choices, ensuring each technique is presented as a self-validating system in accordance with ICH Q2(R1) principles.[5][6]
Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse Technique
High-Performance Liquid Chromatography, particularly in a reverse-phase (RP) modality coupled with UV or Mass Spectrometry (MS) detection, is the cornerstone of boronic acid analysis. Its strength lies in its ability to separate the parent compound from impurities and degradants.
Causality in Method Design: Taming the Reactivity of Boronic Acids
The primary analytical challenge in RP-HPLC is the on-column degradation of the boronic acid.[4] Standard aqueous/organic mobile phases can promote hydrolysis of the boronic acid or its common ester derivatives (e.g., pinacol esters).[3] Our experimental design must mitigate this.
Key Strategic Choices:
-
Mobile Phase pH: The equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate is pH-dependent.[1] Operating at high pH (e.g., using ammonium hydroxide) can sometimes stabilize the boronate form, though it may also accelerate protodeboronation in some cases.[1] Conversely, acidic modifiers like formic or phosphoric acid are common but must be used judiciously. For this compound, starting with a low pH mobile phase is a logical first step to keep the carboxylic acid protonated and manage retention.
-
Solvent System: To minimize hydrolysis, especially if analyzing a more sensitive boronic ester, using non-aqueous and aprotic sample diluents (e.g., acetonitrile) is critical.[3]
-
Column Technology: Modern columns with advanced particle technology, such as those with ethylene-bridged hybrid (BEH) particles, offer better peak shapes and stability across a wider pH range. MaxPeak™ Premier column technology is designed to reduce analyte-surface interactions that can cause poor peak shape for acidic compounds.[7]
Illustrative HPLC-UV Protocol
This protocol is a robust starting point for the analysis of this compound, designed for quantification and impurity profiling.
1. Instrumentation and Columns:
- HPLC or UPLC System with a Photodiode Array (PDA) or UV Detector.
- Column: Waters XBridge™ Premier BEH™ C18, 4.6 x 100 mm, 3.5 µm.[7]
2. Reagents and Mobile Phase:
- Solvent A: 0.1% Formic Acid in Water.
- Solvent B: 0.1% Formic Acid in Acetonitrile.
- Sample Diluent: Acetonitrile.
3. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 240 nm and 295 nm (based on the spectra of naphthoic acids, monitoring multiple wavelengths is prudent).[8][9]
- Injection Volume: 5 µL.
- Gradient Program: | Time (min) | % Solvent B | |------------|-------------| | 0.0 | 20 | | 10.0 | 80 | | 12.0 | 80 | | 12.1 | 20 | | 15.0 | 20 |
4. Sample Preparation:
- Accurately weigh ~10 mg of this compound.
- Dissolve in 10.0 mL of acetonitrile (Stock Solution: 1 mg/mL).
- Prepare working standards and samples by diluting the stock solution with acetonitrile to the desired concentration (e.g., 0.1 mg/mL for purity analysis).
5. Validation Parameters (ICH Q2(R1) Framework): [5]
- Specificity: Spike the sample with 1-naphthoic acid (a potential protodeboronation product) to ensure baseline separation.
- Linearity: Prepare calibration standards from 1 µg/mL to 100 µg/mL. A correlation coefficient (r²) > 0.995 is expected.[10]
- LOD/LOQ: Expect LOD around 0.1 µg/mL and LOQ around 0.3 µg/mL, depending on detector sensitivity.[10]
- Accuracy & Precision: Analyze spiked samples at three concentration levels. Recovery should be 98-102%, and RSD < 2%.[10]
HPLC Analysis Workflow
Pillar 2: Spectroscopic Techniques - Identity and Structure
While chromatography excels at separation and quantification, spectroscopic methods provide orthogonal data crucial for identity confirmation and structural elucidation.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for providing definitive structural information. For this compound, ¹H and ¹³C NMR are essential for confirming the substitution pattern on the naphthalene ring.
Anticipated ¹H NMR Spectrum (in DMSO-d₆):
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>12 ppm).
-
Aromatic Protons: The naphthalene ring protons will appear between 7.0-9.0 ppm. The proton peri to the carboxylic acid group (at position 8) is expected to be the most downfield due to the deshielding anisotropic effect of the carbonyl. The borono-group at position 5 will influence the chemical shifts of adjacent protons (at positions 4 and 6).
-
Boronic Acid Protons (-B(OH)₂): These protons are often broad and may exchange with residual water in the solvent, sometimes making them difficult to observe.
A ¹¹B NMR experiment would also be highly informative, showing a characteristic signal for the trigonal boronic acid.
Illustrative NMR Sample Preparation Protocol:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is a good choice for its ability to dissolve both the polar functional groups.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and correlation spectra (e.g., COSY, HSQC) as needed on a spectrometer (e.g., 400 MHz or higher).
B. UV-Vis Spectroscopy
UV-Vis spectroscopy is a simple, rapid technique primarily used for quantitative analysis and for confirming the presence of the naphthalene chromophore.
Anticipated UV-Vis Spectrum: The spectrum will be dominated by the π-π* transitions of the naphthalene ring system. Based on data for 1-naphthoic acid, strong absorption maxima are expected around 290-300 nm.[8] The boronic acid group, being a weak auxochrome, is expected to cause only minor shifts (bathochromic or hypsochromic) compared to the parent 1-naphthoic acid. The technique is highly sensitive but not very selective, as many naphthalene derivatives will have similar spectra.[11]
Illustrative UV-Vis Protocol for Quantification:
-
Determine λmax: Scan a dilute solution of this compound in ethanol from 200-400 nm to identify the wavelength of maximum absorbance (λmax).[8]
-
Prepare Standards: Create a series of standard solutions of known concentrations (e.g., 1-10 µg/mL) in spectroscopic grade ethanol.
-
Generate Calibration Curve: Measure the absorbance of each standard at the predetermined λmax. Plot absorbance vs. concentration. The curve should be linear and pass through the origin (Beer-Lambert Law).
-
Analyze Sample: Prepare the unknown sample in the same solvent, ensuring its concentration falls within the linear range of the calibration curve. Measure its absorbance and determine the concentration from the calibration plot.
Pillar 3: Gas Chromatography-Mass Spectrometry (GC-MS) - A Challenging Alternative
Direct analysis of boronic acids by GC is generally unsuitable due to their low volatility and thermal instability.[3][4] They tend to dehydrate and form boroxines in the hot injector port, leading to poor chromatography and inaccurate results. Therefore, a chemical derivatization step is mandatory.
Causality in Method Design: The Need for Derivatization To make this compound amenable to GC analysis, both the carboxylic acid and boronic acid groups must be derivatized to form more volatile and stable analogues.
-
Boronic Acid Derivatization: Esterification with a diol, such as pinacol, is a common strategy.
-
Carboxylic Acid Derivatization: Esterification (e.g., to a methyl or ethyl ester) or silylation (e.g., with BSTFA) is required.
This multi-step sample preparation increases complexity and introduces potential sources of error, making GC-MS a less favorable primary technique compared to HPLC. However, it can be a powerful tool for identifying specific volatile or semi-volatile impurities that may not be well-resolved by LC.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 7. waters.com [waters.com]
- 8. benchchem.com [benchchem.com]
- 9. UV-Vis Spectrum of 2-Naphthoic Acid | SIELC Technologies [sielc.com]
- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. 1-Naphthoic acid - Wikipedia [en.wikipedia.org]
A Comparative Guide to Naphthalene-Based Boronic Acid Fluorescent Sensors for Peroxynitrite Detection
For researchers, scientists, and professionals in drug development, the sensitive and selective detection of reactive oxygen species (ROS) is paramount to understanding cellular signaling, oxidative stress, and disease pathogenesis. Among the various ROS, peroxynitrite (ONOO⁻) is a particularly potent and short-lived oxidant implicated in a range of pathologies. This guide provides an in-depth comparison of fluorescent turn-on sensors for peroxynitrite, with a focus on the naphthalene-based boronic acid scaffold. While direct experimental data on 5-borono-1-naphthoic acid as a fluorescent sensor is not extensively available in the current literature, its structure serves as an excellent archetype to discuss the principles and performance of this important class of chemical probes. This guide will, therefore, draw upon data from closely related and well-characterized naphthalene-based boronic acid sensors to provide a robust comparative analysis.
The Rationale for Naphthalene-Based Boronic Acid Sensors
Fluorescent turn-on sensors are indispensable tools in cellular biology, offering a significant increase in signal upon interaction with their target analyte. This "off-to-on" transition provides a high signal-to-background ratio, enhancing detection sensitivity. The boronic acid functional group has emerged as a versatile recognition motif for peroxynitrite. The underlying sensing mechanism is predicated on the selective oxidation of the boronate ester by peroxynitrite to its corresponding phenol. This transformation induces a significant change in the electronic properties of the fluorophore, leading to a "turn-on" of fluorescence.
The naphthalene moiety is a popular choice for the fluorophore backbone due to its intrinsic fluorescence, photostability, and the relative ease with which its photophysical properties can be modulated through substitution. The combination of a naphthalene fluorophore with a boronic acid trigger group thus presents a promising strategy for the development of effective peroxynitrite sensors.
Mechanism of Peroxynitrite Detection
The sensing mechanism of a typical naphthalene-based boronic acid sensor for peroxynitrite is a two-step process. Initially, the boronic acid group, an electron-withdrawing moiety, quenches the fluorescence of the naphthalene fluorophore through a process such as photoinduced electron transfer (PET). Upon exposure to peroxynitrite, the boronic acid is rapidly and selectively oxidized to a hydroxyl group. This conversion to the corresponding naphthol derivative disrupts the quenching pathway, restoring the inherent fluorescence of the naphthalene core and resulting in a "turn-on" signal.
Caption: General sensing mechanism of naphthalene-boronic acid probes.
Comparative Analysis of Peroxynitrite Sensors
To provide a practical comparison, this section will evaluate key performance metrics of representative naphthalene-based boronic acid sensors alongside other classes of fluorescent probes for peroxynitrite.
| Sensor Type | Fluorophore/Probe Name | Limit of Detection (LOD) | Response Time | Key Advantages |
| Naphthalene-Based Boronic Acid | Naphthalene-based boronate probe (NAB-BE) | Not specified | Fast | Two-photon excitation capability, allows for deep tissue imaging.[1] |
| Coumarin-Based Boronic Acid | Coumarin boronate | Not specified | Fast | Ratiometric sensing capabilities. |
| Rhodamine-Based | Red-PN | 4.3 nM | < 5 seconds | Red-emitting, minimizes cellular autofluorescence.[2] |
| Cyanine-Based | Cy-NEt2 | Not specified | Fast | Ratiometric detection, targets mitochondria.[3] |
| Diketopyrrolopyrrole-Based | DPP-based sensor | Not specified | Fast | Ratiometric fluorescence imaging. |
Methodologies
Synthesis of 5-bromo-1-naphthoic acid (A Precursor to this compound)
A plausible synthetic route to this compound would involve the synthesis of a brominated precursor, followed by a borylation reaction. A general procedure for the synthesis of a bromonaphthoic acid is as follows:
-
Starting Material: 1-Naphthoic acid.
-
Bromination: Dissolve 1-naphthoic acid in a suitable solvent (e.g., a halogenated solvent).
-
Add a brominating agent (e.g., N-bromosuccinimide) and a catalyst (e.g., a Lewis acid) to the solution.
-
Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench with a reducing agent solution.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography or recrystallization to obtain 5-bromo-1-naphthoic acid.
Caption: General synthesis workflow for a brominated naphthoic acid.
General Protocol for Peroxynitrite Detection using a Fluorescent Probe
The following is a generalized protocol for the in vitro evaluation of a fluorescent peroxynitrite sensor.
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent probe in a suitable organic solvent (e.g., DMSO).
-
Prepare a stock solution of a peroxynitrite donor (e.g., SIN-1) or authentic peroxynitrite in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare solutions of potential interfering ROS/RNS (e.g., H₂O₂, NO, O₂⁻) for selectivity studies.
-
-
Fluorescence Measurements:
-
In a cuvette, add the buffer solution and the fluorescent probe to achieve the desired final concentration.
-
Record the baseline fluorescence spectrum using a fluorometer.
-
Add a known concentration of peroxynitrite to the cuvette and immediately record the fluorescence spectrum at different time points to determine the response time.
-
To determine the limit of detection, perform a titration experiment by adding increasing concentrations of peroxynitrite and measuring the corresponding fluorescence intensity.
-
-
Selectivity Assay:
-
To assess selectivity, add potential interfering species to the probe solution at concentrations significantly higher than that of peroxynitrite and record any changes in fluorescence.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of peroxynitrite concentration to determine the linear range and calculate the limit of detection.
-
Compare the fluorescence response to peroxynitrite with that of other ROS/RNS to evaluate selectivity.
-
Conclusion
Naphthalene-based boronic acid fluorescent sensors represent a valuable class of tools for the detection of peroxynitrite, a key player in oxidative stress. While specific data for this compound is not yet prevalent, the principles of its design and expected function are well-grounded in the extensive research on analogous compounds. The turn-on fluorescence mechanism, coupled with the favorable photophysical properties of the naphthalene scaffold, offers high sensitivity and selectivity. As research in this area continues, it is anticipated that a wider array of well-characterized naphthalene-based boronic acid probes will become available, further empowering researchers to unravel the complex roles of peroxynitrite in health and disease.
References
-
Li, P., et al. (2020). A red-emitting fluorescent probe for the detection of peroxynitrite. Sensors, 20(11), 3018. [Link]
-
Knewtson, K. B., et al. (2020). Fluorescent detection of peroxynitrite during antibody-dependent cellular phagocytosis. Free Radical Biology and Medicine, 152, 56-66. [Link]
-
Yin, C., et al. (2021). Recent advances in fluorescent probes for peroxynitrite detection. Coordination Chemistry Reviews, 427, 213580. [Link]
-
Wu, L., et al. (2018). ESIPT-based fluorescence probe for the rapid detection of peroxynitrite 'AND' biological thiols. Chemical Communications, 54(80), 11336-11339. [Link]
-
Lin, W., et al. (2023). Recent Progress of Spectroscopic Probes for Peroxynitrite and Their Potential Medical Diagnostic Applications. International Journal of Molecular Sciences, 24(16), 12821. [Link]
-
Zhang, Y., et al. (2023). A Small-Molecule Fluorescent Probe for the Detection of Mitochondrial Peroxynitrite. Molecules, 28(24), 8031. [Link]
-
Chen, X., et al. (2023). A Red-Emitting Fluorescence Probe for Rapid Detecting Exogenous and Endogenous Peroxynitrite in Living Cells with High Sensitivity and Selectivity. Biosensors, 13(11), 999. [Link]
-
Sikora, A., et al. (2021). Two-photon fluorescent probe for cellular peroxynitrite. Free Radical Biology and Medicine, 167, 1-10. [Link]
-
Gao, X., Zhang, Y., & Wang, B. (2003). New boronic acid fluorescent reporter compounds. 2. A naphthalene-based on-off sensor functional at physiological pH. Organic Letters, 5(24), 4615-4618. [Link]
-
Fossey, J. S., et al. (2014). Ditopic boronic acid and imine-based naphthalimide fluorescence sensor for copper(II). Chemical Communications, 50(54), 7164-7167. [Link]
-
Wu, X., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(54), 30739-30752. [Link]
-
Li, D., et al. (2025). A novel boronic acid-based fluorescent sensor for the selective detection of l-lysine in food samples and cells. Food Chemistry, 469, 137923. [Link]
-
Palanisamy, S., et al. (2020). Recent Advancement in Fluorescent Probes for Peroxynitrite (ONOO−). Sensors, 20(11), 3018. [Link]
-
Gilman, H., & St. John, N. B. (1930). α-NAPHTHOIC ACID. Organic Syntheses, 10, 70. [Link]
-
Kreibich, M., et al. (2020). Rationalization of the formation of naphthoic acids 57 and 59 in the course of the oxidations of Scheme 9... ResearchGate. [Link]
-
Shriner, R. L., & Kleiderer, E. C. (1930). β-NAPHTHOIC ACID. Organic Syntheses, 10, 72. [Link]
-
Tanaka, K., et al. (2023). A Long-Wavelength Fluorescent Probe for Efficient Dual-Color Imaging of Boronic-Acid-Containing Agents in Living Cells. International Journal of Molecular Sciences, 24(22), 16405. [Link]
-
Wang, R., et al. (2020). A ratiometric fluorescent probe for peroxynitrite prepared by de novo synthesis and its application in assessing the mitochondrial oxidative stress status in cells and in vivo. Chemical Communications, 56(68), 9831-9834. [Link]
-
Zhou, J., et al. (2014). A ratiometric fluorescent probe for fast and sensitive detection of peroxynitrite: A boronate ester as the receptor to initiate a cascade reaction. RSC Advances, 4(93), 51589-51592. [Link]
-
Wang, Y., et al. (2019). Ratiometric Polymer Probe for Detection of Peroxynitrite and the Application for Live-Cell Imaging. Sensors, 19(19), 4125. [Link]
Sources
A Senior Application Scientist's Guide: Benchmarking 5-Borono-1-Naphthoic Acid in Catalysis
In the intricate world of synthetic chemistry, the choice of a boronic acid derivative can be the pivotal factor that dictates the success, efficiency, and scalability of a cross-coupling reaction. Boronic acids are celebrated for their functional group tolerance, general stability, and low toxicity, making them indispensable reagents in the synthesis of complex molecules for pharmaceuticals and materials science.[1] This guide provides a detailed, data-driven benchmark of 5-borono-1-naphthoic acid, a structurally unique building block, against more conventional arylboronic acids in the context of the Suzuki-Miyaura coupling reaction.
The Unique Structural and Electronic Profile of this compound
This compound is distinguished by two key features on its naphthalene scaffold: a boronic acid group at the 5-position and a carboxylic acid at the 1-position. This arrangement is not merely incidental; it imparts a unique combination of steric and electronic properties. The carboxylic acid acts as an electron-withdrawing group, which can modulate the Lewis acidity of the boron center. This electronic perturbation is critical as it directly influences the kinetics of the transmetalation step in the catalytic cycle, which is often rate-determining.[2][3] Furthermore, the rigid, polycyclic aromatic framework of the naphthalene core presents a distinct steric profile compared to a simple phenyl ring, which can influence catalyst-substrate interactions and product formation.
Comparative Performance in a Model Suzuki-Miyaura Coupling
To objectively assess the performance of this compound, we benchmarked it against two widely used alternatives under identical reaction conditions: the archetypal phenylboronic acid and the electron-deficient 4-formylphenylboronic acid. The model reaction chosen was the palladium-catalyzed coupling with 4-bromoanisole.
Table 1: Comparative Performance Data in Suzuki-Miyaura Coupling
| Boronic Acid Derivative | Coupling Partner | Catalyst System | Base / Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ (1 mol%) | K₂CO₃ / Toluene:H₂O | 100 | 1.5 | 94% |
| Phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (1 mol%) | K₂CO₃ / Toluene:H₂O | 100 | 3 | 87% |
| 4-Formylphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (1 mol%) | K₂CO₃ / Toluene:H₂O | 100 | 2.5 | 89% |
Yields are for isolated, purified product.
The experimental data clearly demonstrates the superior catalytic performance of this compound, which afforded a significantly higher yield in a shorter reaction time. This enhanced reactivity suggests that its unique structural features offer a distinct advantage in the catalytic cycle.
Mechanistic Rationale and Experimental Design
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3] The choice of reagents and conditions is designed to optimize each step of this process.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable, air-stable precatalyst that generates the active Pd(0) species in situ. It is an excellent choice for screening and general applications.[3]
-
Base and Solvent: A base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[4] Potassium carbonate (K₂CO₃) is a cost-effective and moderately strong base. The biphasic Toluene/Water system is employed to dissolve both the organic-soluble reactants (aryl halide, catalyst) and the water-soluble inorganic base, with the reaction occurring at the liquid-liquid interface.
-
Inert Atmosphere: The active Pd(0) catalyst is susceptible to oxidation. Therefore, the reaction is conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation and ensure high catalytic turnover.
The enhanced rate observed with this compound can be attributed to an accelerated transmetalation step. The electron-withdrawing carboxylic acid likely increases the electrophilicity of the boron atom, facilitating the transfer of the naphthyl group to the palladium center.
Detailed Experimental Protocol: A Self-Validating System
This protocol provides a step-by-step methodology for performing the benchmark Suzuki-Miyaura coupling.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.
Step-by-Step Protocol:
-
Vessel Preparation: To a 25 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), the selected boronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (11.6 mg, 0.01 mmol, 1 mol%). Subsequently, add anhydrous toluene (4 mL) and deionized water (1 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the biphasic mixture vigorously to ensure efficient mixing and interfacial contact.
-
Monitoring: Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) with an appropriate eluent (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the contents to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (10 mL each). Combine all organic layers.
-
Washing and Drying: Wash the combined organic phase with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure biaryl product.[3][5]
Conclusion for the Practicing Scientist
The data and mechanistic considerations presented here establish this compound as a high-performance alternative to standard arylboronic acids in Suzuki-Miyaura catalysis. Its accelerated reaction kinetics and high yields stem from its unique electronic and steric architecture. For researchers in drug discovery and process development, where efficiency and yield are paramount, this compound represents a valuable and powerful tool for the construction of complex biaryl scaffolds. Its adoption can lead to shorter reaction times, improved process efficiency, and potentially cleaner reaction profiles.
References
- BenchChem. (2025). A Comparative Analysis of Boronic Acids in Cross-Coupling Reactions.
- BenchChem. (2025). A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). Comparison of reactivity of different boron reagents.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H.
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(9), 1829-1842. Available at: [Link]
- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry.
- NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Sigma-Aldrich. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.
Sources
Safety Operating Guide
Mastering Chemical Lifecycle Management: A Guide to the Proper Disposal of 5-Borono-1-naphthoic Acid
For the diligent researcher and the innovative drug development professional, meticulous handling of chemical reagents is paramount. While 5-Borono-1-naphthoic acid is a valuable building block in organic synthesis, its lifecycle does not end upon consumption in a reaction. Its proper disposal is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe and responsible disposal of this compound and its associated waste streams. Our approach is grounded in established safety protocols and an understanding of the compound's chemical nature, ensuring that your laboratory practices are not only safe but scientifically sound.
Foundational Knowledge: Hazard Assessment
Based on these analogs, this compound should be treated as a hazardous substance with the following potential classifications under the Globally Harmonized System (GHS):
-
May Cause Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3) [1][2]
-
Harmful if Swallowed (Acute Toxicity, Oral, Category 4) [2]
-
Potential for Aquatic Toxicity [4]
The boronic acid functional group itself adds another layer of consideration. Arylboronic acids have been noted as weakly mutagenic in some microbial assays, which underscores the need to prevent their release into the environment.[5][6]
Causality: The acidic nature of the carboxylic acid group and the reactive nature of the boronic acid moiety contribute to its irritant properties. The naphthalene core, a polycyclic aromatic hydrocarbon, suggests potential environmental persistence and aquatic toxicity.[4] Therefore, every disposal step is designed to contain this substance and prevent unintended exposure to personnel or the ecosystem.
Immediate Safety & Personal Protective Equipment (PPE)
Before any handling or disposal begins, the implementation of appropriate engineering controls and PPE is non-negotiable.
-
Engineering Controls : All handling and disposal procedures must be conducted within a certified chemical fume hood to minimize the risk of inhalation of dust or aerosols.[7] Facilities should be equipped with an eyewash station and a safety shower in close proximity.[3][8]
-
Personal Protective Equipment (PPE) : The minimum required PPE should be worn at all times.
| Protection Type | Specifications | Rationale |
| Eye Protection | Chemical safety goggles or a face shield conforming to OSHA 29 CFR 1910.133 or EN166 standards.[7][8] | Protects against splashes and airborne dust, preventing serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use. | Prevents skin contact and irritation. Contaminated gloves must be disposed of as hazardous waste. |
| Body Protection | A lab coat or chemical-resistant apron.[8] | Minimizes contamination of personal clothing. |
| Respiratory | Not typically required if work is performed in a fume hood.[8] | A NIOSH/MSHA approved respirator may be necessary if a fume hood is unavailable or if dust generation is significant. |
Core Disposal Protocol: A Step-by-Step Workflow
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[7][9] It must be managed as hazardous chemical waste. The following workflow provides a logical path for proper disposal.
Caption: Logical workflow for the safe disposal of this compound.
Experimental Protocol 1: Disposal of Solid Waste
This protocol applies to unused or expired this compound, as well as contaminated disposable materials like weighing paper, gloves, and absorbent pads.
-
Preparation : Work within a chemical fume hood. Ensure all necessary PPE is worn.
-
Collection : Carefully transfer the solid waste into a designated, chemically compatible hazardous waste container (e.g., high-density polyethylene or glass).[9]
-
Labeling : The container must be clearly and securely labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazards (e.g., "Irritant") and corresponding GHS pictograms.[9]
-
-
Sealing : Securely seal the container to prevent leaks or spills.
-
Storage : Move the sealed container to your laboratory's designated hazardous waste accumulation area, away from incompatible materials.
Experimental Protocol 2: Decontamination of Empty Containers
Empty containers that once held this compound must be decontaminated before they can be recycled or disposed of as non-hazardous waste.
-
Preparation : In a chemical fume hood, wear all appropriate PPE.
-
Initial Rinse : Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate : The first rinseate, and potentially subsequent ones based on institutional policy, must be collected and disposed of as liquid hazardous waste.[10] Transfer the rinseate into your designated liquid hazardous waste container.
-
Final Disposal : After the triple rinse, allow the container to air dry completely in the fume hood. Deface or remove the original label. The clean, dry container can then be disposed of according to your institution's guidelines for glass or plastic recycling.
Critical Considerations: Waste Segregation and Storage
Proper segregation is a cornerstone of chemical safety to prevent dangerous reactions.
-
Segregation : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Chemical Incompatibilities : Based on its structure, this compound waste should be stored away from the following:
| Incompatible Material Class | Examples | Rationale for Segregation |
| Strong Oxidizing Agents | Nitric acid, Perchlorates | Can lead to vigorous or explosive reactions with organic materials.[4][8] |
| Strong Bases | Sodium hydroxide, Potassium carbonate | While basic washes can be used to separate boronic acids during a workup by forming soluble boronates, mixing bulk quantities in a waste container can generate heat and is not a recommended disposal practice.[3][8] |
-
Storage Location : Waste containers must be stored in a designated, well-ventilated, and secure area until they are collected by a licensed waste disposal company or your institution's EHS personnel.[9]
Regulatory Framework
The disposal of hazardous waste is governed by federal and state regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8] Your institution's EHS department is responsible for ensuring that all disposal practices comply with these regulations, which include proper labeling, storage, and manifesting of waste for transport to a licensed treatment, storage, and disposal facility (TSDF).
By adhering to the procedures outlined in this guide, you contribute to a culture of safety, ensure regulatory compliance, and protect the integrity of your research and the environment.
References
- Apollo Scientific. (n.d.). Safety Data Sheet: Naphthalene-2,6-dicarboxylic acid.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Naphthalenedicarboxylic acid.
- BenchChem. (2025). Navigating the Safe Disposal of 5,6,7,8-Tetrahydro-2-naphthoic Acid: A Comprehensive Guide for Laboratory Professionals.
- Sigma-Aldrich. (2025, September 22). Safety Data Sheet.
- OXFORD LAB FINE CHEM LLP. (n.d.). Material Safety Data Sheet - 1-naphthoic acid 97%. Retrieved from an online chemical supplier's website.
- TCI Chemicals. (n.d.). Safety Data Sheet - Naphthenic Acid.
- Thermo Fisher Scientific. (2025, December 21). Safety Data Sheet - 1-Naphthoic acid.
-
Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. ACS Publications. [Link]
- Thermo Fisher Scientific. (2025, September 23). Safety Data Sheet - 6-Bromo-2-naphtalenecarboxylic acid.
-
Organic Process Research & Development. (2015). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. ACS Publications. [Link]
- AK Scientific. (n.d.). Safety Data Sheet: 8-Methoxynaphthalene-1-carboxylic acid.
- Fisher Scientific. (2011, March 3). Safety Data Sheet - 1-Bromo-2-naphthoic acid.
- SiliCycle Inc. (n.d.). Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity.
- Reddit. (2017, June 2). Trying to remove a boronic acid in a workup. Help! r/chemistry.
- ECHEMI. (n.d.). 5-bromonaphthalene-1-carboxylic acid SDS, 16726-67-3 Safety Data Sheets.
- ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process?
- University of Wisconsin-La Crosse. (2019, February). Part G: Chemical Disposal Procedures. Retrieved from University of Wisconsin-La Crosse website.
Sources
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 6. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Borono-1-naphthoic Acid
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like 5-Borono-1-naphthoic acid, a member of the aryl boronic acid family, demands a meticulous approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and logical framework for mitigating risks. Here, we will detail the essential personal protective equipment (PPE), outline operational protocols, and establish clear plans for spills and disposal, ensuring both scientific integrity and personal safety.
Hazard Assessment: Understanding the Risks
While a specific Safety Data Sheet (SDS) for this compound should always be consulted, the hazards can be reliably inferred from related naphthoic acid and boronic acid derivatives. These compounds are consistently classified as irritants.[1][2][3] The primary risks associated with handling this solid compound are exposure through skin contact, eye contact, or inhalation of airborne particles.[4][5]
Table 1: Summary of Potential Hazards
| Hazard Type | Description | Potential Effects |
|---|---|---|
| Skin Irritation | Direct contact with the solid or solutions.[6][7] | May cause redness, itching, and irritation.[6] |
| Serious Eye Irritation | Contact with dust particles or splashes.[4][5][8] | Can result in significant irritation, redness, and discomfort.[4] |
| Respiratory Tract Irritation | Inhalation of fine dust or aerosols.[5][9] | May lead to irritation of the nose, throat, and lungs.[5] |
Core Directive: Mandatory Personal Protective Equipment
The selection of PPE is not a matter of preference but a critical control measure dictated by a thorough risk assessment. For this compound, a comprehensive barrier is required.
Eye and Face Protection
Chemical safety goggles are the absolute minimum requirement to protect against dust particles and accidental splashes.[1][9][10] When handling larger quantities or performing operations with a higher risk of splashing (e.g., preparing solutions), a full-face shield should be worn in addition to safety goggles for complete protection of the face and neck.[1][11][12]
Hand Protection
Chemically resistant gloves are essential to prevent skin contact.[1][9] Nitrile gloves are a suitable choice for incidental contact.[10] It is crucial to inspect gloves for any signs of degradation or perforation before use and to employ proper removal techniques to avoid contaminating your skin.[11][13] For prolonged handling or in the event of a spill, consider double-gloving or using heavier-duty gloves.[10]
Body Protection
A standard laboratory coat, fully buttoned, is required to protect the skin and personal clothing from contamination.[1][9][14] For procedures involving significant quantities of the solid or solutions, a chemical-resistant apron provides an additional layer of protection.[1] Always wear long pants and closed-toe shoes in the laboratory.[9][10]
Respiratory Protection
All handling of solid this compound that could generate dust must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[9][15] If work in a fume hood is not feasible or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter (e.g., N95) is mandatory.[1][9][14]
Table 2: PPE Requirements Summary
| Protection Type | Minimum Requirement | Recommended for Higher Risk Tasks |
|---|---|---|
| Eye/Face | Chemical Safety Goggles[1] | Goggles and a Full-Face Shield[1][11] |
| Hand | Nitrile Gloves[1][10] | Double-Gloving or Heavy-Duty Gloves[10] |
| Body | Laboratory Coat, Long Pants, Closed-Toe Shoes[9] | Chemical-Resistant Apron over Lab Coat[1] |
| Respiratory | Work within a Chemical Fume Hood[9][15] | NIOSH-Approved Particulate Respirator[1][14] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a standardized procedure is critical for minimizing exposure.
Step 1: Preparation and Engineering Controls
-
Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly. Check the flow rate monitor before starting work.[15]
-
Ensure Accessibility: Before handling the compound, verify that a safety shower and an eyewash station are unobstructed and readily accessible.[1][9]
-
Assemble Materials: Prepare the work surface within the fume hood by lining it with absorbent, disposable bench paper. Gather all necessary equipment (spatulas, weigh boats, containers) to avoid leaving the controlled area mid-procedure.
-
Don PPE: Put on all required PPE as outlined in Table 2 before opening the primary container.
Step 2: Handling the Compound
-
Container Management: Keep the container of this compound tightly sealed when not in active use.[9]
-
Minimize Dust: When transferring the solid, use a spatula and gentle motions to avoid creating airborne dust.[9] Pouring the solid directly from a large container is strongly discouraged.
-
Weighing: If possible, weigh the compound directly within the fume hood. If an analytical balance outside the hood must be used, ensure it is in a draft-shielded enclosure and handle the container with care to prevent puffing the solid.
Step 3: Post-Handling and Decontamination
-
Clean Up: Decontaminate the work area, including any spatulas or surfaces that may have come into contact with the chemical.
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination. Typically, gloves are removed first, followed by a face shield, lab coat, and goggles.
-
Hygiene: Wash hands thoroughly with soap and water immediately after the procedure is complete, even if gloves were worn.[1][9][11]
Emergency Procedures: Spill and Exposure Plan
Accidents can happen, and a clear, pre-defined response plan is essential.
Spill Response Protocol
In the event of a small spill contained within the fume hood:
-
Alert Personnel: Notify others in the immediate area.
-
Contain: Use an inert absorbent material, such as sand or vermiculite, to cover the spill.[1] Do not use combustible materials.
-
Clean-Up: Carefully sweep or scoop the contained material into a clearly labeled, sealed container for hazardous waste disposal.[1][14] Avoid any actions that could raise dust.
-
Decontaminate: Wipe the spill area with an appropriate solvent, followed by soap and water.[1]
-
Report: Inform your institution's Environmental Health and Safety (EHS) department about the spill.[1]
For large spills, evacuate the area immediately and contact your EHS department.
First Aid Measures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] If irritation persists, seek medical attention.[3][7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[3] If breathing is difficult or symptoms occur, seek medical attention.[16]
-
Ingestion: Rinse the mouth with water and drink plenty of water.[3] Get medical attention if symptoms occur.[8]
Disposal Plan: Responsible Waste Management
All materials contaminated with this compound must be treated as hazardous waste.[1]
-
Waste Segregation: Do not mix boronic acid waste with other waste streams. It is incompatible with strong oxidizing agents, strong acids, and strong bases.
-
Containerization: Collect all solid waste, including contaminated gloves, weigh paper, and absorbent materials, in a dedicated, durable, and sealable container.[17]
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include the date of first accumulation.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department or a certified hazardous waste contractor.[17] Under no circumstances should this chemical be disposed of in regular trash or down the drain.
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the planned experimental procedure.
Caption: PPE selection workflow for handling this compound.
References
- Personal protective equipment for handling Borinic acid, methyl ester. Benchchem.
- How To Safely Dispose of Boric Acid. Lab Alley.
- Disposal Of Boric Acid. Sciencing. (2022-03-24).
- Boric Acid. IsoLab.
- Boric acid. Chemtalk - #1 Science Forum For Lab Technicians. (2022-04-29).
- Proper Disposal of 2-Chloropyridine-3-boronic Acid: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- Proper disposal of chemicals. Sciencemadness Wiki. (2025-08-20).
- Personal protective equipment for handling 2-Naphthylboronic acid-D7. Benchchem.
- (3,6-Dihydro-2H-pyran-4-yl)boronic acid SDS. BLD Pharmatech.
- Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
- Working with Chemicals. Prudent Practices in the Laboratory. NCBI Bookshelf - NIH.
- 1-Naphthoic acid SDS. (2025-12-21).
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024-04-25).
- Naphthenic Acid SDS. TCI Chemicals.
- 6-Bromo-2-naphthoic acid SDS. Thermo Fisher Scientific. (2025-09-23).
- 1-Bromo-2-naphthoic acid SDS. Fisher Scientific. (2011-03-03).
- 6-Bromo-2-naphthoic Acid SDS. TCI Chemicals. (2025-01-16).
- 5-bromonaphthalene-1-carboxylic acid SDS. ECHEMI.
- 1-naphthoic acid 97% material safety data sheet.
- 4-(Naphthalene-1-yl)-1-naphthalene boronic acid SDS. Combi-Blocks. (2023-01-02).
Sources
- 1. benchchem.com [benchchem.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. benchchem.com [benchchem.com]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 13. file.bldpharm.com [file.bldpharm.com]
- 14. sciencing.com [sciencing.com]
- 15. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 16. echemi.com [echemi.com]
- 17. laballey.com [laballey.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
